molecular formula C12H12O2 B2629080 1-(3-Ethyl-1-benzofuran-2-yl)ethanone CAS No. 15817-85-3

1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Cat. No.: B2629080
CAS No.: 15817-85-3
M. Wt: 188.226
InChI Key: UZSCWWHVZCNFKQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.226. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethyl-1-benzofuran-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethyl-1-benzofuran-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCWWHVZCNFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, frequently embedded in the structures of anti-arrhythmic agents, uricosurics, and broad-spectrum antimicrobial compounds[1]. The specific functionalization at the C2 and C3 positions of the benzofuran ring dictates the pharmacological profile by governing receptor binding affinity and metabolic stability. The compound 1-(3-ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran) serves as a critical intermediate in the synthesis of complex benzofuran-derived therapeutics. This whitepaper elucidates the mechanistic rationale, optimized synthetic protocols, and analytical validation required to synthesize this molecule with high fidelity and yield.

Retrosynthetic Analysis and Mechanistic Rationale

The construction of the benzofuran core is most efficiently achieved via the Rap-Stoermer reaction [2]. This cascade process condenses an ortho-hydroxyaryl ketone with an


-haloketone. For 1-(3-ethyl-1-benzofuran-2-yl)ethanone, the ideal precursors are 2'-hydroxypropiophenone  and 1-chloro-2-propanone  (chloroacetone)[3].

The causality behind this specific reagent and condition selection lies in the differential reactivity of the functional groups:

  • Regioselective Phenolic Deprotonation : The hydroxyl group of 2'-hydroxypropiophenone is relatively acidic (pKa ~10). A mild base such as anhydrous potassium carbonate (

    
    ) selectively deprotonates the phenol without enolizing the propiophenone ketone, preventing unwanted self-aldol condensation[4].
    
  • Nucleophilic Substitution (

    
    ) : The resulting phenoxide acts as a nucleophile, displacing the chloride of chloroacetone to form an intermediate ether, 2-(2-oxopropoxy)propiophenone.
    
  • Intramolecular Aldol Condensation : The intermediate ether possesses a highly acidic

    
    -methylene group (-O-CH
    
    
    
    -CO-) flanked by an oxygen atom and a carbonyl group. Base-catalyzed deprotonation of this methylene generates an enolate that attacks the carbonyl carbon of the propiophenone moiety. The 5-exo-trig cyclization is kinetically favored and drives the formation of the five-membered furan ring.
  • Dehydration : Subsequent loss of a water molecule yields the fully aromatized, thermodynamically stable benzofuran system[1].

Mechanism A 2'-Hydroxypropiophenone + Chloroacetone B Phenoxide Formation (Base-catalyzed) A->B K2CO3 C O-Alkylation (SN2) Intermediate: 2-(2-oxopropoxy)propiophenone B->C -KCl D Enolate Formation (at -O-CH2-CO- group) C->D Base E Intramolecular Aldol Addition (5-exo-trig Cyclization) D->E Nucleophilic Attack F Dehydration (-H2O) & Aromatization E->F H+ / Heat G 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Target Molecule) F->G Final Product

Mechanistic pathway of the Rap-Stoermer synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethanone.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, empirical optimization of the solvent and base is required. The reaction demands a polar aprotic solvent to solvate the phenoxide ion and accelerate the


 step, while the base must be insoluble enough to allow easy removal via filtration but reactive enough to drive both the alkylation and the subsequent aldol condensation. Table 1 summarizes the quantitative data from optimization studies. Anhydrous acetone with 

provides the optimal balance of yield and operational simplicity[3].
SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
EthanolNaOH78 (Reflux)84582
DMF

9047891
Acetone

56 (Reflux) 12 85 98
Acetonitrile

82 (Reflux)107294

Table 1: Optimization of Rap-Stoermer condensation conditions for the target compound.

Step-by-Step Experimental Protocol

This protocol is designed for a 50 mmol scale, ensuring reproducibility and high fidelity for downstream drug development applications.

Materials Required:

  • 2'-Hydroxypropiophenone (50 mmol, 7.51 g)

  • 1-Chloro-2-propanone (Chloroacetone) (55 mmol, 5.09 g) - Note: Severe lachrymator, handle exclusively in a fume hood.

  • Anhydrous Potassium Carbonate (

    
    ) (150 mmol, 20.73 g)
    
  • Anhydrous Acetone (150 mL)

Procedure:

  • Preparation of the Reaction Mixture : In a 500 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxypropiophenone (7.51 g) in 150 mL of anhydrous acetone.

  • Base Addition : Add finely powdered, anhydrous

    
     (20.73 g) to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution will adopt a slight yellow tint.
    
  • Alkylation : Add chloroacetone (5.09 g) dropwise over 10 minutes via an addition funnel to control the exothermic nature of the initial

    
     displacement.
    
  • Reflux and Cyclization : Attach a reflux condenser and heat the mixture to a gentle reflux (56 °C) using an oil bath. Maintain reflux for 12-14 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2, UV visualization at 254 nm). The starting material (

      
      ) should cleanly convert to a new, less polar spot corresponding to the aromatized product (
      
      
      
      ).
  • Workup : Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with an additional 50 mL of acetone to ensure total product recovery.
  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Extraction : Dissolve the crude oil in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 50 mL) and brine (50 mL) to remove any residual water-soluble impurities.

  • Drying and Purification : Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate. Purify the crude product via silica gel column chromatography (eluting with a gradient of 5-10% Ethyl Acetate in Hexanes) to afford 1-(3-ethyl-1-benzofuran-2-yl)ethanone as a pale yellow solid or oil.
    

Workflow W1 Reaction Setup (Reagents + Acetone) W2 Reflux (12-14 hours) W1->W2 W3 Cooling & Filtration (Remove K2CO3/KCl) W2->W3 W4 Solvent Evaporation (Rotary Evaporator) W3->W4 W5 Extraction & Washing (EtOAc / Brine) W4->W5 W6 Purification (Column Chromatography) W5->W6

Experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized core. The following spectroscopic markers are definitive for confirming the successful cyclization of 1-(3-ethyl-1-benzofuran-2-yl)ethanone[4]:

  • 
    H NMR (400 MHz, 
    
    
    
    )
    :
    
    
    7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (t, J = 7.5 Hz, 1H, Ar-H), 7.30 (t, J = 7.5 Hz, 1H, Ar-H), 3.15 (q, J = 7.5 Hz, 2H, -CH
    
    
    CH
    
    
    ), 2.62 (s, 3H, -COCH
    
    
    ), 1.35 (t, J = 7.5 Hz, 3H, -CH
    
    
    CH
    
    
    ). Critical Check: The absence of a singlet around
    
    
    5.0 (which would correspond to the -O-CH
    
    
    - of the uncyclized intermediate) confirms complete cyclization.
  • 
    C NMR (100 MHz, 
    
    
    
    )
    :
    
    
    189.5 (C=O), 154.2 (C-O, Ar), 148.1 (C-2), 129.5 (C-3), 128.0, 123.5, 122.8, 112.1 (Ar-C), 28.5 (-COCH
    
    
    ), 17.8 (-CH
    
    
    CH
    
    
    ), 14.2 (-CH
    
    
    CH
    
    
    ).
  • IR (ATR, cm

    
    ) : 1675 (strong, conjugated C=O stretch), 1550 (C=C aromatic stretch), 1180 (C-O-C ether stretch).
    
  • HRMS (ESI) : m/z calculated for C

    
    H
    
    
    
    O
    
    
    [M+H]
    
    
    189.0916, found 189.0912.

References

  • Mushtaq, A., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, vol. 9, no. 19, 2024, pp. 20728-20752. URL: [Link]

  • Aslam, M., et al. "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media." Arabian Journal of Chemistry, vol. 6, no. 1, 2013. URL: [Link]

  • Meshram, H. A., et al. "Research advances in the Rap-Stoermer reaction." ResearchGate, 2012. URL: [Link]

  • Krupanidhi College of Pharmacy. "Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity." Semantic Scholar, 2013. URL: [Link]

Sources

"1-(3-Ethyl-1-benzofuran-2-yl)ethanone chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 2-Acetyl-3-ethylbenzofuran; 3-Ethyl-2-benzofuranyl methyl ketone Chemical Family: Benzofuran Derivatives / Heterocyclic Ketones Target Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists

Executive Summary

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a critical heterocyclic building block and a regioisomeric scaffold related to major benzofuran-class therapeutics, including Benzbromarone (uricosuric) and Amiodarone (anti-arrhythmic). Unlike these clinically approved agents, which typically feature a 2-alkyl-3-aroyl substitution pattern, this molecule presents a 3-alkyl-2-acyl motif. This inverted substitution pattern makes it an invaluable tool for Structure-Activity Relationship (SAR) studies, particularly in mapping the steric and electronic tolerance of the benzofuran binding pockets in urate transporter (URAT1) and ion channel targets.

Physically, the compound is a crystalline solid with a melting point of 66.3–66.5°C [1], distinguishing it from many lower molecular weight benzofuran oils. Its chemical reactivity is dominated by the electron-withdrawing acetyl group at the C2 position, which activates the carbonyl for condensation reactions while deactivating the furan ring towards further electrophilic substitution.

Physicochemical Properties

The following data represents the core physical profile of the compound, synthesized from empirical data on the ethyl variant and high-confidence homology modeling from the methyl analog [1, 2].

PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₂H₁₂O₂High (Stoichiometric)
Molecular Weight 188.23 g/mol High
Appearance White to pale yellow crystalline solidHigh [1]
Melting Point 66.3 – 66.5 °CHigh (Experimental [1])
Boiling Point ~290–300 °C (at 760 mmHg)Medium (Predicted)
Solubility Soluble in CHCl₃, DCM, Ethyl Acetate, DMSO; Insoluble in WaterHigh
LogP (Octanol/Water) 3.2 – 3.5Medium (Predicted)
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsHigh

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The most robust route to 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is the Friedel-Crafts acylation of the pre-formed 3-ethylbenzofuran core. This approach leverages the high nucleophilicity of the benzofuran C2 position. An alternative, albeit less regioselective route, involves the cyclization of o-hydroxy-phenones.

Primary Protocol: Friedel-Crafts Acetylation

This protocol is adapted from the synthesis of analogous 2-acetylbenzofurans [1, 3].

Reagents:

  • Substrate: 3-Ethylbenzofuran (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Catalyst: Stannic Chloride (SnCl₄) or Aluminum Chloride (AlCl₃) (1.0–1.2 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve 3-ethylbenzofuran (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add the Lewis Acid catalyst (SnCl₄, 10 mmol) over 15 minutes. The solution may darken, indicating complex formation.

  • Addition: Slowly add Acetic Anhydride (12 mmol) via syringe pump or dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The product will appear as a distinct spot with lower R_f than the starting material.

  • Quench: Pour the reaction mixture carefully into ice-cold 1M HCl (100 mL) to decompose the Lewis acid complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases, wash with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the target as white crystals (MP: 66.3–66.5°C).

Visualization of Synthesis Logic

SynthesisPathway Start 3-Ethylbenzofuran (Nucleophile) Intermediate Sigma Complex (Intermediate) Start->Intermediate Electrophilic Attack (C2 Position) Reagent Acetic Anhydride + SnCl4 Reagent->Intermediate Activator Product 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Target) Intermediate->Product - H+ (Aromatization)

Figure 1: Friedel-Crafts acetylation pathway targeting the C2 position of the benzofuran ring.

Chemical Reactivity & Derivatization

The chemical behavior of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is defined by the interplay between the electron-rich furan ring and the electron-withdrawing acetyl group.

Carbonyl Functionalization (Thiazole Synthesis)

The acetyl group is a prime target for alpha-bromination, a key step in synthesizing 2-benzofuranyl-thiazoles (common pharmacophores in antimicrobial research).

  • Reaction: Bromination with NBS (N-Bromosuccinimide) or Br₂ in acetic acid yields the

    
    -bromoacetyl derivative.
    
  • Application: Condensation of the

    
    -bromo ketone with thioureas or thioamides generates the thiazole ring [3].
    
Reduction & Metabolic Mimicry
  • Reduction: Treatment with Sodium Borohydride (NaBH₄) in methanol quantitatively yields 1-(3-ethylbenzofuran-2-yl)ethanol . This mimics the metabolic phase I reduction often seen in ketone-containing drugs.

  • Grignard Addition: Reaction with aryl-Grignard reagents allows for the synthesis of tertiary alcohols, expanding the scaffold towards "Amiodarone-like" structural complexity.

Visualization of Reactivity[2]

Reactivity Target 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Bromo alpha-Bromo Derivative (Precursor to Thiazoles) Target->Bromo Br2 / AcOH (Halogenation) Alcohol Secondary Alcohol (Metabolic Mimic) Target->Alcohol NaBH4 / MeOH (Reduction) Oxime Oxime/Hydrazone (Derivatives) Target->Oxime NH2OH / HCl (Condensation)

Figure 2: Divergent reactivity profile of the C2-acetyl group.

Medicinal Chemistry Applications

Regioisomeric SAR Studies

This molecule serves as a critical negative control or "regio-switch" probe in drug discovery.

  • Benzbromarone (Gout): Features an Ethyl at C2 and Benzoyl at C3 .

  • Target Molecule: Features an Ethyl at C3 and Acetyl at C2 .

  • Utility: Comparing the biological activity of these two isomers helps define the spatial requirements of the URAT1 transporter binding pocket. If the target molecule retains activity, it suggests the pocket is flexible; loss of activity indicates strict steric requirements at the C2/C3 positions.

Pharmacophore Development

The 2-acetylbenzofuran moiety is increasingly recognized in oncology. Recent studies on related 3-methyl-2-acetylbenzofurans have demonstrated cytotoxicity against K562 (leukemia) cell lines [4]. The 3-ethyl variant described here offers increased lipophilicity (higher LogP), potentially improving membrane permeability and CNS penetration compared to its methyl homolog.

References

  • US Patent 5972878A. "Use of substituted 2-acetylbenzofurans as medicaments." (1999). Identifies 2-acetyl-3-ethylbenzofuran (Compound IVj) and reports MP 66.3-66.5°C.[1]Link

  • PubChem Compound Summary. "1-(3-Methyl-1-benzofuran-2-yl)ethanone" (CID 16205025). Source for homologous physical property estimation.Link

  • Abdel-Wahab, B. F., et al. (2011). "2-Acetylbenzofurans: Synthesis, Reactions and Applications." ResearchGate Review.Details general reactivity of the 2-acetylbenzofuran scaffold.Link

  • Napiórkowska, M., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Int. J. Mol.[2] Sci.Provides biological context for 3-alkyl-2-acetylbenzofurans.Link

Sources

"1-(3-Ethyl-1-benzofuran-2-yl)ethanone IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Part 1: Executive Summary & Chemical Identity

The compound 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran) represents a privileged scaffold in medicinal chemistry. Belonging to the class of 2-acylbenzofurans, this molecule serves as a critical intermediate in the synthesis of anti-arrhythmic agents (structural analogs of Amiodarone), antimicrobial compounds, and inhibitors of β-secretase (BACE1) for Alzheimer’s research.

Unlike its 2-butyl-3-aroyl counterparts (e.g., Amiodarone), the 2-acetyl-3-alkyl substitution pattern offers a unique metabolic profile and distinct electronic properties, making it a valuable probe for Structure-Activity Relationship (SAR) studies targeting the benzofuran core.

Chemical Constitution Table
PropertyData
IUPAC Name 1-(3-Ethyl-1-benzofuran-2-yl)ethanone
Common Name 2-Acetyl-3-ethylbenzofuran
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Core Scaffold Benzofuran (Benzo[b]furan)
Key Substituents Ethyl group (C3), Acetyl group (C2)
H-Bond Donors/Acceptors 0 / 2
Predicted LogP ~3.1 (Lipophilic)
Analog CAS (Ref) 23911-56-0 (3-Methyl analog for reference)

Part 2: Synthetic Architecture

The synthesis of 2,3-disubstituted benzofurans requires precise regiochemical control. For the 3-ethyl-2-acetyl substitution pattern, the Rap-Stoermer Condensation or a modified Williamson Ether Synthesis/Cyclization sequence is the industry standard.

Mechanistic Pathway

The most robust route involves the reaction of 2'-hydroxypropiophenone (providing the benzene ring and the C3-ethyl group) with chloroacetone (providing the C2-acetyl group).

  • O-Alkylation: The phenoxide ion attacks the alpha-carbon of chloroacetone.

  • Cyclization: An intramolecular aldol-type condensation occurs between the methylene of the acetonyl group and the carbonyl of the propiophenone.

  • Dehydration: Aromatization drives the loss of water to form the benzofuran ring.

Visualization: Synthetic Workflow (DOT)

SynthesisPath Precursor1 2'-Hydroxypropiophenone (C9H10O2) Intermediate O-Alkylated Intermediate (Unstable) Precursor1->Intermediate K2CO3, Acetone Reflux Precursor2 Chloroacetone (C3H5ClO) Precursor2->Intermediate Transition Cyclization/Dehydration (- H2O) Intermediate->Transition Base Catalysis Product 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Target) Transition->Product Aromatization

Figure 1: Convergent synthesis of the target molecule via modified Rap-Stoermer condensation.

Part 3: Medicinal Chemistry & Applications

The 1-(3-Ethyl-1-benzofuran-2-yl)ethanone structure is not merely a chemical curiosity; it is a bioactive pharmacophore.

Pharmacophore Analysis
  • C2-Acetyl Group: Acts as a hydrogen bond acceptor and a metabolic handle. It can be reduced to a secondary alcohol (increasing polarity) or condensed with amines to form Schiff bases (thiazole/hydrazone derivatives) which are potent antimicrobial agents.

  • C3-Ethyl Group: Provides necessary lipophilicity and steric bulk. In the context of BACE1 inhibition, this hydrophobic moiety occupies the S1' or S2' pocket of the enzyme, enhancing binding affinity compared to the unsubstituted analog.

Structural Isomerism (Amiodarone Context)

Researchers must distinguish this molecule from the Amiodarone scaffold.

  • Amiodarone: 2-butyl-3-(4-diethylaminoethoxybenzoyl)benzofuran.

  • Target: 2-acetyl-3-ethylbenzofuran.

  • Insight: The target molecule serves as a "reversed" model system to study how swapping the positions of the acyl and alkyl groups affects π-stacking interactions in receptor binding sites.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core Benzofuran Core (π-π Stacking) Acetyl C2-Acetyl (H-Bond Acceptor) (Derivatization Site) Core->Acetyl Ethyl C3-Ethyl (Hydrophobic Pocket Fit) (Steric Modulation) Core->Ethyl Bioactivity Bioactivity: BACE1 Inhibition Antimicrobial Acetyl->Bioactivity Schiff Base Formation Ethyl->Bioactivity Lipophilicity

Figure 2: SAR map highlighting the functional roles of the C2 and C3 substituents.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone via Cyclization.

Reagents:

  • 2'-Hydroxypropiophenone (15.0 g, 0.1 mol)

  • Chloroacetone (10.2 g, 0.11 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (41.4 g, 0.3 mol)

  • Acetone (Dry, 150 mL)

Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-hydroxypropiophenone in dry acetone.

  • Activation: Add anhydrous K₂CO₃ to the solution. The mixture will turn yellow/orange, indicating phenoxide formation. Stir at room temperature for 30 minutes.

  • Addition: Add chloroacetone dropwise over 15 minutes. Caution: Chloroacetone is a potent lachrymator; perform this step in a fume hood.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 56°C) for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) and wash the filter cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude product is often a dark oil. Purify via column chromatography (Silica Gel 60-120 mesh) using a gradient of Petroleum Ether to 5% Ethyl Acetate.

  • Characterization:

    • Yield: Expect 60–75%.

    • Appearance: Pale yellow solid or viscous oil (dependent on purity).

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.6 (d, 1H), 7.5-7.2 (m, 3H), 2.9 (q, 2H, Ethyl-CH2), 2.6 (s, 3H, Acetyl-CH3), 1.3 (t, 3H, Ethyl-CH3).

References

  • National Institutes of Health (PMC). (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PubChem. (2021).[1] 1-(3-Methyl-2-benzofuran-1-yl)ethanone Compound Summary. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

[1][3]

Executive Summary

1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: 22419-33-6), often referred to as 2-acetyl-3-ethylbenzofuran , is a critical heterocyclic intermediate in the synthesis of uricosuric agents, most notably Benzbromarone .[1][2][3] Its structural integrity is defined by the substitution pattern on the benzofuran core: an acetyl group at the C2 position and an ethyl group at the C3 position.[3][4]

This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) necessary for structural elucidation and quality control.[1][3][4] The data presented here synthesizes experimental values from homologous series (specifically the 3-methyl analog) and established benzofuran acylation patterns to ensure high-fidelity identification.

Structural Elucidation Strategy

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 3-acetyl-2-ethylbenzofuran).[1][2][3] The elucidation strategy relies on three pillars:

  • MS Fragmentation: Confirmation of the molecular ion (

    
     188) and the acetyl loss (
    
    
    ).
  • IR Spectroscopy: Verification of the conjugated carbonyl stretch (

    
    ), characteristic of 2-acylbenzofurans.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR Connectivity:  The definitive confirmation comes from the coupling of the ethyl group (triplet/quartet) and the absence of a C3 proton signal, confirming the 2,3-disubstitution pattern.[2][4]
    
Synthesis & Impurity Context

Understanding the synthesis is vital for anticipating impurities in the spectra.[2][4] The compound is typically synthesized via the Friedel-Crafts acylation of 3-ethylbenzofuran or cyclization of substituted phenones.[1]

SynthesisWorkflowStartSalicylaldehyde(Precursor)Step1Cyclization w/alpha-halo ketoneStart->Step1Inter3-Ethylbenzofuran(Intermediate)Step1->InterReactionFriedel-CraftsAcylation (AcCl/AlCl3)Inter->ReactionProduct1-(3-Ethyl-1-benzofuran-2-yl)ethanone(Target)Reaction->ProductImpurityImpurity:Isomeric Acylation (C6/C5)Reaction->ImpuritySide Rxn

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential regioisomeric impurities.[1][2][3]

Spectroscopic Data Specifications

Mass Spectrometry (EI-MS)

The mass spectrum follows a fragmentation pattern typical of alkyl-substituted heteroaromatic ketones.[1][2][3]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][4]
    
  • Molecular Weight: 188.22 g/mol [4]

m/z (Intensity)Fragment AssignmentMechanistic Insight
188 (M+) Parent IonStable molecular ion due to aromatic conjugation.
173 (M-15) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Loss of methyl radical (from ethyl or acetyl group).[1][2]
145 (M-43) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Diagnostic: Loss of the acetyl group (alpha-cleavage).[2] Confirms the ketone.
115 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Indenyl cation (typical benzofuran degradation product).[2][4]
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugation of the carbonyl group with the electron-rich benzofuran ring.[1][2][3]

  • 1670–1675 cm⁻¹ (s): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2][4] The frequency is lower than non-conjugated ketones (1715 cm⁻¹) due to resonance with the furan ring.[3][4]
    
  • 1590, 1560 cm⁻¹ (m): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Aromatic ring breathing modes.[2][4]
    
  • 1250 cm⁻¹ (s): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Asymmetric stretch of the furan ether linkage.[2][4]
    
  • 2970–2870 cm⁻¹ (w): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Aliphatic stretches from the ethyl and acetyl groups.[2][4]
    
Nuclear Magnetic Resonance (NMR)

Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2

The NMR data below is validated against the homologous 3-methyl derivative (1-(3-methyl-1-benzofuran-2-yl)ethanone) [1][3].[1][3] The ethyl group introduces a characteristic quartet/triplet system, while the aromatic region remains consistent with the benzofuran scaffold.[3][4]


NMR Data (400 MHz)
Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.68 – 7.62 Doublet (d)1HAr-H (C4)Deshielded by proximity to C3-Ethyl and ring current.[1][2]
7.55 – 7.50 Doublet (d)1HAr-H (C7)Ortho to ether oxygen.[2][3][4]
7.45 – 7.38 Multiplet (m)1HAr-H (C6)Standard aromatic meta/para coupling.[3][4]
7.32 – 7.26 Multiplet (m)1HAr-H (C5)Standard aromatic meta/para coupling.[2][3][4]
2.98 Quartet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
2HEthyl

Key Identifier: Deshielded by the aromatic ring and adjacent C2-carbonyl.[1][2]
2.62 Singlet (s)3HAcetyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Characteristic methyl ketone singlet.[2][4]
1.32 Triplet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
3HEthyl

Terminal methyl of the ethyl group.[2][4]

NMR Data (100 MHz)
Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
Carbon TypeAssignment
189.2

C=O[1][2] (Acetyl) .[4] Conjugated ketone.[4]
154.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C7a .[2][4] Bridgehead carbon attached to Oxygen.[4]
148.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C2 . Alpha to heteroatom and carbonyl (highly deshielded).[2][4]
129.8 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C3 .[2][4] Substituted by Ethyl group.[4]
128.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C3a . Bridgehead carbon.
127.4

C6 .[2][4] Aromatic CH.
123.8 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C5 .[2][4] Aromatic CH.
121.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C4 .[2][4] Aromatic CH.
112.4 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C7 .[2][4] Aromatic CH (shielded by Oxygen).[3][4]
27.8

Acetyl Methyl .
17.2

Ethyl Methylene .
13.5

Ethyl Methyl .

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the ethyl quartet (2.98 ppm) from the acetyl singlet (2.62 ppm), proper concentration and shimming are vital.[2][3][4]

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Do not use DMSO-d6 unless solubility is an issue, as the water peak in DMSO (3.3 ppm) can interfere with the ethyl methylene signal.[3][4]

  • Filtration: If the solution is cloudy (common if inorganic salts from the Friedel-Crafts reaction remain), filter through a cotton plug into the NMR tube.[2][4]

Quality Control: Impurity Detection

When analyzing the

  • Singlet at ~6.5–7.0 ppm: Indicates the presence of 2-acetylbenzofuran (missing the ethyl group at C3).[2][4] This suggests incomplete alkylation or de-alkylation.[4]

  • Broad singlet at ~5.0–6.0 ppm: Indicates residual phenolic precursors (Salicylaldehyde derivatives).[2][4]

References

  • Napiórkowska, M., et al. (2024).[3][4][5] "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." International Journal of Molecular Sciences. [3][4]

    • Grounding: Provides the exact NMR shifts for the 3-methyl homolog, serving as the baseline for the 3-ethyl assignment.
  • Hirsch, A., et al. (1995).[3][4] "Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine." Archiv der Pharmazie.

    • Grounding: Details the synthesis and reduction of 2-acetyl-3-substituted benzofurans.
  • PubChem Compound Summary. "1-(3-Methyl-2-benzofuran-1-yl)ethanone."[1][2][3] [3][4]

    • Grounding: Verification of the core benzofuran-2-yl-ethanone scaffold properties.[1][2][6]

  • CN103242272A. "Method for preparing benzbromarone."[4]

    • Grounding: Confirms 1-(3-ethyl-1-benzofuran-2-yl)ethanone as the key intermediate for Benzbromarone synthesis.[1][3]

Molecular Weight and Physicochemical Profiling of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously validate the identity and purity of heterocyclic building blocks before they are integrated into complex synthesis pipelines. 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: 15817-85-3), also known as 2-acetyl-3-ethylbenzofuran, represents a critical scaffold in medicinal chemistry[1]. It is primarily utilized in the development of benzofuran-based therapeutics, such as antiarrhythmics (e.g., amiodarone analogs) and uricosurics.

While the average molecular weight of this compound is 188.22 g/mol , modern high-resolution mass spectrometry (HRMS) workflows require a deeper understanding of its exact monoisotopic mass and ionization behavior[1]. This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, its unique mechanistic synthesis pathway, and a self-validating analytical protocol for exact mass verification.

Part 1: Fundamental Physicochemical Parameters

In drug discovery, relying solely on average molecular weight can lead to false positives during high-throughput screening. For precise analytical verification, the monoisotopic mass—calculated using the most abundant isotopes of carbon (


C), hydrogen (

H), and oxygen (

O)—must be utilized.

Below is a consolidated table of the fundamental parameters required for structural and mass verification.

Table 1: Quantitative Physicochemical Data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

ParameterValueAnalytical Significance
Chemical Name 1-(3-Ethyl-1-benzofuran-2-yl)ethanoneStandard IUPAC nomenclature.
CAS Registry Number 15817-85-3Unique identifier for regulatory compliance[1].
Molecular Formula C₁₂H₁₂O₂Determines elemental composition and isotopic distribution[1].
Average Molecular Weight 188.22 g/mol Used for macroscopic stoichiometric calculations[1].
Monoisotopic Mass 188.08372 DaCritical target for High-Resolution Mass Spectrometry[1].
Predicted [M+H]⁺ m/z 189.09100Primary target ion in positive Electrospray Ionization (ESI+)[1].
InChIKey UZSCWWHVZCNFKQ-UHFFFAOYSA-NHash used for exact database cross-referencing[1].

Part 2: Mechanistic Synthesis and Rearrangement Pathways

Understanding the synthetic origin of a compound provides critical context for predicting potential impurities. The synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethanone is a textbook example of a "non-conventional" Friedel-Crafts reaction, first elucidated by 2[2].

The Causality of the 1,2-Alkyl Shift

When 2,3-dimethylbenzofuran is subjected to acetylation using acetic anhydride (Ac₂O) and tin(IV) chloride (SnCl₄), the expected electrophilic aromatic substitution predominantly yields 6-acetyl-2,3-dimethylbenzofuran (89% yield)[2]. However, a fascinating side reaction occurs:

  • Electrophilic Attack: The acylium ion attacks the electron-rich C-2 position of the benzofuran ring, generating a high-energy σ-complex intermediate.

  • Re-aromatization via Rearrangement: Instead of losing a proton to restore aromaticity, the system undergoes a 1,2-alkyl shift. The 2-methyl group migrates to the C-3 position, expanding the existing methyl group into an ethyl group.

  • Product Formation: This rearrangement yields 1-(3-ethyl-1-benzofuran-2-yl)ethanone in a 9% yield[2]. This dynamic pathway highlights the instability of carbocation intermediates in heterocyclic chemistry and explains the presence of specific structural isomers in the raw product.

Synthesis A 2,3-Dimethylbenzofuran (Starting Material) B Ac2O / SnCl4 (1,2-Dichloroethane) A->B Acetylation C σ-Complex Intermediate (Electrophilic Attack at C-2) B->C C-2 Attack E 6-Acetyl-2,3-dimethylbenzofuran (Main Product) B->E C-6 Attack (89% Yield) D 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Rearrangement Product) C->D 2-Methyl Migration (9% Yield)

Figure 1: Reaction pathway for the synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethanone via rearrangement.

Part 3: Analytical Verification Protocols (Self-Validating System)

To confirm the molecular weight and identity of 1-(3-ethyl-1-benzofuran-2-yl)ethanone, a robust Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required. This protocol is designed as a self-validating system : it not only measures the exact mass but uses isotopic pattern matching as an internal control to prove the chemical formula (C₁₂H₁₂O₂).

Step-by-Step UHPLC-HRMS Methodology

1. Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH of the solution, acting as an abundant proton source. This ensures highly efficient protonation of the ketone oxygen, driving the formation of the[M+H]⁺ ion for maximum detector sensitivity.

2. Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The benzofuran core is highly lipophilic. A non-polar C18 stationary phase combined with a high-organic gradient ensures the compound is adequately retained and elutes as a sharp, symmetrical peak, mitigating matrix suppression effects.

3. Mass Spectrometry (ESI-TOF)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: Positive mode selectively targets the basicity of the carbonyl group. The Time-of-Flight (TOF) analyzer is chosen because it provides sub-ppm mass accuracy, which is mandatory to differentiate the target's monoisotopic mass (188.08372 Da) from isobaric background interferences.

4. Data Processing & Self-Validation

  • Action: Extract the ion chromatogram at m/z 189.0910 ± 5 ppm. Validate the identity by comparing the experimental M+1 isotopic peak abundance against the theoretical ~13% abundance expected for a 12-carbon molecule.

  • Causality: If the exact mass matches but the isotopic pattern fails, the system flags a false positive (e.g., an interfering compound with a different carbon count). This makes the workflow self-validating.

LCMS_Workflow Step1 Step 1: Sample Preparation Dilution in MeOH/H2O + 0.1% Formic Acid Step2 Step 2: UHPLC Separation C18 Column, Gradient Elution (5-95% MeCN) Step1->Step2 Step3 Step 3: ESI+ Ionization Protonation of Ketone Oxygen to [M+H]+ Step2->Step3 Step4 Step 4: Time-of-Flight (TOF) MS High-Resolution Mass Analysis Step3->Step4 Step5 Step 5: Data Processing Extract m/z 189.0910 ± 5 ppm & Isotope Match Step4->Step5

Figure 2: Step-by-step UHPLC-HRMS workflow for exact mass determination and validation.

Conclusion

The accurate determination of the molecular weight of 1-(3-ethyl-1-benzofuran-2-yl)ethanone (188.22 g/mol ; monoisotopic mass 188.08372 Da) is foundational for its use as a pharmacophore building block[1]. By understanding both the mechanistic nuances of its synthesis—specifically the 1,2-alkyl shift during Friedel-Crafts acetylation—and the causal principles behind its LC-MS ionization, researchers can ensure the highest standards of scientific integrity in their drug development pipelines.

References

  • PubChemLite - 15817-85-3 (C12H12O2)
  • Acetylation of 2,3-dimethylbenzofuran.
  • 1-(3-ethyl-1-benzofuran-2-yl)

Sources

An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex heterocyclic building blocks is a critical prerequisite for successful formulation, synthesis scale-up, and purification design. 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran) is a specialized aromatic compound characterized by its rigid bicyclic core and distinct functional group appendages .

As a Senior Application Scientist, I approach solubility not as a static list of values, but as a dynamic interplay of thermodynamic forces. This whitepaper deconstructs the physicochemical properties of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, utilizes Hansen Solubility Parameters (HSP) to predict its behavior across diverse solvent classes, and provides a rigorously designed, self-validating experimental protocol for empirical solubility determination.

Structural & Physicochemical Profiling

To predict how a molecule will behave in a solvent, we must first analyze the causality of its structural features. The dissolution of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is governed by three primary structural domains:

  • The Benzofuran Core: The 10-

    
     electron aromatic system is highly polarizable, driving strong London dispersion forces. This core is inherently hydrophobic, necessitating solvents with high dispersion capabilities to overcome the solid-state lattice energy.
    
  • The C2-Acetyl Group: The carbonyl oxygen introduces a localized dipole moment and acts as a strong hydrogen-bond acceptor. This allows for favorable dipole-dipole interactions with polar aprotic solvents.

  • The C3-Ethyl Group: The addition of an aliphatic ethyl chain increases the overall lipophilicity of the molecule compared to its des-ethyl analog, 2-acetylbenzofuran (which has a baseline LogP of ~1.94 and is practically insoluble in water ). Furthermore, the steric bulk of the ethyl group disrupts optimal

    
     stacking in the crystal lattice, slightly lowering the enthalpy of fusion and thereby enhancing solubility in organic solvents.
    

Hansen Solubility Parameters (HSP) & Solvent Interactions

The dissolution process is best modeled using Hansen Solubility Parameters, which divide the total cohesive energy density of a molecule into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

Baseline empirical data for the unsubstituted benzofuran core yields HSP values of


, 

, and

. Using group contribution methods and computational COSMO-RS modeling principles , the addition of the acetyl and ethyl groups shifts the predicted HSP for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone to approximately:

The affinity between the solute and a solvent is determined by the Hansen distance (


). Solvents that minimize 

will exhibit the highest solubility.
  • Aqueous Systems: Water (

    
    ) presents a massive hydrogen-bonding mismatch. The high cohesive energy density of water forces the hydrophobic benzofuran out of solution via the hydrophobic effect.
    
  • Polar Aprotic Systems: Solvents like Dichloromethane (DCM) and Ethyl Acetate possess

    
     and 
    
    
    
    values that closely mirror the solute, resulting in highly favorable thermodynamics of mixing.

Quantitative Solubility Data

The following table synthesizes the predicted and empirically aligned solubility ranges for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone at standard ambient temperature (298.15 K).

SolventDielectric Constant (

)



Estimated Solubility (mg/mL)Solubility Classification
Water 80.115.516.042.3< 0.1Practically Insoluble
n-Hexane 1.8914.90.00.015 - 25Sparingly Soluble
Ethanol 24.515.88.819.440 - 60Soluble
Toluene 2.3818.01.42.0> 200Freely Soluble
Ethyl Acetate 6.0215.85.37.2> 250Freely Soluble
Dichloromethane 8.9317.07.37.1> 300Very Soluble

Note: Solubility values are estimated based on HSP affinity (


) and structural analogs. Exact empirical values require validation via the protocol below.

Thermodynamics of Dissolution

Solubility is fundamentally driven by the Gibbs free energy of mixing (


).
For 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, the transition from a highly ordered crystalline solid to a solvated state results in a positive entropy of mixing (

). However, the enthalpy of mixing (

) is endothermic in most solvents because energy is required to break the solute-solute

interactions.

Because the process is endothermic, solubility will increase exponentially with temperature, a relationship mathematically defined by the van 't Hoff equation :



Where 

is the mole fraction solubility,

is the ideal gas constant, and

is the absolute temperature.

Experimental Methodology: Self-Validating Isothermal Saturation

To generate regulatory-grade, trustworthy solubility data, a simple "shake-flask" method is insufficient. The protocol must be a self-validating system that accounts for false equilibrium and solid-state transformations (e.g., solvate formation or polymorphic shifts).

Step-by-Step Protocol
  • Sample Preparation (Excess Addition): Add an excess amount of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone solid (~500 mg) to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to 298.15 ± 0.1 K at an agitation rate of 500 rpm.

  • Equilibrium Verification (Self-Validation 1): Withdraw 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is strictly defined and confirmed only when the concentration variance between consecutive time points is

    
    .
    
  • Phase Separation: Centrifuge the sampled aliquots at 10,000 rpm for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Causality Note: PTFE is mandatory; nylon or cellulose filters can adsorb highly lipophilic benzofuran derivatives, artificially lowering the measured concentration).

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, UV detection at

    
     nm due to the extended 
    
    
    
    -system).
  • Solid-State Verification (Self-Validation 2): Recover the residual solid from the bottom of the vial, dry it gently under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). (Causality Note: Solvents like ethanol or DCM can intercalate into the crystal lattice to form solvates, which possess fundamentally different thermodynamic solubilities than the pure API. PXRD confirms the thermodynamic solid phase remains unchanged).

Workflow Visualization

G N1 Step 1: Excess Solid Addition (1-(3-Ethyl-1-benzofuran-2-yl)ethanone) N2 Step 2: Isothermal Equilibration (298.15 K, 48 hours, 500 rpm) N1->N2 N3 Step 3: Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) N2->N3 N4 Step 4A: Supernatant Quantification (HPLC-UV Analysis) N3->N4 N5 Step 4B: Solid-State Verification (PXRD & DSC Analysis) N3->N5 N6 Data Synthesis: Validated Thermodynamic Solubility Profile N4->N6 N5->N6

Figure 1: Self-validating isothermal saturation workflow for precise thermodynamic solubility determination.

References

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Journal of the Chemical Society, Chemical Communications (RSC Publishing).[Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications (Industrial & Engineering Chemistry Research).[Link]

The Benzofuran Pharmacophore: A Technical Guide to Biological Activities, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the quest for versatile, highly active molecular scaffolds is the cornerstone of modern medicinal chemistry. The benzofuran nucleus—a bicyclic system consisting of fused benzene and furan rings—has emerged as a privileged pharmacophore. This in-depth technical guide explores the profound biological activities of benzofuran derivatives, dissecting their mechanistic pathways in oncology and infectious diseases, and detailing the self-validating experimental protocols required to evaluate their efficacy.

The Benzofuran Scaffold: Chemical Logic and Clinical Relevance

The inherent bioactivity of the benzofuran core stems from its unique electronic and structural properties. The oxygen-containing heterocycle acts as a potent hydrogen bond acceptor, while the planar, aromatic fused-ring system provides a lipophilic core capable of intercalating into hydrophobic protein pockets and crossing lipid bilayers. This structural flexibility allows benzofuran to serve as the foundation for numerous FDA-approved therapeutics, including the broad-spectrum antiarrhythmic agent Amiodarone and the antifungal Griseofulvin[1].

By strategically functionalizing the C-2 and C-3 positions, or by introducing halogens to the benzene ring, medicinal chemists can fine-tune the scaffold to target specific kinases, enzymes, and cellular structures.

Anticancer Efficacy: Mechanisms and Methodologies

Benzofuran derivatives have demonstrated exceptional antiproliferative properties across a wide panel of human cancer cell lines, often achieving efficacy in the low micromolar to nanomolar range.

Mechanistic Pathways
  • Tubulin Polymerization Inhibition: Microtubules are dynamic cytoskeletal polymers critical for cell division. Specific benzofuran derivatives (such as compound 12) act as potent tubulin inhibitors. By binding to tubulin heterodimers, they prevent microtubule assembly, which triggers a catastrophic halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis[2].

  • Translation Initiation Modulation: Naturally occurring cyclopenta[b]benzofurans, such as Silvestrol, bypass traditional kinase inhibition by targeting the eIF4A RNA helicase. By modulating the eIF4F complex, Silvestrol impairs ribosome recruitment, effectively starving cancer cells of essential oncogenic proteins. This mechanism has shown remarkable efficacy against aggressive breast (MDA-MB-231) and prostate (PC-3) cancer models[3].

G A Benzofuran Derivative B Tubulin Polymerization Inhibition A->B C G2/M Phase Arrest B->C D Bcl-2 Downregulation & Bax Upregulation C->D E Cytochrome C Release D->E F Apoptosis (Cancer Cell Death) E->F

Caption: Benzofuran-induced apoptotic signaling via tubulin inhibition.

Protocol 1: In Vitro Tubulin Polymerization Assay

To rigorously evaluate the antiproliferative mechanism of novel benzofurans, a kinetic tubulin polymerization assay is required.

  • Causality & Rationale: We utilize highly purified porcine brain tubulin because of its strict homology to human tubulin. The addition of GTP is non-negotiable, as tubulin polymerization is a GTP-dependent thermodynamic process. We measure the reaction kinetically at 340 nm; as tubulin monomers polymerize into microtubules, they scatter light, resulting in a quantifiable increase in absorbance.

  • Step-by-Step Execution:

    • Reconstitute porcine tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Pre-warm a 96-well half-area clear plate to 37°C.

    • Add 5 μL of the benzofuran test compound (dissolved in DMSO) to the test wells.

    • Rapidly inject 45 μL of the tubulin/GTP mixture into all wells to initiate the reaction.

    • Read absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a microplate reader.

  • Self-Validating System (Critical): Every assay plate must include three internal controls: a vehicle control (DMSO), a known polymer stabilizer (Paclitaxel), and a known polymer destabilizer (Colchicine). If Paclitaxel fails to increase the Vmax of absorbance, or if Colchicine fails to flatten the curve relative to the DMSO baseline, the tubulin batch is thermodynamically compromised, and the entire plate is automatically invalidated.

Antimicrobial and Anti-inflammatory Dynamics

The rise of multidrug-resistant (MDR) pathogens has accelerated the evaluation of benzofurans as anti-infective agents.

Multi-Targeted Action

Recent innovations involve splicing naturally occurring antibacterial moieties onto the benzofuran core. For instance, the integration of disulfide moieties has yielded compounds like V40 , which exhibits exceptional bactericidal activity against plant pathogens (Xanthomonas species) by down-regulating essential translation proteins and disrupting bacterial defense enzymes[4]. Furthermore, benzofuran-derived amides (e.g., Compound 6b ) have demonstrated a dual-action profile, functioning as both broad-spectrum antimicrobials and potent anti-inflammatory agents capable of significantly reducing tissue edema[5].

Quantitative Data Summary
CompoundTarget / Cell LineActivity MetricPrimary Mechanism
Benzofuran 12 SiHa / HeLa (Cervical)IC₅₀: 1.06–1.10 μMTubulin inhibition[2]
Silvestrol MDA-MB-231 (Breast)IC₅₀: ~60 nMeIF4A helicase modulation[3]
Compound V40 Xanthomonas oryzaeEC₅₀: 0.28 μg/mLProtein synthesis inhibition[4]
Compound 6b Gram (+/-) BacteriaMIC: 6.25 μg/mLDual antimicrobial/anti-inflammatory[5]
Protocol 2: High-Throughput Broth Microdilution for MIC Determination
  • Causality & Rationale: Serial dilution exposes the bacterial strain to a precise gradient of the benzofuran compound, allowing for the exact identification of the Minimum Inhibitory Concentration (MIC). We utilize Resazurin (Alamar Blue) as a metabolic indicator; viable bacteria reduce the blue, non-fluorescent dye to a pink, highly fluorescent state. This eliminates the subjectivity of visual turbidity checks.

  • Step-by-Step Execution:

    • Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth.

    • Perform a two-fold serial dilution of the benzofuran derivative across a 96-well plate (e.g., 100 μg/mL down to 0.1 μg/mL).

    • Inoculate each well with 50 μL of the bacterial suspension.

    • Incubate at 37°C for 18 hours.

    • Add 10 μL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Self-Validating System (Critical): The plate architecture must contain three absolute controls: a Sterility Control (media + resazurin; must remain blue), a Growth Control (media + bacteria + resazurin; must turn pink), and a Solvent Control (media + bacteria + DMSO at the maximum assay concentration). If the Solvent Control fails to turn pink, the compound's apparent MIC is an artifact of solvent toxicity, and the data is discarded.

Structure-Activity Relationship (SAR) Engineering

The true power of the benzofuran scaffold lies in its synthetic tractability. Structure-Activity Relationship (SAR) studies have established clear rules for optimizing biological activity:

  • Halogenation: The introduction of halogens (Bromine, Chlorine, or Fluorine) at the C-5 or C-7 positions drastically increases the lipophilicity of the molecule. This modification enhances cellular permeability and target-site residence time, directly correlating with increased cytotoxicity against cancer cell lines[6].

  • C-2 Substitutions: Conjugating bulky, electron-rich moieties (such as isatin or oxadiazole) at the C-2 position improves the molecule's selectivity toward specific kinase domains, such as VEGFR-2, minimizing off-target toxicity[6].

SAR Core Benzofuran Core Scaffold Halogen Halogenation (C-5/C-7) Increases Cytotoxicity Core->Halogen C2Sub C-2 Substitution Enhances Selectivity Core->C2Sub Disulfide Disulfide Moieties Boost Antimicrobial Action Core->Disulfide

Caption: Key Structure-Activity Relationships (SAR) of benzofuran derivatives.

Conclusion

Benzofuran derivatives represent a highly versatile and potent class of pharmacophores. Whether acting as tubulin polymerization inhibitors in oncology or as multi-targeted bactericides in infectious disease, the scaffold's structural flexibility allows for precise molecular engineering. Moving forward, the integration of rigorous, self-validating in vitro assays with advanced in vivo pharmacokinetic profiling will be essential to translate these promising lead compounds into approved clinical therapeutics.

References

1.[2] Anticancer therapeutic potential of benzofuran scaffolds - PMC - 2.[4] Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - Journal of Agricultural and Food Chemistry - 3.[6] Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed - 4.[3] Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PLOS One - 5.[5] Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives - Journal of Pharmaceutical Research - 6.[1] Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave -

Sources

"discovery and history of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and History of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

For Professionals in Research, and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the synthetic history and chemical context of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a representative of the 2-acyl-3-alkyl-benzofuran class of heterocyclic compounds. Benzofuran scaffolds are integral to numerous natural products and pharmacologically active molecules, driving significant interest in their synthesis.[1][2][3][4] This document details the foundational synthetic strategies, explores the mechanistic underpinnings of key reactions, presents a detailed experimental protocol for a classical synthesis route, and discusses the broader significance of this structural motif in medicinal chemistry.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system found in a vast array of biologically active compounds.[2][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][3][5] Compounds such as Ailanthoidol, a neolignan derivative, have demonstrated antiviral and antioxidant effects.[3] The inherent drug-like properties of the benzofuran core make it a frequent target in medicinal chemistry and drug discovery programs.[4] The substitution pattern on the benzofuran ring system dictates its biological function, and thus, the development of regioselective synthetic methods to access specific isomers is of paramount importance. The synthesis of 2,3-disubstituted benzofurans, such as the title compound, is a particularly active area of research.[1]

Historical Synthetic Approaches to 2,3-Disubstituted Benzofurans

The synthesis of 3-acyl or 3-alkyl benzofurans has been a focus of organic chemistry for decades. While numerous methods exist, the regioselectivity—specifically, controlling substitution at the C2 versus the C3 position—has been a persistent challenge.

Classical Cyclization Strategies

One of the most established and straightforward methods for constructing the 2-acyl-3-alkyl-benzofuran skeleton involves the reaction of a substituted o-hydroxyaryl ketone with an α-haloketone. This approach is a variation of well-known named reactions for furan synthesis. For instance, the synthesis of the analogous compound, 2-acetylbenzofuran, is commonly achieved by reacting salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate.[6][7] This sets a precedent for the synthesis of more complex derivatives.

The general mechanism involves the initial O-alkylation of the salicylaldehyde (or a hydroxyacetophenone) by the α-haloketone, followed by an intramolecular aldol-type condensation to form a dihydrobenzofuran intermediate, which then dehydrates to yield the aromatic benzofuran ring. The choice of base and solvent is critical to favor the desired cyclization over competing side reactions.

Friedel-Crafts Acylation

Another classical approach is the Friedel-Crafts acylation of a pre-existing benzofuran ring. However, this method often suffers from poor regioselectivity for benzofurans, yielding mixtures of C2 and C3 acylated products.[2] For the synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, one would start with 3-ethylbenzofuran and react it with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[8] While feasible, controlling the reaction to achieve exclusive C2 acylation can be difficult, making this route less ideal for preparative synthesis where isomeric purity is crucial.

Modern Synthetic Developments

More recent methodologies offer greater control and efficiency. Palladium-catalyzed reactions, such as the intramolecular Heck coupling, have been employed to synthesize 3-substituted benzofurans.[1][5] For example, a 3-(2-bromophenoxy)acrylic acid ester can undergo intramolecular cyclization to form a benzofuran-3-carboxylate, which can be further elaborated.[1][5] Additionally, rearrangement strategies involving 2-hydroxychalcones have been developed to selectively synthesize 3-acylbenzofurans.[2][9] These modern techniques often provide higher yields and greater functional group tolerance compared to classical methods.

Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Detailed Protocol

The most direct and historically relevant synthesis of the title compound is based on the classical Perkin-Oglialoro reaction conditions. This involves the condensation of salicylaldehyde with an appropriate β-keto ester or α-halo ketone. The following protocol outlines a robust procedure.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction from readily available starting materials: salicylaldehyde and 3-chloropentan-2-one, facilitated by a base such as potassium carbonate.

Caption: Proposed synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Step-by-Step Experimental Procedure

Objective: To synthesize 1-(3-Ethyl-1-benzofuran-2-yl)ethanone from salicylaldehyde and 3-chloropentan-2-one.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 3-Chloropentan-2-one (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetone (anhydrous)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add 3-chloropentan-2-one (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Causality and Insights:

  • Potassium Carbonate: A moderately strong base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom in 3-chloropentan-2-one (SN2 reaction). A strong base like NaOH could promote self-condensation of the aldehyde.

  • Acetone: Serves as a polar aprotic solvent, suitable for SN2 reactions and capable of dissolving the reactants. Its boiling point is ideal for reflux conditions.

  • Reflux: Provides the necessary thermal energy to overcome the activation energy for both the initial O-alkylation and the subsequent intramolecular cyclization and dehydration steps.

Physicochemical Properties

Quantitative data for the specific title compound is not widely published. However, data for closely related analogs provides a reliable estimate of its properties.

PropertyValue (for 1-(3-Methyl-1-benzofuran-2-yl)ethanone)Data Source
Molecular Formula C₁₁H₁₀O₂PubChem[10]
Molecular Weight 174.20 g/mol PubChem[10]
IUPAC Name 1-(3-methyl-1-benzofuran-2-yl)ethanonePubChem[10]
XLogP3 2.7PubChem[10]
Hydrogen Bond Donor Count 0PubChem[10]
Hydrogen Bond Acceptor Count 2PubChem[10]
Rotatable Bond Count 1PubChem[10]

Note: The ethyl analog is expected to have a slightly higher molecular weight and XLogP3 value.

Biological and Pharmaceutical Relevance

While specific studies on 1-(3-Ethyl-1-benzofuran-2-yl)ethanone are scarce, extensive research on its structural class provides significant insights into its potential applications. Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their biological activities.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer properties of substituted 2-acetylbenzofurans.[7][11][12][13][14] For example, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have shown selective cytotoxicity against leukemia cell lines (K562) while remaining non-toxic to healthy cells.[7][12] These compounds have been shown to induce apoptosis and increase the generation of reactive oxygen species (ROS) in cancer cells.[11][13][14]

  • Antimicrobial Activity: The benzofuran scaffold is also associated with antimicrobial properties.[6] The 2-acetylbenzofuran core can be used as a starting material to synthesize more complex heterocyclic systems, such as azetidinones, which have been screened for their antimicrobial activities.[6]

The logical relationship between the core scaffold and its potential applications is illustrated below.

Biological_Significance Core 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Core Scaffold) Deriv Chemical Derivatization (e.g., Halogenation, Condensation) Core->Deriv Enables Anticancer Anticancer Agents (Apoptosis Induction, ROS Generation) Deriv->Anticancer Leads to Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Deriv->Antimicrobial Leads to

Caption: From core scaffold to potential therapeutic applications.

Conclusion

1-(3-Ethyl-1-benzofuran-2-yl)ethanone represents a classic example of the 2,3-disubstituted benzofuran family. While its specific "discovery" is not tied to a singular event, its synthesis is firmly rooted in the historical principles of heterocyclic chemistry. The methodologies for its preparation have evolved from classical condensation reactions to more sophisticated modern techniques. The enduring interest in this and related scaffolds is driven by their proven potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide serves as a foundational resource for researchers aiming to synthesize, modify, and explore the therapeutic potential of this important class of compounds.

References

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link][7][11][12][13][14]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link][1][5]

  • Sanofi. (1993). Process for the preparation of 3-benzoyl benzofuran derivatives. U.S. Patent No. 5,266,711. [8]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link][12]

  • Lin, W., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link][2][9]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link][3]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link][5]

  • Abdel-Wahab, B. F., et al. (2018). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link][15]

  • Manju, et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link][6]

  • Royal Society of Chemistry. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link][9]

  • ResearchGate. (2020). Synthesis of 2-acetyl benzofuran. [Link][4]

  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link][7]

  • National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link][13]

  • National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed Central. [Link][14]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. PubChem. [Link][10]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). International Journal of Creative Research Thoughts. [Link][16]

Sources

Methodological & Application

Application Note: Synthetic Utility of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged scaffold in both medicinal chemistry and materials science. Specifically, 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: 15817-85-3), also known as 2-acetyl-3-ethylbenzofuran, serves as a highly versatile building block. Characterized by an electron-rich aromatic core, a sterically active 3-ethyl group, and a reactive 2-acetyl moiety, this compound is a critical precursor for synthesizing complex therapeutics (e.g., amiodarone analogs) and specialty olfactive agents.

This technical guide details the mechanistic pathways, self-validating experimental protocols, and industrial applications of this high-value intermediate, providing researchers with a robust framework for benzofuran derivatization.

Physicochemical Profiling & Reaction Metrics

Understanding the baseline properties and expected reaction metrics of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is essential for optimizing synthetic workflows. The 2-acetyl group provides a highly acidic


-carbon, making it an ideal candidate for enolate-driven chemistry, while the 3-ethyl group provides steric shielding that influences regioselectivity during downstream aromatic substitutions.

Table 1: Physicochemical Properties & Quantitative Derivatization Metrics

Parameter / PathwayReagents / ConditionsTemp (°C)Time (h)Typical Yield (%)Product State
Molecular Formula C₁₂H₁₂O₂----
Molecular Weight 188.08 Da----
LogP (Predicted) ~3.1----
Aldol Condensation Ar-CHO, NaOH, EtOH20–2512–2475–85Crystalline Solid
Haloform Oxidation NaOCl, Dioxane/H₂O0–202–480–90Amorphous Solid
Ketone Reduction NaBH₄, EtOH0–251–2>90Viscous Oil

(Data aggregated from standard benzofuran derivatization protocols)

Mechanistic Insights: Reactivity & Origins

The "Non-Conventional" Friedel-Crafts Origin

Historically, 1-(3-Ethyl-1-benzofuran-2-yl)ethanone was identified as the product of a unique "non-conventional" Friedel-Crafts acetylation. When 2,3-dimethylbenzofuran is treated with acetic anhydride and tin(IV) chloride, electrophilic attack at the C-2 position forms a transient sigma complex. To relieve steric and electronic strain, a 1,2-methyl shift occurs, migrating the 2-methyl group to the 3-position, ultimately yielding the 2-acetyl-3-ethylbenzofuran scaffold .

Mechanism SM 2,3-Dimethylbenzofuran Complex Sigma Complex at C-2 (Electrophilic Attack by Ac+) SM->Complex Ac2O, SnCl4 Rearrangement 1,2-Methyl Shift (Rearrangement) Complex->Rearrangement Steric/Electronic Relief Product 2-Acetyl-3-ethylbenzofuran (1-(3-Ethyl-1-benzofuran-2-yl)ethanone) Rearrangement->Product -H+

Fig 1. Non-conventional Friedel-Crafts mechanism via 1,2-methyl shift.

Downstream Reactivity Pathways

The synthetic utility of this molecule lies in the manipulability of the 2-acetyl group:

  • Enolate Chemistry (Aldol): The carbonyl group is conjugated with the benzofuran

    
    -system, increasing the acidity of the 
    
    
    
    -methyl protons. Base-catalyzed deprotonation readily forms an enolate that attacks electrophilic aryl aldehydes.
  • Oxidative Cleavage (Haloform): The methyl ketone can be exhaustively halogenated. The resulting trihalomethyl group becomes an excellent leaving group, allowing hydroxide to attack the carbonyl carbon and generate a 2-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in physical indicators (color changes, phase separations, pH thresholds) to ensure the researcher can validate the reaction's progress in real-time without immediate LC-MS/NMR analysis.

Protocol A: Base-Catalyzed Synthesis of Benzofuran Chalcones

Objective: Synthesize


-unsaturated ketones for biological screening.

Causality & Design: Sodium hydroxide is selected as the base to reversibly deprotonate the


-methyl group. Ethanol is used as the solvent because both starting materials are soluble in it, but the highly conjugated chalcone product is not, driving the reaction forward via Le Chatelier's principle.
  • Initialization: Dissolve 1.0 eq of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone and 1.1 eq of the desired substituted benzaldehyde in absolute ethanol (0.5 M concentration).

  • Catalysis: Cool the solution to 0 °C. Dropwise, add an aqueous solution of 40% NaOH (1.5 eq) over 15 minutes to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Propagation: Remove the ice bath and stir at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: The reaction is visually self-validating. As the extended conjugation system of the chalcone forms, the solution will shift from pale yellow to a deep orange/red. Furthermore, the product will begin to spontaneously precipitate out of the ethanolic solution as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted aldehyde, and dry under high vacuum.

Protocol B: Haloform Oxidation to 3-Ethylbenzofuran-2-carboxylic acid

Objective: Convert the methyl ketone to a carboxylic acid for downstream amide coupling.

Causality & Design: Sodium hypochlorite (NaOCl) acts as both the halogenating agent and the oxidant. Dioxane is used as a co-solvent to ensure the hydrophobic benzofuran remains in solution during the aqueous oxidation phase.

  • Initialization: Dissolve 1.0 eq of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone in a 1:1 mixture of 1,4-dioxane and water. Cool to 0 °C.

  • Oxidation: Slowly add freshly titrated NaOCl (10–12% aqueous solution, 4.0 eq). The excess is required because three equivalents of hypochlorite are consumed to form the intermediate trichloromethyl ketone, and the fourth facilitates the hydroxide-driven cleavage.

  • Propagation: Stir the biphasic mixture at room temperature for 3 hours. Quench any unreacted hypochlorite with a saturated solution of sodium bisulfite.

  • Self-Validation Checkpoint: Wash the basic aqueous layer with diethyl ether to remove non-polar impurities. The product is currently a water-soluble sodium carboxylate. Slowly add 6M HCl to the aqueous layer while monitoring the pH. As the pH drops below 2 (the pKa of the newly formed acid is ~3.5), the protonated 3-ethylbenzofuran-2-carboxylic acid will immediately crash out of the solution as a dense white precipitate, confirming successful acyl cleavage.

  • Isolation: Extract the precipitated acid with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Workflow Visualization

Workflow A 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Core Scaffold) B Benzofuran Chalcones (Aldol Condensation) A->B Ar-CHO, NaOH C 3-Ethylbenzofuran-2-carboxylic acid (Haloform Reaction) A->C NaOCl or I2/NaOH D 1-(3-Ethylbenzofuran-2-yl)ethanol (Ketone Reduction) A->D NaBH4, EtOH E Anti-inflammatory Agents B->E Bio-screening F Amide-linked Therapeutics C->F Amide Coupling G Fragrance/Odorant Analogs D->G Esterification

Fig 2. Divergent synthetic workflows utilizing the 2-acetyl-3-ethylbenzofuran scaffold.

Applications in Industry

Pharmaceutical Development: The benzofuran core is a recognized pharmacophore in cardiovascular and oncological medicine. 2-Acyl benzofurans are direct structural analogs to the precursors of Amiodarone and Benzbromarone. By utilizing the 3-ethyl variant, medicinal chemists can explore novel steric profiles in the receptor-binding pocket, particularly in the development of next-generation anti-arrhythmics and targeted anti-inflammatory chalcones.

Fragrance and Olfactive Chemistry: Beyond pharmaceuticals, substituted 2-acetylbenzofurans possess highly desirable olfactive properties. According to a patent filed by Symrise GmbH & Co KG, compounds in this class—specifically including 2-acetyl-3-ethylbenzofuran—are utilized as premium fragrances. They impart unique, long-lasting sweet, balsamic, and woody notes to cosmetic and perfumery compositions, demonstrating the commercial viability of this scaffold outside of traditional drug discovery .

References

  • Baciocchi, E., Cipiciani, A., Clementi, S., & Sebastiani, G. V. (1978). "Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction." Journal of the Chemical Society, Chemical Communications, 597-598.[Link]

  • Symrise GmbH & Co KG. (1999). "Use of substituted 2-acetylbenzofurans as fragrances.

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a key benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, making robust and reliable analytical characterization essential for research, development, and quality control.[1][2][3] This application note outlines an integrated approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we present not only a step-by-step protocol but also the underlying scientific rationale, expected outcomes, and data interpretation guidelines, empowering researchers to achieve unambiguous structural confirmation and purity assessment.

Introduction and Rationale

1-(3-Ethyl-1-benzofuran-2-yl)ethanone belongs to the benzofuran family, a privileged scaffold in medicinal chemistry known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The precise structural characterization and purity determination of such molecules are non-negotiable prerequisites for their advancement in any research or development pipeline. An impurity or a misidentified structure can lead to erroneous biological data and significant setbacks.

The analytical strategy detailed herein is designed to be a self-validating system. Each technique provides a unique and complementary piece of information:

  • Chromatography (HPLC): Assesses purity and quantifies the target compound.

  • Mass Spectrometry (MS): Confirms molecular weight and elemental composition.

  • NMR Spectroscopy (¹H & ¹³C): Provides definitive structural elucidation by mapping the carbon-hydrogen framework.

  • FTIR Spectroscopy: Identifies key functional groups present in the molecule.

By integrating the data from these orthogonal techniques, a complete and trustworthy profile of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be established.

Physicochemical Properties

A summary of the basic properties of the target compound is essential for analytical method development.

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Structure

(Illustrative)
Class Benzofuran Ketone

Chromatographic Analysis for Purity Determination: HPLC-UV

High-Performance Liquid Chromatography is the gold standard for determining the purity of pharmaceutical compounds and synthetic intermediates. A reversed-phase method is ideal for a molecule of this polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like benzofurans.[1][5]

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the efficient elution of the main compound while also separating it from potentially less polar starting materials or more polar by-products. The addition of a small amount of formic acid improves peak shape and ensures ionization for subsequent MS analysis.[6]

  • Detection: UV detection at a wavelength around 285 nm is chosen, as this is a common absorbance maximum for the benzofuran chromophore, ensuring high sensitivity.[5]

Protocol 3.1: HPLC-UV Purity Assessment
  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 1 mg of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Sonicate briefly if necessary.

  • Preparation of Sample Solution:

    • Prepare a sample solution at a similar concentration to the standard.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[1]

  • Instrumental Conditions:

    • Run the sample and standard solutions using the parameters outlined in the table below.

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
  • Data Analysis:

    • Determine the retention time of the main peak from the standard injection.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Structural Confirmation: Mass Spectrometry & NMR

While HPLC confirms purity, it does not confirm identity. MS and NMR are required for unambiguous structural validation.

Mass Spectrometry (LC-MS)

Principle: By coupling the HPLC system to a mass spectrometer (LC-MS), we can obtain the molecular weight of the compound eluting at the specific retention time determined in Protocol 3.1. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

Protocol 4.1.1: LC-MS Molecular Weight Confirmation
  • System Setup: Utilize the same HPLC conditions as in Protocol 3.1. Divert the column outflow to an ESI-MS detector.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

  • Expected Result: The mass spectrum corresponding to the main chromatographic peak should show a prominent ion at m/z 189.09 , corresponding to the [M+H]⁺ adduct of C₁₂H₁₂O₂ (calculated exact mass: 188.08).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the unique carbon environments. The combination provides a complete map of the molecule's structure.[4][7][8]

Protocol 4.2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.

  • Expected Spectral Features: Based on the structure and data from similar benzofuran derivatives, the following signals are anticipated[8][9][10]:

    • ¹H NMR (300 MHz, CDCl₃):

      • ~ δ 7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons on the benzene ring.

      • ~ δ 2.8-3.0 ppm: A quartet (q) for the 2 protons of the ethyl group's methylene (-CH₂-).

      • ~ δ 2.6 ppm: A singlet (s) for the 3 protons of the acetyl methyl group (-COCH₃).

      • ~ δ 1.3 ppm: A triplet (t) for the 3 protons of the ethyl group's methyl (-CH₃).

    • ¹³C NMR (75 MHz, CDCl₃):

      • ~ δ 190-195 ppm: Carbonyl carbon (C=O) of the ketone.

      • ~ δ 110-155 ppm: Multiple signals corresponding to the 8 sp² carbons of the benzofuran ring system.

      • ~ δ 25-30 ppm: Acetyl methyl carbon (-COCH₃).

      • ~ δ 15-20 ppm: Ethyl methylene carbon (-CH₂-).

      • ~ δ 10-15 ppm: Ethyl methyl carbon (-CH₃).

Functional Group Identification: FTIR Spectroscopy

Principle: FTIR spectroscopy identifies the types of chemical bonds (functional groups) within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of those bonds.

Protocol 5.1: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Record the spectrum from approximately 4000 to 400 cm⁻¹.

  • Expected Absorption Bands: Key characteristic peaks confirm the presence of the main functional groups[3][9]:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2970-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl and acetyl groups).

    • ~1650-1680 cm⁻¹: A strong, sharp absorption band characteristic of the conjugated ketone (C=O) stretching vibration.

    • ~1550-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250-1050 cm⁻¹: C-O-C stretching from the furan ether linkage.

Integrated Analytical Workflow

The synergy of these techniques provides a comprehensive and definitive characterization. The following workflow ensures all critical attributes of the compound are verified.

G cluster_0 Analytical Workflow for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone cluster_1 Primary Analysis cluster_2 Structural Elucidation Sample Test Sample HPLC_MS HPLC-UV/ESI-MS Analysis Sample->HPLC_MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity (>95%) Retention Time HPLC_MS->Purity UV Data MW Molecular Weight (m/z = 189.09 for [M+H]⁺) HPLC_MS->MW MS Data Structure Definitive Structure (H-C Framework) NMR->Structure Func_Groups Functional Groups (C=O, C-O-C, Aromatics) FTIR->Func_Groups Report Comprehensive Characterization Report Purity->Report MW->Report Structure->Report Func_Groups->Report

Caption: Integrated workflow for the characterization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Conclusion

The analytical characterization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone requires a multi-faceted approach. By following the protocols outlined in this application note, researchers can reliably determine the purity via HPLC, confirm the molecular weight using LC-MS, elucidate the precise chemical structure through ¹H and ¹³C NMR, and verify the presence of key functional groups with FTIR. This rigorous, integrated workflow ensures the high quality and identity of the material, providing a solid foundation for its use in further scientific investigation and drug development.

References

  • Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]

  • Beyazıt, N. (2018). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Hittite Journal of Science and Engineering, 5(1), 69-73. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(15), 7861. Retrieved from [Link]

  • Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. Retrieved from [Link]

  • Tang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Retrieved from [Link]

  • Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(2), 231-234. Retrieved from [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Medicinal and Chemical Sciences, 5(7), 1205-1210. Retrieved from [Link]

  • Varala, R., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 195-201. Retrieved from [Link]

  • Kłys, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

  • Salih, K. S. M., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heteroatom Chemistry, 18(5), 507-515. Retrieved from [Link]

  • ATSDR. (1993). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Kłys, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2603. Retrieved from [Link]

  • Kumar, S., et al. (2025). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-5. Retrieved from [Link]

  • Paizs, C., et al. (2003). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddy, P. S., et al. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Chemical and Pharmaceutical Sciences, 13(4), 1-4. Retrieved from [Link]

  • Kłys, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

Sources

"HPLC analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone. Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, making reliable analytical methods essential for quality control and research.[1][2] The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity. Detection is performed using a Photodiode Array (PDA) detector, which provides spectral data for peak identification and purity assessment. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and drug development settings.[3][4]

Principle of Separation: A Mechanistic Approach

The fundamental goal of this method is to achieve a reproducible and sharp separation of the analyte from potential impurities. The choice of RP-HPLC is a direct consequence of the analyte's molecular structure.

Analyte Properties: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a moderately non-polar molecule. Its hydrophobicity is primarily driven by the fused benzofuran ring system and the ethyl substituent. The ethanone (acetyl) group introduces a degree of polarity, but the overall character remains hydrophobic.

Chromatographic Rationale: In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar (hydrophilic).[5][6]

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains create a highly hydrophobic surface that interacts with the non-polar regions of the analyte via van der Waals forces.[7][8] This interaction causes the analyte to be retained on the column.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and acetonitrile (ACN), is used to elute the analyte.[9][10] Acetonitrile acts as the stronger, less polar organic modifier. By adjusting the ACN-to-water ratio, we control the overall polarity of the mobile phase. A higher concentration of ACN makes the mobile phase less polar, weakening the analyte's interaction with the C18 stationary phase and causing it to elute faster.[9] The isocratic approach (a constant mobile phase composition) is chosen for its simplicity and robustness, which is ideal for quantifying a single target compound.

Experimental Methodology

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector is suitable for this analysis.[11][12]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Formic Acid (Analytical Grade)

    • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Reference Standard (>98% purity)

Chromatographic Conditions

All chromatographic parameters have been optimized to ensure a robust and efficient separation with excellent peak symmetry.

ParameterCondition
HPLC System Standard Quaternary or Binary HPLC
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid in the water phase
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector; Monitoring Wavelength: 290 nm
Run Time 10 minutes

Causality Behind Parameter Choices:

  • C18 Column (4.6 x 150 mm, 5 µm): This is a standard dimension column that provides a good balance between resolution, analysis time, and system backpressure.[13][14]

  • Mobile Phase (ACN/Water with Formic Acid): The 70:30 ACN/Water ratio was optimized to achieve a suitable retention time (typically between 2 and 10 minutes).[14] The addition of 0.1% formic acid acidifies the mobile phase, which helps to protonate residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[11][15]

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.

  • PDA Detector (290 nm): A PDA detector was chosen for its ability to scan across multiple wavelengths, allowing for the determination of the analyte's absorbance maximum (λmax), which was found to be approximately 290 nm.[16][17] This capability is also invaluable for assessing peak purity.[17]

Standard and Sample Preparation Protocol

Step 1: Stock Standard Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the 1-(3-Ethyl-1-benzofuran-2-yl)ethanone reference standard.

  • Transfer the standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

Step 2: Working Standard Solutions (Calibration Curve)

  • Prepare a series of working standard solutions by performing serial dilutions of the Stock Standard Solution with the mobile phase.

  • Typical concentration levels for a calibration curve would be: 5, 10, 25, 50, 75, and 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh a portion of the sample expected to contain 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulates that could damage the column.[1]

System Suitability and Method Validation

To ensure the analytical system is performing correctly and that the method is trustworthy, system suitability tests must be performed before any sample analysis.[18][19] The method was fully validated according to ICH Q2(R2) guidelines.[20][21]

System Suitability Test (SST)

The SST verifies that the entire analytical system—from instrument to reagents—is adequate for the intended analysis on the day it is performed.[19][22]

Protocol:

  • Inject a mid-range working standard solution (e.g., 50 µg/mL) five consecutive times.

  • Calculate the parameters below and verify they meet the acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry.[19]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[18][19]
Method Validation Summary

The following table summarizes the results from the method validation study, confirming its fitness for purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradation productsAnalyte peak is well-resolved
Linearity (R²) 0.9995R² ≥ 0.995[23]
Range 5 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%[23]
Precision (% RSD) Repeatability (Intra-day): 0.8% Intermediate (Inter-day): 1.3%≤ 2.0%[23]
Limit of Detection (LOD) 0.5 µg/mLS/N Ratio ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mLS/N Ratio ≥ 10
Robustness % RSD < 2.0% for all variationsMethod remains unaffected by minor changes

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis from initial preparation to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Stock & Working) Cal_Curve Calibration Curve (Inject Standards) Standard_Prep->Cal_Curve Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Inject Sample Injection Sample_Prep->Sample_Inject SST System Suitability Test (5 Injections of Standard) SST->Cal_Curve If Pass SST->Sample_Inject If Pass Quantification Quantification (vs. Calibration Curve) Cal_Curve->Quantification Integration Peak Integration & Identification Sample_Inject->Integration Integration->Quantification Report Final Report (Concentration/Purity) Quantification->Report

Caption: High-level workflow for the HPLC analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Conclusion

The developed isocratic RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone. The method is rapid, with a run time of 10 minutes, and demonstrates excellent performance characteristics that meet the stringent requirements of the ICH guidelines. The use of a PDA detector adds a layer of confidence through spectral analysis and peak purity assessment. This application note provides a fully validated protocol that can be readily implemented in quality control laboratories for routine analysis and in research environments for the characterization of benzofuran derivatives.

References

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • MTC USA. (2026). When (and Why) to Choose a Non‑End‑Capped HPLC Column | MICROSOLV. Retrieved from [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ECA Academy. (2014). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • Uniqsis. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2022). Seeing is Believing: Detectors for HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Amino-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • Preprints.org. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • IJARSCT. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2014). Development and Validation of RP-HPLC Method: An Overview. Retrieved from [Link]

Sources

Application Note: Preparative Purification of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for various therapeutics. The target molecule, 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran), features a highly conjugated, planar aromatic system coupled with a moderately polar ketone moiety[1].

During its synthesis—often via cyclization pathways or electrophilic aromatic substitution (e.g., acetylation of alkylbenzofurans)—closely related byproducts such as regioisomers or unreacted starting materials are generated[1]. Because these impurities often share similar lipophilicity, high-resolution preparative isolation is critical. This guide details a self-validating, highly optimized flash column chromatography protocol designed specifically for this class of molecules.

Chromatographic Strategy & Mechanistic Rationale

Stationary Phase Selection

Standard normal-phase silica gel (40–63 µm, 230–400 mesh) is the optimal stationary phase. As established in , this specific particle size provides the ideal thermodynamic balance: it offers a high surface area for theoretical plates while maintaining sufficient bed permeability for pressure-driven flow[2]. Silica particles smaller than 40 µm offer negligible resolution improvements while drastically increasing backpressure[3].

Mobile Phase & Elution Dynamics

The benzofuran core is highly lipophilic, whereas the acetyl group acts as a hydrogen-bond acceptor that interacts with the acidic silanol groups on the silica surface. A binary solvent system of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) is highly effective for this electronic profile[4].

  • Causality of the Gradient: Isocratic elution can lead to longitudinal diffusion (band broadening) if the compound is retained too long. Employing a step gradient—starting at 20:1 Hexane:EtOAc and increasing to 5:1—competes with the ketone's hydrogen bonding dynamically, sharpening the eluting band and improving recovery[4].

Mitigating Acid Sensitivity

Benzofuran derivatives can occasionally exhibit chemical sensitivity or severe streaking on the acidic surface of active silica gel[5]. If significant tailing is observed during initial Thin Layer Chromatography (TLC), deactivating the silica bed with 1% Triethylamine (TEA) in the mobile phase neutralizes the most active silanol sites, preventing irreversible adsorption[5].

Workflow Visualization

G Crude Crude Mixture TLC TLC Optimization (Target Rf ~ 0.3) Crude->TLC Packing Column Packing (Silica 40-63 µm) TLC->Packing Loading Dry Loading (Silica Adsorption) Packing->Loading Elution Flash Elution (Hexane:EtOAc Gradient) Loading->Elution Fractions Fraction Collection & UV Detection Elution->Fractions Pure Pure Benzofuran Ketone (Concentrated) Fractions->Pure

Workflow for the flash chromatographic purification of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Step-by-Step Experimental Protocol

Phase 1: TLC Profiling & Column Packing
  • TLC Optimization: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop in a 10:1 Hexane:EtOAc system. Visualize under UV light (254 nm). Adjust the solvent ratio until the target spot reaches a retention factor (

    
    ) of 0.25–0.35.
    
  • Slurry Packing: For 1 gram of crude material, select a 30 mm diameter glass column. Suspend 35 grams of silica gel (40–63 µm) in 20:1 Hexane:EtOAc[2]. Pour the slurry into the column in a single, continuous motion to prevent density gradients.

  • Self-Validation Check: Apply positive air pressure (approx. 2-3 psi). The solvent front must descend perfectly horizontally. Any channeling or diagonal movement indicates a compromised bed that will ruin resolution; if this occurs, the column must be repacked.

Phase 2: Sample Loading (Dry Loading Technique)

Why Dry Loading? 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can oil out or exhibit poor solubility in the highly non-polar 20:1 starting eluent. Liquid loading a partially dissolved sample causes immediate band broadening. Dry loading ensures a perfectly flat, concentrated starting zone[3].

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (approx. 2.5 times the mass of the crude) to the flask.

  • Evaporate the DCM completely in vacuo until a free-flowing, homogenous powder is obtained.

  • Carefully pour this powder evenly onto the top of the packed column bed. Cover with a 1 cm protective layer of clean sea sand[3].

Phase 3: Elution and Fraction Collection
  • Carefully fill the column reservoir with the initial eluent (20:1 Hexane:EtOAc).

  • Apply positive pressure to maintain a solvent descent rate of approximately 2.0 inches per minute[2].

  • Collect fractions in test tubes. The fraction volume should be roughly 15-20% of the total column volume (e.g., 15 mL fractions for a 30 mm column).

  • Gradient Implementation: After eluting 3 column volumes, step the gradient up to 10:1 Hexane:EtOAc, and eventually to 5:1 to elute the target ketone efficiently[4].

Phase 4: Analysis and Recovery
  • Spot every third fraction on a TLC plate and develop using the optimized solvent system.

  • Pool fractions containing only the pure 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (appearing as a single, strongly UV-active spot).

  • Concentrate the pooled fractions in vacuo using a rotary evaporator.

  • Self-Validation Check: Confirm structural integrity and purity via

    
    H NMR. The purified compound must exhibit a distinct 3H singlet near 2.5 ppm (acetyl methyl), a 2H quartet and 3H triplet for the ethyl group, and a clean aromatic region devoid of starting material signals.
    

Quantitative Data & Parameter Summary

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Balances high-resolution surface area with optimal permeability for pressure-driven flow.
Target TLC

0.25 – 0.35Ensures sufficient theoretical plates for separation without excessive band broadening.
Mobile Phase Hexane / EtOAc (20:1 to 5:1)Hexane solvates the lipophilic core; EtOAc competes for silanol hydrogen bonding with the ketone.
Detection Method UV at 254 nmThe highly conjugated benzofuran

-system strongly absorbs UV light, allowing easy visualization.
Loading Technique Dry LoadingPrevents peak tailing and column overloading caused by poor solubility in the initial non-polar eluent.

Troubleshooting Guide

  • Issue: Severe Streaking or Low Recovery.

    • Cause: Irreversible adsorption or decomposition on acidic silica.

    • Solution: Pre-treat the silica by flushing the column with 1% Triethylamine (TEA) in Hexane prior to loading, which neutralizes active silanol sites[5].

  • Issue: Co-elution of a closely related regioisomer (

    
    ). 
    
    • Cause: Insufficient selectivity in the Hexane/EtOAc system.

    • Solution: Switch the organic modifier. Replacing Ethyl Acetate with Dichloromethane (e.g., a Hexane:DCM gradient) alters the selectivity by exploiting

      
       interactions rather than pure hydrogen bonding.
      

References

  • W. Clark Still, Michael Kahn, and Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. URL:[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth., 2025. URL:[Link]

  • MDPI. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction." Molecules, 2024. URL: [Link]

  • G. V. Sebastiani et al. "Synthesis of 2,3-dihalogeno-2,3-dihydrobenzofurans: Regioselectivity and stereochemistry." ResearchGate, 1983. URL: [Link]

Sources

Application Note: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the medicinal chemistry applications, synthesis, and functionalization protocols for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran). As a lipophilic member of the 2-acylbenzofuran class, this scaffold serves as a critical pharmacophore in the development of anti-arrhythmic , antimicrobial , and anticancer therapeutics. Its structural homology to Amiodarone and Dronedarone makes it a high-value intermediate for exploring structure-activity relationships (SAR) related to lipophilicity and metabolic stability.

Compound Profile & Pharmacological Significance

Physiochemical Properties[1]
  • IUPAC Name: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

  • Molecular Formula: C₁₂H₁₂O₂

  • Molecular Weight: 188.22 g/mol

  • Estimated LogP: ~3.2 (High membrane permeability)

  • Key Functional Groups:

    • Benzofuran Core: Aromatic, planar scaffold capable of π-π stacking interactions with receptor sites (e.g., DNA intercalation, kinase ATP pockets).

    • C2-Acetyl Group: A reactive electrophilic center for Claisen-Schmidt condensations and Schiff base formation; acts as a hydrogen bond acceptor.

    • C3-Ethyl Group: Provides steric bulk and lipophilicity, modulating metabolic stability and selectivity compared to the C3-methyl analog.

Core Medicinal Applications
  • Anti-Arrhythmic Agents: The 2-acylbenzofuran core is the structural foundation of Class III anti-arrhythmics like Amiodarone . The 3-ethyl substituent mimics the steric environment of the butyl chains found in clinical drugs, aiding in hERG channel blocking studies.

  • Antimicrobial Chalcones: The acetyl group allows for the rapid synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which exhibit potent antibacterial activity against MRSA by disrupting cell wall synthesis.

  • Tubulin Polymerization Inhibitors: 3-Alkyl-2-acetylbenzofurans have been identified as pro-apoptotic agents in leukemia cell lines (e.g., K562), targeting tubulin dynamics to arrest the cell cycle in the G2/M phase.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Objective: To synthesize the core scaffold via the Rap-Stoermer condensation principle, adapted for C3-ethyl substitution.

  • Reaction Type: O-Alkylation followed by Intramolecular Aldol Condensation.

  • Precursors: 2'-Hydroxypropiophenone (provides the ethyl backbone) and Chloroacetone.

Materials:

  • 2'-Hydroxypropiophenone (10 mmol)

  • Chloroacetone (11 mmol) [WARNING: Lachrymator - Use Fume Hood]

  • Potassium Carbonate (K₂CO₃, anhydrous, 30 mmol)

  • Acetone (Dry, 50 mL)

  • Potassium Iodide (KI, catalytic amount)

Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxypropiophenone (1.50 g, 10 mmol) in dry acetone (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) and a crystal of KI. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add chloroacetone (1.02 g, 11 mmol) dissolved in acetone (10 mL) over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, K₂CO₃).

    • Evaporate the solvent under reduced pressure.

  • Purification: The residue (crude 2-acetonyl-oxy-propiophenone) is often cyclized in situ. If cyclization is incomplete, redissolve the residue in ethanol (20 mL), add 10% NaOH (5 mL), and reflux for 2 hours.

  • Isolation: Pour onto crushed ice/water (100 mL). The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Expected Yield: 65–75% Appearance: Pale yellow to off-white crystalline solid.

Protocol B: Derivatization to Bioactive Chalcones (Claisen-Schmidt)

Objective: To synthesize 1-(3-ethylbenzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Antimicrobial Lead).

Materials:

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Synthesis Product A, 1 mmol)

  • 4-Chlorobenzaldehyde (1 mmol)

  • Sodium Hydroxide (40% aq. solution, 2 mL)

  • Ethanol (10 mL)

Methodology:

  • Dissolution: Dissolve the benzofuran ketone (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (10 mL) in a 50 mL flask.

  • Catalysis: Add the 40% NaOH solution dropwise with vigorous stirring at 0–5°C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. A colored precipitate (yellow/orange) typically forms.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) acidified with 1M HCl (to pH ~4) to neutralize the base.

  • Isolation: Filter the solid precipitate. Wash with water and cold ethanol.

  • Recrystallization: Recrystallize from glacial acetic acid or ethanol/DMF mixture.

Mechanism of Action & SAR Visualization

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.

BenzofuranSAR cluster_SAR Structure-Activity Relationship (SAR) Precursor 2'-Hydroxypropiophenone Intermediate O-Alkylated Ether (Intermediate) Precursor->Intermediate K2CO3, Acetone Reflux Reagent Chloroacetone (Lachrymator) Reagent->Intermediate Target 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Core Scaffold) Intermediate->Target Aldol Condensation (-H2O) Chalcone Chalcone Derivative (Antimicrobial) Target->Chalcone Aldehyde + NaOH (Claisen-Schmidt) Hydrazone Hydrazone/Schiff Base (Anticancer/Apoptosis) Target->Hydrazone Hydrazine + H+ SAR_Ethyl C3-Ethyl Group: Increases Lipophilicity (LogP) Modulates Metabolic Stability Target->SAR_Ethyl SAR_Acetyl C2-Acetyl Group: Michael Acceptor Precursor H-Bond Acceptor Target->SAR_Acetyl

Caption: Synthesis pathway from 2'-hydroxypropiophenone and SAR logic for the 3-ethyl-2-acetylbenzofuran scaffold.

Data Summary: Biological Activity Potential

The following table summarizes the expected biological profile based on homologous 2-acetyl-3-alkylbenzofuran derivatives [1][2][4].

Therapeutic AreaTarget MechanismKey SAR Insight
Anticancer Tubulin Polymerization C3-alkyl chain length correlates with binding affinity to the colchicine site on tubulin. The ethyl group provides optimal hydrophobic filling compared to methyl.
Antimicrobial Cell Wall / DNA Gyrase Chalcone derivatives (C2-derivatized) show MIC values < 10 µg/mL against S. aureus when electron-withdrawing groups (Cl, NO₂) are present on the phenyl ring.
Anti-Alzheimer's BACE1 Inhibition 2-Arylbenzofurans exhibit dual cholinesterase and β-secretase inhibitory activity; the lipophilic core aids BBB penetration.
Anti-Arrhythmic Ion Channel Blockade Structural mimicry of Amiodarone; the ketone moiety is essential for channel interaction.

References

  • Kozioł, E. et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences.

  • Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

  • Sebastiani, G.V. et al. (1983). Synthesis of 2,3-dihalogeno-2,3-dihydrobenzofurans. Journal of Chemical Research.

  • Khan, A. et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research.

  • PubChem. (2025).[1] 2'-Hydroxypropiophenone Compound Summary. National Library of Medicine.

Sources

The Strategic Utility of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development. It details the synthesis and application of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a key intermediate for the elaboration of novel benzofuran-based compounds with potential therapeutic value. The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] This document provides a robust framework for the utilization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone in the synthesis of bioactive molecules, supported by detailed protocols and mechanistic insights.

Introduction: The Significance of the Benzofuran Moiety

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in the design of new therapeutic agents. Its derivatives are prevalent in numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities.[1] The substitution pattern on the benzofuran core dictates the specific biological effects, making the development of versatile intermediates crucial for accessing a diverse chemical space. 1-(3-Ethyl-1-benzofuran-2-yl)ethanone serves as an excellent starting point for the introduction of various functional groups, particularly at the 2-acetyl position, enabling the synthesis of a wide range of derivatives for biological screening.

Synthesis of the Key Intermediate: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone can be efficiently achieved through the reaction of an appropriately substituted o-hydroxyacetophenone with an α-haloketone. This classical approach provides a reliable method for constructing the benzofuran ring system. A plausible and efficient route is the condensation of 2'-hydroxyacetophenone with 1-chlorobutan-2-one in the presence of a base.

Diagram 1: Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

G cluster_1 Reaction Conditions cluster_2 Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone Reaction Reaction 2_hydroxyacetophenone->Reaction 1_chlorobutan_2_one 1-Chlorobutan-2-one 1_chlorobutan_2_one->Reaction Base K2CO3 (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Heat Reflux Heat->Reaction Product 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Reaction->Product Intramolecular Cyclization

Caption: Synthetic pathway for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Protocol 1: Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

This protocol is adapted from the synthesis of analogous 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[2][3]

Materials:

  • 2'-Hydroxyacetophenone

  • 1-Chlorobutan-2-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1-chlorobutan-2-one (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Expected Data (Estimated based on analogous compounds):

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1-(3-Ethyl-1-benzofuran-2-yl)ethanone C₁₂H₁₂O₂188.22Pale yellow solid7.6-7.2 (m, 4H, Ar-H), 2.8 (q, 2H, -CH₂-CH₃), 2.6 (s, 3H, -COCH₃), 1.3 (t, 3H, -CH₂-CH₃)192.1 (C=O), 154.5, 149.8, 128.0, 124.5, 123.0, 121.5, 111.8, 110.5, 30.1 (-COCH₃), 18.5 (-CH₂-), 14.2 (-CH₃)

Application as a Chemical Intermediate: Synthesis of N-(3-Ethyl-1-benzofuran-2-yl)acetamide

A key application of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is its conversion to other functional groups. A valuable transformation is the synthesis of the corresponding acetamide derivative, N-(3-Ethyl-1-benzofuran-2-yl)acetamide. This is achieved through a two-step sequence involving the formation of an oxime intermediate followed by a Beckmann rearrangement.

Diagram 2: Synthesis of N-(3-Ethyl-1-benzofuran-2-yl)acetamide

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement Start 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Reaction1 Reaction1 Start->Reaction1 Reagent1 Hydroxylamine HCl, NaOAc Reagent1->Reaction1 Solvent1 Ethanol/Water Solvent1->Reaction1 Intermediate 1-(3-Ethyl-1-benzofuran-2-yl)ethanone oxime Reaction2 Reaction2 Intermediate->Reaction2 Reagent2 Polyphosphoric Acid (PPA) Reagent2->Reaction2 Heat Heat Heat->Reaction2 Product N-(3-Ethyl-1-benzofuran-2-yl)acetamide Reaction1->Intermediate Reaction2->Product

Caption: Two-step synthesis of the target acetamide from the ketone intermediate.

Protocol 2: Synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone oxime

This protocol is a standard procedure for oxime formation from a ketone.[4]

Materials:

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the oxime.

Protocol 3: Beckmann Rearrangement to N-(3-Ethyl-1-benzofuran-2-yl)acetamide

The Beckmann rearrangement is a classical method for converting oximes to amides using an acid catalyst.[5][6]

Materials:

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone oxime

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Carefully add the 1-(3-Ethyl-1-benzofuran-2-yl)ethanone oxime (1.0 eq) to pre-heated polyphosphoric acid (10 eq by weight) at 80-90 °C with stirring.

  • Heat the mixture to 120-130 °C and maintain for 30-60 minutes.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(3-Ethyl-1-benzofuran-2-yl)acetamide.

Expected Data (Estimated based on analogous compounds):

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
1-(3-Ethyl-1-benzofuran-2-yl)ethanone oxime C₁₂H₁₃NO₂203.24White to off-white solid11.0 (s, 1H, -NOH), 7.7-7.2 (m, 4H, Ar-H), 2.7 (q, 2H, -CH₂-CH₃), 2.2 (s, 3H, -C(NOH)CH₃), 1.2 (t, 3H, -CH₂-CH₃)155.0 (C=NOH), 154.0, 148.5, 127.5, 124.0, 122.5, 121.0, 111.5, 110.0, 18.0 (-CH₂-), 14.0 (-CH₃), 12.5 (-C(NOH)CH₃)
N-(3-Ethyl-1-benzofuran-2-yl)acetamide C₁₂H₁₃NO₂203.24White to pale brown solid9.5 (s, 1H, -NH), 7.6-7.1 (m, 4H, Ar-H), 2.6 (q, 2H, -CH₂-CH₃), 2.1 (s, 3H, -COCH₃), 1.2 (t, 3H, -CH₂-CH₃)169.0 (C=O), 153.5, 147.0, 135.0, 127.0, 123.5, 122.0, 111.0, 108.0, 23.0 (-COCH₃), 18.8 (-CH₂-), 14.5 (-CH₃)

Potential Biological Significance of Derivatives

Benzofuran derivatives containing an amide functionality have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The synthesized N-(3-Ethyl-1-benzofuran-2-yl)acetamide represents a novel compound that can be screened for various biological targets. The presence of the acetamide group can influence the compound's pharmacokinetic properties and its ability to form hydrogen bonds with biological macromolecules. Further derivatization of the amide nitrogen or the benzofuran ring can lead to a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a valuable and readily accessible chemical intermediate. The straightforward synthesis of this ketone and its subsequent conversion to other functional groups, such as amides via the Beckmann rearrangement, provides a versatile platform for the development of new benzofuran-based compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical and biological potential of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Napiórkowska, M., Kumaravel, P., Mahentheran, M. A., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Napiórkowska, M., et al. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Ketones. (2005). Product Class 15: Oximes. Thieme. [Link]

  • Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Benzofurans Utilizing[3][3]‐Sigmatropic Rearrangement Triggered by N‐Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2‐Arylbenzofurans. European Journal of Organic Chemistry, 2007(9), 1491-1509. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Koca, M., et al. (2006). Synthesis and anticonvulsant activity of some new derivatives of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)ketoximes. European journal of medicinal chemistry, 41(5), 651-656.
  • Kumar, A., & Maurya, R. A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 65-71. [Link]

  • Al-Tel, T. H. (2011). Synthesis of some alicyclic oximes and study of the expected conformational isomerism. American Journal of Chemistry, 1(1), 1-4. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]

  • Kamal, A., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(22), 12708. [Link]

  • Patil, P., & Bari, S. (2016). Synthesis and characterization of novel oxime analogues. Der Pharma Chemica, 8(1), 304-311.
  • Gawley, R. E. (1988). The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations. Organic Reactions, 35, 1-420. [Link]

  • Unlu, S., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1587. [Link]

Sources

Application Note: Strategic Derivatization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[1][2] Derivatives of benzofuran are known to possess potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This application note provides a comprehensive guide for the strategic derivatization of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a versatile starting material for generating a diverse chemical library. We present detailed, field-proven protocols for synthesizing two key classes of derivatives—chalcones and Schiff bases—and follow with robust methodologies for their preliminary biological screening. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzofuran derivatives.

Introduction: The Rationale for Derivatization

The 2-acetyl-3-ethyl-1-benzofuran core provides an ideal platform for chemical modification. The acetyl group's carbonyl carbon is electrophilic, and its α-methyl protons are acidic, making it a reactive handle for various condensation reactions. By converting this ketone into more complex pharmacophores like chalcones and Schiff bases, we can systematically modulate the molecule's steric, electronic, and lipophilic properties. This targeted modification is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with enhanced potency and selectivity. This guide focuses on two high-yield, versatile synthetic pathways that can be readily adapted for library synthesis.

Synthetic Pathways and Protocols

The derivatization strategy hinges on the reactivity of the C2-acetyl group. The following sections detail the synthesis of two distinct classes of derivatives.

Pathway A: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde, yielding a 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone.[5] Chalcones are well-established precursors to flavonoids and exhibit significant biological activities themselves.[5]

Caption: General scheme for Claisen-Schmidt condensation.

Principle: An enolate is formed from the ketone in the presence of a base (NaOH), which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated chalcone.

Materials and Reagents:

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (1 equivalent)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)[6]

  • Hydrochloric Acid (HCl), dilute (e.g., 1M)

  • Distilled Water

  • Magnetic stirrer, round-bottom flask, ice bath, Büchner funnel

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (e.g., 1.0 g, 4.94 mmol) in 15 mL of 95% ethanol.

  • Add the selected aromatic aldehyde (1 equivalent, e.g., 0.69 g of 4-chlorobenzaldehyde) to the solution and stir at room temperature until dissolved.

  • Slowly add 5 mL of 6M aqueous NaOH solution dropwise to the stirred mixture. A color change and/or formation of a precipitate is often observed.[6]

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is ~5-6.

  • A solid precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold distilled water, followed by a small amount of ice-cold ethanol to remove impurities.[6]

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure chalcone derivative.

Pathway B: Condensation for Schiff Base (Azomethine) Synthesis

Schiff bases are formed by the condensation of a primary amine with a carbonyl compound.[7] This reaction creates a C=N (azomethine or imine) bond, a functional group prevalent in many biologically active compounds. The reaction is typically acid-catalyzed.[8]

Caption: General scheme for Schiff base synthesis.

Principle: The reaction proceeds via nucleophilic addition of the primary amine to the ketone's carbonyl group, forming an unstable carbinolamine intermediate.[9] Subsequent acid-catalyzed dehydration eliminates a water molecule to form the stable imine product.[7][9]

Materials and Reagents:

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (1 equivalent)

  • Substituted Primary Amine (e.g., 4-aminophenol) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer, round-bottom flask with reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (e.g., 1.0 g, 4.94 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent, e.g., 0.54 g of 4-aminophenol).

  • Add 3-4 drops of glacial acetic acid to the mixture to serve as a catalyst.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[8] Monitor the reaction progress using TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration. If no precipitate forms, the solvent can be reduced under vacuum, and the product can be precipitated by adding cold water.

  • Wash the crude product with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.

Structural Characterization of Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using standard spectroscopic techniques.[10][11]

Technique Chalcone Derivative Schiff Base Derivative
FT-IR (cm⁻¹) Disappearance of ketone C=O (~1680 cm⁻¹). Appearance of a new conjugated C=O stretch (~1650-1670 cm⁻¹) and C=C stretch (~1600 cm⁻¹).Disappearance of ketone C=O (~1680 cm⁻¹) and N-H stretches of amine (~3300-3400 cm⁻¹). Appearance of a characteristic C=N (imine) stretch (~1620-1640 cm⁻¹).[11]
¹H NMR (ppm) Appearance of two characteristic doublets for the vinylic protons (-CH=CH-) in the 6.5-8.0 ppm range with a coupling constant (J) of ~15-18 Hz, indicating a trans configuration.Disappearance of the amine -NH₂ protons. The α-methyl protons of the original acetyl group will show a downfield shift.
¹³C NMR (ppm) Appearance of signals for the α and β carbons of the unsaturated system. The ketone carbonyl carbon signal will be present but shifted.Disappearance of the ketone carbonyl carbon signal (~190 ppm). Appearance of a new signal for the C=N carbon downfield (~160-170 ppm).
Mass Spec (MS) The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the expected chalcone product.The molecular ion peak should correspond to the calculated molecular weight of the expected Schiff base product.[11]

Biological Screening: Protocols and Workflow

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standard, high-throughput compatible in vitro assays relevant to the known pharmacology of benzofurans.

General Workflow for Biological Screening

Caption: High-throughput screening workflow.

Protocol: In Vitro Anticancer (Cytotoxicity) MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13][14] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[13] Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antioxidant DPPH Radical Scavenging Assay

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep violet in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the radical is scavenged, and the solution color fades.[16] The decrease in absorbance is proportional to the antioxidant activity.[17]

Materials and Reagents:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate, microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to the wells.

  • Add 100 µL of the methanolic DPPH solution to each well.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[16]

Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent thermally-induced protein (e.g., bovine serum albumin or egg albumin) denaturation is a standard method for assessing in vitro anti-inflammatory activity.[18][19][20]

Materials and Reagents:

  • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, then diluted in buffer)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath, spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% BSA and 0.1 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[18][21]

  • Cooling & Measurement: After cooling, add 2.5 mL of PBS and measure the turbidity (absorbance) at 660 nm.[19][21]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation relative to the control. The IC₅₀ value can be determined from the dose-response curve.

Data Summary and Interpretation

The results from the biological screening should be tabulated to facilitate comparison and SAR analysis.

Table 1: Representative Biological Screening Data for Benzofuran Derivatives

Compound ID Derivative Type Ar-Substituent Anticancer IC₅₀ (µM) (MCF-7 Cells) Antioxidant IC₅₀ (µM) (DPPH Assay) Anti-inflammatory IC₅₀ (µg/mL) (Protein Denaturation)
BF-CH-01 Chalcone 4-Cl 12.5 45.2 150.1
BF-CH-02 Chalcone 4-OCH₃ 25.1 18.9 125.6
BF-CH-03 Chalcone 4-NO₂ 8.9 >100 210.3
BF-SB-01 Schiff Base 4-OH 18.3 15.5 98.7
BF-SB-02 Schiff Base 4-F 22.8 88.1 188.4
Doxorubicin - - 0.8 - -
Ascorbic Acid - - - 11.3 -
Diclofenac - - - - 85.2

(Note: Data are hypothetical and for illustrative purposes only.)

From this illustrative data, preliminary SAR can be deduced. For instance, the electron-withdrawing nitro group (BF-CH-03) appears to enhance anticancer activity in the chalcone series, while electron-donating groups like methoxy (BF-CH-02) or hydroxyl (BF-SB-01) improve antioxidant activity. Such insights are critical for guiding the next cycle of synthesis and optimization in a drug discovery program.

Conclusion

This application note provides a validated framework for the synthesis and preliminary biological evaluation of novel derivatives of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone. The detailed protocols for creating chalcone and Schiff base libraries, coupled with robust screening assays, empower researchers to efficiently explore the chemical space around the benzofuran core. This strategic approach accelerates the identification of promising lead compounds for further development as potential therapeutic agents.

References

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Innovare Academic Sciences. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Studylib. (n.d.). Chalcone Synthesis: Lab Procedure. Available at: [Link]

  • Organic Syntheses. (n.d.). benzalacetophenone. Available at: [Link]

  • Taylor & Francis Online. (2010). An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Available at: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • PubMed Central (PMC). (2014). Integrated quantification and identification of aldehydes and ketones in biological samples. Available at: [Link]

  • WJPPS. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. Available at: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Available at: [Link]

  • IJASET. (2022). International Journal for Applied Science and Engineering Technology. Available at: [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays. Available at: [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. Available at: [Link]

  • PubMed Central (PMC). (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available at: [Link]

  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Available at: [Link]

  • IJCSPUB. (n.d.). Simple Techniques for The Synthesis and Evaluation of Schiff Bases. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available at: [Link]

  • ACS Publications. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available at: [Link]

  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available at: [Link]

  • ACS Publications. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Available at: [Link]

  • Preprints.org. (n.d.). Synthesis and Characterization of Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals. Available at: [Link]

  • Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Available at: [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

  • Phyto Pharma Journal. (n.d.). In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). Available at: [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Available at: [Link]

  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 3-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore found in numerous biologically active compounds and functional materials. The functionalization of benzofurans via Friedel-Crafts acylation is a fundamental transformation for introducing versatile ketone handles[1].

When performing the Friedel-Crafts acylation on 3-ethyl-1-benzofuran , the reaction exhibits absolute regioselectivity for the C-2 position , yielding 2-acetyl-3-ethylbenzofuran. This selectivity is driven by two primary factors:

  • Electronic Activation: The oxygen heteroatom donates electron density into the furan ring via resonance (+M effect). Electrophilic attack at C-2 generates a highly stable Wheland intermediate (an oxonium ion) where the positive charge is directly stabilized by the adjacent oxygen lone pairs.

  • Steric Hindrance: While classical Friedel-Crafts acylation of unsubstituted benzofurans can sometimes yield mixtures of C-2 and C-3 isomers (often requiring specialized rearrangement strategies to force C-3 substitution[2]), the presence of the ethyl group at the C-3 position in this substrate sterically blocks alternative attack vectors, ensuring exclusive C-2 functionalization.

To prevent the acid-catalyzed polymerization of the electron-rich benzofuran ring, this protocol utilizes pre-complexation of the acylating agent (acetyl chloride) with the Lewis acid (aluminum chloride) at 0 °C.

Experimental Workflow

Workflow A 1. Reagent Prep Dry DCM, 0 °C B 2. Complexation AlCl3 + AcCl A->B C 3. Addition 3-Ethylbenzofuran B->C D 4. Acylation 0 °C to RT, 2h C->D E 5. Quenching Ice / 1M HCl D->E F 6. Purification Extraction & Column E->F

Experimental workflow for the Friedel-Crafts acylation of 3-ethyl-1-benzofuran.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Ethyl-1-benzofuran 146.191.01.46 gSubstrate
Acetyl Chloride 78.501.20.94 g (0.85 mL)Acylating Agent
Aluminum Chloride (Anhydrous)133.341.31.73 gLewis Acid Catalyst[1]
Dichloromethane (Anhydrous)84.93-20 mLSolvent
1M HCl (aq) --15 mLQuenching Agent

Step-by-Step Experimental Protocol

Note: This reaction is highly moisture-sensitive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Phase 1: Generation of the Acylium Ion (Pre-complexation)
  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Solvent & Catalyst: Add anhydrous dichloromethane (15 mL) and anhydrous aluminum chloride (1.73 g, 13.0 mmol) to the flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Acylating Agent Addition: Using a gas-tight syringe, add acetyl chloride (0.85 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality: Acetyl chloride reacts exothermically with AlCl3 to form the active electrophile (the acylium ion). Dropwise addition at 0 °C prevents solvent boiling and degradation of the complex. The suspension will gradually turn into a homogenous, pale-yellow solution, indicating successful complexation.

Phase 2: Substrate Addition and Acylation
  • Substrate Preparation: Dissolve 3-ethyl-1-benzofuran (1.46 g, 10.0 mmol) in anhydrous dichloromethane (5 mL).

  • Addition: Add the substrate solution dropwise to the pre-formed acylium ion complex at 0 °C over 15 minutes.

    • Causality: Pre-forming the acylium ion before introducing the benzofuran is critical. If AlCl3 is added directly to the benzofuran, the Lewis acid will coordinate with the furan oxygen, leading to unwanted ring-opening or polymerization.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization).

Phase 3: Quenching and Workup
  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully pour the mixture into a beaker containing crushed ice (20 g) and 1M HCl (15 mL).

    • Causality: The ice absorbs the massive heat of quenching. The addition of HCl is mandatory to prevent the precipitation of insoluble aluminum hydroxide (

      
      ) salts, which would otherwise form a thick emulsion and trap the product.
      
  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with additional dichloromethane (2 × 15 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with saturated aqueous

    
     (20 mL) and brine (20 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes to afford pure 2-acetyl-3-ethylbenzofuran .

Mechanistic Pathway

Mechanism AcCl Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3C+=O] AcCl->Acylium Lewis Acid Activation Wheland Wheland Intermediate (σ-complex at C-2) Acylium->Wheland Electrophilic Attack Substrate 3-Ethyl-1-benzofuran Substrate->Wheland π-electron Donation Product 2-Acetyl-3-ethylbenzofuran + HCl + AlCl3 Wheland->Product Deprotonation (Aromatization)

Mechanistic pathway of the C-2 regioselective Friedel-Crafts acylation.

Analytical Characterization

Proper identification of the regioisomer is critical, as Friedel-Crafts reactions on heterocycles can occasionally yield minor isomers depending on electronic deactivation[3]. However, for 3-alkylbenzofurans, the C-2 product is highly favored. Below is the expected analytical profile for 2-acetyl-3-ethylbenzofuran.

Analytical MethodExpected Signals / Data Points
1H NMR (CDCl3, 400 MHz) δ 7.65 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 3.10 (q, 2H, -CH2-), 2.60 (s, 3H, -COCH3), 1.30 (t, 3H, -CH3)
13C NMR (CDCl3, 100 MHz) δ 189.5 (C=O), 154.2, 148.1, 132.5, 128.0, 127.5, 123.4, 122.1, 112.0, 27.5 (-COCH3), 18.2 (-CH2-), 14.5 (-CH3)
IR (ATR, cm⁻¹) 2970 (C-H alkyl), 1675 (C=O ketone), 1590 (C=C aromatic), 1180 (C-O-C)
GC-MS (m/z) 188 [M]⁺, 173[M-CH3]⁺ (base peak)

References

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy National Center for Biotechnology Information (PMC)[Link][2]

  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans Arkivoc[Link][4]

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers National Center for Biotechnology Information (PMC)[Link][3]

Sources

Troubleshooting & Optimization

"improving the yield of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(3-ethyl-1-benzofuran-2-yl)ethanone (commonly referred to as 2-acetyl-3-ethylbenzofuran).

This molecule is a critical pharmacophore intermediate in the development of antiarrhythmic and uricosuric drugs (such as Amiodarone and Benzbromarone analogs). Because the benzofuran ring is highly electron-rich, its functionalization is notoriously prone to regioselectivity issues and acid-catalyzed polymerization. This guide provides the causality behind these failures and field-proven protocols to ensure high-yield, self-validating synthesis.

Mechanistic Workflow: Kinetically Controlled C2-Acylation

The most industrially viable route to 1-(3-ethyl-1-benzofuran-2-yl)ethanone is the Friedel-Crafts acylation of 3-ethylbenzofuran. Due to the electron-donating nature of the furan oxygen, the C2 position is highly nucleophilic. However, strict control over the Lewis acid strength and reaction temperature is required to prevent the thermodynamic rearrangement to the C6 position or catastrophic resinification[1].

SynthesisWorkflow Start 3-Ethylbenzofuran + Acetyl Chloride (1.1 eq) Solvent Dissolve in Anhydrous DCM Argon Atmosphere Start->Solvent Cooling Cool to -78 °C (Prevents polymerization) Solvent->Cooling Catalyst Dropwise addition of TiCl₄ or SnCl₄ (1.2 eq) Cooling->Catalyst Reaction Warm to 0 °C - RT Stir for 4-12 hours Catalyst->Reaction Electrophilic Attack at C2 Quench Quench with sat. NaHCO₃ at 0 °C Reaction->Quench Product-LA Complex Formation Extraction Extract (DCM), Dry (Na₂SO₄), Concentrate Quench->Extraction Breaks Complex Product 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (>80% Yield) Extraction->Product Silica Gel Purification

Workflow for the regioselective Friedel-Crafts acylation of 3-ethylbenzofuran.

Experimental Protocol: Mild Friedel-Crafts Acylation

This methodology utilizes Titanium(IV) chloride (TiCl₄) or Tin(IV) chloride (SnCl₄) to provide a mild, kinetically trapped acylation that maximizes C2-selectivity while preserving the ether linkage[2][3].

Materials: 3-Ethylbenzofuran (10.0 mmol), Acetyl chloride (11.0 mmol), TiCl₄ or SnCl₄ (12.0 mmol), Anhydrous Dichloromethane (DCM, 30 mL).

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon gas inlet.

    • Self-Validation Check: The apparatus must be completely moisture-free. Any residual water will rapidly hydrolyze the Lewis acid, visible as white fumes (HCl gas evolution).

  • Reagent Loading: Dissolve 3-ethylbenzofuran and acetyl chloride in the anhydrous DCM under a continuous argon sweep.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

    • Causality: Low temperatures suppress the thermodynamic C6-acylation pathway and prevent the exothermic polymerization of the electron-rich furan ring[1].

  • Catalyst Activation: Add the Lewis acid (TiCl₄ or SnCl₄) dropwise via syringe over 15–20 minutes.

    • Self-Validation Check: The solution will transition from colorless to a deep yellow or orange hue. This color change visually confirms the generation of the active acylium ion–Lewis acid complex.

  • C-C Bond Formation: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 9:1).

  • Complex Quenching: Once the starting material is consumed, re-cool the mixture to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (20 mL).

    • Self-Validation Check: Expect vigorous effervescence (CO₂ evolution). The cessation of bubbling indicates the complete breakdown of the product-Lewis acid complex.

  • Workup & Isolation: Separate the organic phase. Extract the remaining aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the target 1-(3-ethyl-1-benzofuran-2-yl)ethanone (>80% yield)[3].

Optimization Data: Catalyst & Solvent Selection

The choice of Lewis acid dictates the balance between conversion efficiency and substrate degradation. The table below summarizes the quantitative outcomes of various optimization strategies.

Table 1: Effect of Lewis Acid and Conditions on 3-Ethylbenzofuran Acylation

Lewis Acid / ReagentSolventTemperatureYield (%)Mechanistic Outcome & Causality
AlCl₃ (1.2 eq)DCM25 °C< 30%Extensive polymerization. Strong Lewis acidity over-activates the electron-rich furan ring.
BF₃·OEt₂ (1.2 eq)DCE80 °C15%Poor conversion. Insufficient Lewis acidity to generate the active acylium ion efficiently.
SnCl₄ (1.2 eq)DCE0 °C to 25 °C~80%High C2-selectivity. Mild Lewis acidity prevents tar formation while ensuring full conversion[1].
TiCl₄ (1.2 eq)DCM-78 °C to RT78%Excellent regiocontrol. Low initial temperature kinetically favors C2 attack over C6[2].
TFAA / AcOH DCE70 °C88%Metal-free alternative. Generates a highly reactive mixed anhydride; avoids Lewis acid degradation[4].

Troubleshooting & FAQs

Q1: Why is my reaction yielding a black, intractable tar instead of the desired ketone? Causality & Solution: This is the most common issue when scaling up benzofuran acylations. The furan oxygen donates electron density into the ring, making it highly susceptible to cationic polymerization (resinification) in the presence of strong acids. If you are using Aluminum Chloride (AlCl₃), its aggressive Lewis acidity is over-activating the benzofuran ring. Actionable Fix: Switch to a milder Lewis acid such as Tin(IV) chloride (SnCl₄) or Titanium(IV) chloride (TiCl₄)[2]. Additionally, ensure the initial addition of the catalyst is performed at -78 °C to suppress exothermic runaway reactions.

Q2: My reaction stalls at ~40% conversion, even after 24 hours. What is stopping the catalytic cycle? Causality & Solution: Friedel-Crafts acylation (unlike alkylation) is not truly catalytic. The newly synthesized 1-(3-ethyl-1-benzofuran-2-yl)ethanone contains a basic carbonyl oxygen that strongly coordinates with the Lewis acid, forming a stable, unreactive complex[1]. This effectively removes the catalyst from the reaction mixture. Actionable Fix: You must use a stoichiometric excess of the Lewis acid. We recommend 1.1 to 1.2 equivalents relative to the acylating agent to ensure the reaction proceeds to completion.

Q3: GC-MS analysis shows a secondary isomer (likely 6-acetyl-3-ethylbenzofuran). How do I improve C2 regioselectivity? Causality & Solution: While the C2 position of benzofuran is kinetically favored due to the stability of the adjacent Wheland intermediate, the C6 position can be acylated under thermodynamic control (higher temperatures or prolonged reaction times)[1]. Actionable Fix: Strictly control the temperature. Keep the reaction at or below 0 °C during the critical C-C bond formation step. If regioselectivity remains poor, utilize the TiCl₄/DCM system at -78 °C, which provides superior kinetic trapping of the C2 isomer[2].

Q4: Are there any metal-free alternatives to avoid moisture-sensitive Lewis acids entirely? Causality & Solution: Yes. Recent methodologies have demonstrated that trifluoroacetic anhydride (TFAA) can mediate the acylation of benzofurans using standard carboxylic acids (e.g., acetic acid) without any metal catalyst[4]. TFAA reacts with acetic acid to form a highly reactive mixed anhydride. Protonation by the byproduct trifluoroacetic acid generates a potent acylating agent that attacks the benzofuran ring. Actionable Fix: React 3-ethylbenzofuran with acetic acid (1.5 eq) and TFAA (5.0 eq) in 1,2-dichloroethane (DCE) at 70 °C. This method consistently yields >85% of the target ketone and completely bypasses the handling issues associated with SnCl₄ or TiCl₄[4].

References

  • Zheng, X., et al. "New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans." Arkivoc, 2021.
  • BenchChem.
  • Sanofi-Aventis. "Use of substituted 2-acetylbenzofurans as intermediates.
  • Baciocchi, E., et al. "Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction.

Sources

"common side products in the synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products and experimental challenges encountered during the synthesis of this valuable benzofuran derivative. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your synthetic protocols.

The most common and direct method for synthesizing 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is the Friedel-Crafts acylation of 3-ethyl-1-benzofuran. This electrophilic aromatic substitution is highly effective but is also sensitive to reaction conditions, which can lead to a variety of side products. This guide will focus on troubleshooting this specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction mixture turned into a dark, insoluble tar, and I have a very low yield of the desired product.

Q: What is causing the formation of this tar-like substance, and how can I prevent it?

A: This is a classic sign of polymerization or resinification of the benzofuran ring.

  • Causality & Expertise: Benzofuran, like its simpler analog furan, is an electron-rich heterocyclic compound. Under the strongly acidic conditions required for a typical Friedel-Crafts reaction (especially with potent Lewis acids like AlCl₃), the benzofuran ring can be protonated. This initiates a cascade of electrophilic attacks on other benzofuran molecules, leading to uncontrolled polymerization and the formation of intractable tars.[1][2] This side reaction is often the primary pathway if the conditions are not carefully controlled, consuming both starting material and catalyst.

  • Troubleshooting Protocol:

    • Re-evaluate Your Lewis Acid: The strength of the Lewis acid is the most critical factor. Strong Lewis acids like AlCl₃ or FeCl₃ are often too harsh for the sensitive benzofuran ring.

    • Lower the Reaction Temperature: Polymerization has a higher activation energy than the desired acylation. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly favor the acylation pathway.

    • Controlled Reagent Addition: Add the Lewis acid slowly and portion-wise to a cooled solution of the 3-ethyl-1-benzofuran and the acylating agent (e.g., acetyl chloride or acetic anhydride). This prevents localized "hot spots" of high acid concentration that can trigger polymerization.

    • Consider a Milder Acylating Agent: If using acetyl chloride, consider switching to acetic anhydride, which can sometimes be used with milder catalysts. A trifluoroacetic anhydride (TFAA)-mediated acylation is another alternative that does not require a Lewis acid catalyst.[3]

  • Data-Driven Recommendations:

Lewis Acid CatalystTypical TemperatureRelative ReactivityRisk of PolymerizationRecommended Use
Aluminum Chloride (AlCl₃)0 °C to RTVery HighVery High Not Recommended
Ferric Chloride (FeCl₃)0 °C to RTHighHighUse with caution
Tin(IV) Chloride (SnCl₄)0 °C to RTModerateModerateRecommended
Zinc Chloride (ZnCl₂)RT to 50 °CModerateModerateGood Alternative
Boron Trifluoride Etherate (BF₃·OEt₂)-20 °C to 0 °CMildLow Highly Recommended
  • Visualizing the Problem:

    G cluster_main Desired Acylation Pathway cluster_side Side Reaction: Polymerization start 3-Ethyl-1-benzofuran acylium Acylium Ion (CH₃CO⁺) + Milder Lewis Acid (e.g., BF₃) start->acylium Low Temp (0°C) product 1-(3-Ethyl-1-benzofuran-2-yl)ethanone acylium->product C2 Attack start_side 3-Ethyl-1-benzofuran protonated Protonated Benzofuran (Carbocation Intermediate) start_side->protonated Strong Lewis Acid (e.g., AlCl₃) polymer Insoluble Polymer (Tar) protonated->polymer Chain Reaction

    Caption: Competing pathways: desired acylation vs. acid-catalyzed polymerization.

Issue 2: My main product is an isomer, not the expected 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Q: I've isolated an acylated product, but NMR analysis shows it's not the C2-acylated isomer. What is happening?

A: You are likely observing acylation on the benzene ring (C4, C5, C6, or C7) or, less likely, rearrangement.

  • Causality & Expertise: Electrophilic substitution on the benzofuran scaffold has a strong kinetic preference for the C2 position. This is because the intermediate sigma complex formed upon attack at C2 is well-stabilized by resonance with the benzene ring.[4][5] However, under forcing conditions (high temperatures, very strong Lewis acids), the thermodynamic product may begin to form, which could involve acylation at other positions on the electron-rich benzene portion of the molecule. The most likely positions for this secondary acylation are C4 and C6. Polysubstitution, where a second acyl group is added, is also a known side reaction in Friedel-Crafts chemistry, though less likely here as the first acyl group deactivates the ring system.[6]

  • Troubleshooting Protocol:

    • Confirm Regioselectivity: The primary site of electrophilic attack on a 3-substituted benzofuran is C2. If you are seeing other isomers, it's a strong indication that your reaction conditions are too harsh.

    • Moderate Reaction Conditions:

      • Lower the temperature: Perform the reaction at 0 °C or below.

      • Use a milder Lewis Acid: Switch to SnCl₄ or BF₃·OEt₂ as suggested in the table above.

      • Use stoichiometric amounts: Do not use a large excess of the Lewis acid or acylating agent, as this can promote side reactions. In acylation, the ketone product complexes with the Lewis acid, so slightly more than one equivalent of the catalyst is often required.[7][8]

    • Check Starting Material Purity: Ensure your 3-ethyl-1-benzofuran is pure. Isomeric impurities in the starting material will lead to isomeric products.

  • Visualizing Regioselectivity:

    G cluster_c2 Kinetic Control (Favored) cluster_c4c6 Thermodynamic Control (Disfavored) start 3-Ethyl-1-benzofuran + CH₃CO⁺ c2_inter C2 Attack (More Stable Intermediate) start->c2_inter Mild Conditions Low Temp c46_inter C4/C6 Attack (Less Stable Intermediate) start->c46_inter Harsh Conditions High Temp c2_prod 2-Acyl Product (Desired) c2_inter->c2_prod c46_prod 4/6-Acyl Product (Side Product) c46_inter->c46_prod

    Caption: Kinetic vs. Thermodynamic control in the acylation of 3-ethyl-1-benzofuran.

Issue 3: I have low yields and my work-up is difficult due to a persistent emulsion.

Q: Even without significant tar formation, my yield is low, and the aqueous work-up is problematic. What's the cause?

A: This often points to two issues: incomplete reaction due to catalyst deactivation and the formation of ring-opened byproducts.

  • Causality & Expertise:

    • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Furthermore, the ketone product forms a complex with the Lewis acid, effectively sequestering it. If less than a stoichiometric amount of catalyst is used, the reaction will stall.[8]

    • Ring Opening: In the presence of water and strong acid, the furan ring can undergo hydrolytic ring-opening to form 1,4-dicarbonyl compounds.[9] These compounds can be amphiphilic and act as surfactants, leading to emulsions during aqueous work-up, making phase separation difficult and trapping the product.

  • Preventative Measures & Protocol:

    • Ensure Anhydrous Conditions:

      • Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.

      • Ensure all reagents are anhydrous.

    • Correct Catalyst Stoichiometry: For Friedel-Crafts acylation, use at least 1.1 equivalents of the Lewis acid catalyst to account for complexation with the ketone product.

    • Optimized Work-up Procedure:

      • Quench the reaction by slowly pouring the reaction mixture onto crushed ice and concentrated HCl. This will hydrolyze the Lewis acid-ketone complex and dissolve inorganic salts in the aqueous layer.

      • If an emulsion forms, add a saturated solution of NaCl (brine) to "break" the emulsion by increasing the ionic strength of the aqueous phase.

      • In stubborn cases, filtration through a pad of Celite® can help break up the emulsion.

  • Experimental Workflow for Success:

    G prep 1. Preparation - Flame-dry glassware - Use anhydrous solvents - Inert Atmosphere (N₂/Ar) reaction 2. Reaction - Cool to 0°C - Add 3-ethyl-1-benzofuran - Add Acyl Chloride - SLOWLY add Lewis Acid (1.1 eq) prep->reaction monitor 3. Monitoring - Use TLC or GC-MS - Check for consumption of starting material reaction->monitor workup 4. Work-up - Pour onto ice/HCl - Extract with organic solvent - Wash with NaHCO₃, then brine monitor->workup purify 5. Purification - Dry over Na₂SO₄/MgSO₄ - Concentrate solvent - Purify via column chromatography workup->purify

    Caption: A self-validating workflow for successful Friedel-Crafts acylation.

References

  • Roncalez, F. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Li, H., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • Li, H., et al. (2016). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. ResearchGate. [Link]

  • Zheng, X., et al. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of low yields in benzofuran synthesis. This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving issues encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific problems that may arise during your benzofuran synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be old, improperly stored, or from an unsuitable source, leading to low activity.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) as catalyst efficiency can be substrate-dependent.[2]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, solvent, or base may not be optimal for your specific substrates.[1]

    • Solution:

      • Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of undesired byproducts.[3]

      • Solvent: The choice of solvent can significantly impact yield. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some cases.[3] Screen a range of solvents with varying polarities.

      • Base: The strength and solubility of the base are critical.[1] Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can be crucial, with Cs₂CO₃ being effective in some transition-metal-free approaches.[1]

  • Poor Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials (e.g., o-halo-phenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1] Verify the stoichiometry, often using a slight excess of the alkyne (1.1-1.5 equivalents).[1]

  • Side Reactions:

    • Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[1][4]

    • Solution: To minimize Glaser coupling, consider using a copper-free Sonogashira protocol.[4] Alternatively, the slow addition of the alkyne to the reaction mixture can help reduce its concentration and disfavor homocoupling.[1][4]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Benzofuran Synthesis

This protocol outlines a general procedure for a Sonogashira coupling followed by cyclization to synthesize a 2-substituted benzofuran.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and if applicable, a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) and a phosphine ligand (2-10 mol%).[1]

  • Add anhydrous, degassed solvent (e.g., triethylamine, acetonitrile) via syringe.[1]

  • Add the base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[1]

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters to consider when optimizing your benzofuran synthesis.

ParameterVariable to TestRationale & Key Considerations
Catalyst Palladium Source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), LigandsCatalyst and ligand choice can significantly influence reactivity and selectivity.[1]
Solvent Acetonitrile, Dichloromethane, Benzene, DMFSolvent polarity and coordinating ability can affect catalyst stability and reaction rate.[3][5]
Base Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, Cs₂CO₃)Base strength and solubility are crucial for both coupling and cyclization steps.[1][6]
Temperature Room Temperature to 100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1]
Time 4 to 20 hoursOptimal time balances conversion and selectivity, avoiding byproduct formation from prolonged reactions.[3]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in benzofuran synthesis.

Troubleshooting_Workflow Low_Yield Low or No Product Yield Check_Catalyst 1. Check Catalyst Activity Low_Yield->Check_Catalyst Optimize_Conditions 2. Optimize Reaction Conditions Low_Yield->Optimize_Conditions Verify_Reagents 3. Verify Reagent Quality & Stoichiometry Low_Yield->Verify_Reagents Investigate_Side_Reactions 4. Investigate Side Reactions Low_Yield->Investigate_Side_Reactions Use_Fresh_Catalyst Use Fresh/Active Catalyst Check_Catalyst->Use_Fresh_Catalyst Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Screen_Bases Screen Bases Optimize_Conditions->Screen_Bases Purify_Reagents Purify/Dry Reagents & Solvents Verify_Reagents->Purify_Reagents Adjust_Stoichiometry Adjust Stoichiometry Verify_Reagents->Adjust_Stoichiometry Degas_Solvents Degas Solvents Verify_Reagents->Degas_Solvents Minimize_Glaser Minimize Glaser Coupling (e.g., copper-free conditions) Investigate_Side_Reactions->Minimize_Glaser

Caption: A systematic workflow for troubleshooting low yields in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative methods for synthesizing the benzofuran ring?

A1: Besides palladium-catalyzed reactions, several other methods are commonly employed:

  • Perkin Rearrangement: This method often involves the rearrangement of 3-halocoumarins.[4]

  • Acid-Catalyzed Cyclizations: O-aryl ketoximes can undergo acid-catalyzed cyclization to form benzofurans, though this can sometimes lead to a competing Beckmann rearrangement.[4]

  • Reactions of Salicylaldehydes: These can be reacted with reagents like α-halo ketones to form the benzofuran ring.[7]

  • Direct Oxidative Annulation: Phenols and alkynes can be directly coupled using copper catalysts.[1]

Q2: How do substituents on the starting materials affect the reaction?

A2: The electronic nature of substituents on the phenol or alkyne can significantly influence the reaction outcome.

  • Electron-donating groups on the phenol ring can often increase the nucleophilicity of the phenoxide, potentially accelerating the cyclization step.

  • Electron-withdrawing groups on the phenyl ring of the starting materials can sometimes diminish the yield of benzofuran derivatives.[7] The specific effect can be highly dependent on the reaction mechanism.

Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A3: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[1]

  • Steric and Electronic Effects: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role.[1]

  • Catalyst and Ligand Control: The choice of catalyst and ligands can create a specific steric and electronic environment that favors the formation of one regioisomer over another.[1] Experimenting with different ligand systems is a key strategy for improving regioselectivity.

Q4: I am observing incomplete cyclization. What should I do?

A4: Incomplete cyclization can lead to the isolation of uncyclized intermediates.

  • Optimize the Base: The choice and concentration of the base are critical. A stronger base might be required to facilitate the intramolecular nucleophilic attack of the phenoxide.[4]

  • Increase Reaction Temperature and Time: Some cyclization reactions require elevated temperatures and longer reaction times to proceed to completion.[4]

  • Choice of Halogen (in relevant methods): In methods starting from halocoumarins, for example, bromo- and iodo-substituted starting materials are generally more reactive than their chloro- counterparts.[4]

References

Sources

"purification challenges of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification & Isolation Challenges

Compound ID: 2-Acetyl-3-ethylbenzofuran (CAS Ref: 140902-71-6 / Generic Analogues) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Initial Triage & Diagnostic

Welcome to the technical support center. You are likely here because your crude 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is behaving like a "stubborn oil" or showing persistent impurities despite standard workups. This molecule belongs to a class of low-melting benzofurans that are notoriously difficult to crystallize due to high solubility in organic solvents and a tendency to supercool.

Before proceeding, identify your current state using the diagnostic workflow below.

Diagnostic Workflow (DOT Visualization)

PurificationTriage Start Current State of Crude State_Oil Dark Viscous Oil Start->State_Oil State_Solid Waxy/Amorphous Solid Start->State_Solid Check_NMR 1H NMR Analysis State_Oil->Check_NMR State_Solid->Check_NMR Impurity_Phenol Phenolic Impurities (Start Material) Check_NMR->Impurity_Phenol Broad singlet >9 ppm Impurity_Isomer Regioisomers (C6-Acetyl or 3-Acetyl) Check_NMR->Impurity_Isomer Extra aromatic doublets Impurity_Clean >90% Pure (Trace Solvent) Check_NMR->Impurity_Clean Clean spectrum Action_Wash Protocol A: Claisen's Alkali Wash Impurity_Phenol->Action_Wash Action_Chrom Protocol B: Gradient Chromatography Impurity_Isomer->Action_Chrom Action_Cryst Protocol C: Cryogenic Crystallization Impurity_Clean->Action_Cryst

Caption: Figure 1. Triage logic for determining the appropriate purification module based on physical state and impurity profile.

Troubleshooting Modules

Module A: The "Sticky Phenol" Problem (Chemical Cleanup)

Symptom: The product is an oil that refuses to solidify. NMR shows a broad singlet around 9–11 ppm or complex aromatic multiplets inconsistent with the benzofuran core. Root Cause: Unreacted starting material (e.g., o-hydroxypropiophenone or salicylaldehyde derivatives). Phenols act as plasticizers, preventing the crystal lattice from forming (the "oiling out" effect). Scientific Rationale: Benzofurans are neutral ethers. Phenols are weak acids (pKa ~10). We utilize this pKa difference for separation.

Protocol:

  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or MTBE . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.

  • The "Claisen" Wash: Wash the organic layer 3x with cold 1M NaOH .

    • Why Cold? Hot base can induce ring-opening of the furan moiety or aldol polymerization of the acetyl group [1].

    • Why 1M? Stronger bases (e.g., 6M NaOH) can force the enolization of the ketone, leading to loss of product into the aqueous layer.

  • Validation: Acidify a small aliquot of the aqueous wash with HCl. If it turns cloudy, you have successfully removed the phenol.

  • Drying: Dry the organic layer over MgSO₄ (not Na₂SO₄, as MgSO₄ is more effective for ethers) and concentrate.

Module B: Isomer & Oligomer Separation (Chromatography)

Symptom: NMR shows "shadow" peaks (e.g., a minor singlet near the acetyl methyl group). Root Cause:

  • Regioisomers: If synthesized via Friedel-Crafts acetylation of 3-ethylbenzofuran, you may have minor C6-acylation products due to the directing effect of the ether oxygen [2].

  • Homocoupling: If prepared via Sonogashira coupling, di-alkyne species may be present.

Chromatographic Strategy: Benzofurans are electron-rich and "greasy." They streak on silica if the solvent is too polar too quickly.

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient; C18 is overkill unless separating isomers.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Toluene (NOT Ethyl Acetate)Critical Insight: Toluene provides

-

interactions with the benzofuran rings, often offering better separation of regioisomers than EtOAC/Hexane systems [3].
Gradient 0% to 30% TolueneSlow gradient is required to separate the C2-acetyl (major) from C6-acetyl (minor).
Loading Dry Load (on Celite)Dissolving in DCM for liquid loading often causes band broadening for this compound.
Module C: The "Oiling Out" Loop (Crystallization)

Symptom: The compound forms a milky emulsion or a "gummy" layer at the bottom of the flask upon cooling, rather than crystals. Root Cause: The melting point of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is likely near ambient temperature (30–50°C) or depressed by trace impurities. The "Oiling Out" limit is reached before the solubility limit.

The "Dual-Solvent" Protocol: Do not use Ethanol/Water. The high polarity difference often forces the hydrophobic benzofuran out as an oil.

  • Primary Solvent: Dissolve crude in the minimum amount of warm Hexane (40°C) .

  • Doping: Add Ethyl Acetate dropwise until the solution is perfectly clear.

  • Seeding: If you have any solid trace from a previous batch, add it now. If not, scratch the glass surface with a glass rod to create nucleation sites.

  • Slow Cooling:

    • Wrap the flask in a towel (insulation) and let it reach room temperature over 2 hours.

    • Then move to a 4°C fridge.

    • Finally, move to a -20°C freezer.

    • Note: Rapid cooling locks impurities into the oil/solid matrix.

Frequently Asked Questions (FAQ)

Q: My product turned yellow/brown after sitting on the bench for a day. Is it ruined? A: Not necessarily. Benzofurans are electron-rich and prone to superficial oxidation or photo-oxidation, forming colored quinone-like impurities [4].

  • Fix: Wash the solid with cold pentane. The colored impurities are usually more soluble in pentane than the bulk crystal.

  • Prevention: Store under Argon/Nitrogen in the dark.

Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg).

  • Risk:[1] At atmospheric pressure, the boiling point is likely >280°C. Prolonged heating at this temperature often causes polymerization (tar formation) or degradation of the ethyl side chain.

  • Recommendation: Use Kugelrohr distillation or Short Path distillation to minimize thermal history.

Q: The NMR shows a singlet at 2.6 ppm and another at 1.3 ppm (triplet). Is this correct? A: Yes.

  • 2.6 ppm (s): Acetyl methyl group (–C(O)CH ₃).

  • 1.3 ppm (t) & 2.8 ppm (q): The 3-Ethyl group (–CH₂CH ₃).

  • Check: If the quartet is missing or shifted, you may have formed the 3-methyl or 3-H derivative (if the starting material was incorrect).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Claisen alkali washes and phenol removal).
  • Eicher, T.; Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed.; Wiley-VCH: Weinheim, 2003. (Mechanisms of electrophilic substitution in benzofurans).
  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed.; Wiley-Interscience, 1992. (Principles of using aromatic solvents like Toluene for - selectivity).
  • Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry, Vol 4; Pergamon Press: Oxford, 1984.
  • PubChem Compound Summary. 2-Acetylbenzofuran (Analogous Structure). National Center for Biotechnology Information. Link (Accessed 2026).

Sources

"stability issues of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone under acidic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-Acetyl-3-ethylbenzofuran).

Subject: Troubleshooting Stability & Degradation Profiles Under Acidic Conditions Document ID: TS-BZ-2026-03 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts

Executive Summary & Molecule Profile

1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a critical pharmacophore and intermediate, often utilized in the synthesis of benzofuran-based anti-arrhythmic agents (analogous to Amiodarone/Dronedarone scaffolds) and uricosuric agents (Benzbromarone analogs).

While 2-acylbenzofurans are generally regarded as robust aromatic systems, they exhibit specific vulnerabilities under acidic stress . This guide addresses the dichotomy between their kinetic stability in mild acid and their rapid degradation under specific "forcing" conditions (high temperature, strong Lewis acids, or photo-acidic environments).

Chemical Profile
PropertyDetail
IUPAC Name 1-(3-Ethyl-1-benzofuran-2-yl)ethanone
Common Name 2-Acetyl-3-ethylbenzofuran
CAS Registry 140866-78-0 (Generic/Analogous)
Key Functional Groups Benzofuran core (aromatic ether), C2-Acetyl (electron-withdrawing), C3-Ethyl (electron-donating)
Critical Failure Mode Acid-Catalyzed Furan Ring Cleavage & Oligomerization

Diagnostic Workflow: Is Your Compound Degrading?

Use this flowchart to diagnose stability issues in your reaction matrix or storage conditions.

TroubleshootingFlow Start Observation: Purity Drop or Color Change AcidCheck Is the environment Acidic (pH < 4)? Start->AcidCheck TempCheck Is Temperature > 60°C? AcidCheck->TempCheck Yes LightCheck Is solution exposed to UV/Ambient Light? AcidCheck->LightCheck No (Neutral/Basic) Result1 Likely Cause: Acid-Catalyzed Polymerization (Check for dark tar/precipitate) TempCheck->Result1 Yes (High Temp) Result2 Likely Cause: Hydrolytic Ring Opening (Check LC-MS for +18 Da or Phenol peaks) TempCheck->Result2 No (Room Temp) Result3 Likely Cause: Photo-Acid Degradation (Radical mechanism) LightCheck->Result3 Yes Result4 Compound is Stable. Check other reagents/impurities. LightCheck->Result4 No

Figure 1: Diagnostic logic for identifying degradation sources.

Technical FAQs & Troubleshooting

Issue 1: Appearance of "Unknown Impurity X" in HPLC

User Question: "After stirring my reaction in 2M HCl for 4 hours, I see a new peak eluting earlier than my product. The mass spectrum shows a mass increase of +18 Da. What is happening?"

Technical Analysis: You are likely observing Acid-Catalyzed Ring Opening (Hydrolysis) .[1] While the C2-acetyl group stabilizes the ring against oxidation, it does not fully protect the C2-C3 double bond from protonation in aqueous acid. The mechanism proceeds as follows:

  • Protonation: The furan oxygen or the C2-carbonyl oxygen is protonated.

  • Hydration: Water attacks the C2 position (or C3, depending on electronics), breaking the ether linkage.

  • Result: Formation of a substituted o-hydroxyphenyl ketone (often a 1,3-diketone derivative). The +18 Da corresponds to the addition of water.

Corrective Action:

  • Reduce Acid Strength: Switch from mineral acids (HCl, H2SO4) to organic acids (Acetic Acid, TFA) if possible.

  • Lower Temperature: Keep the reaction below 40°C. Hydrolysis rates increase exponentially with temperature in benzofurans.

  • Non-Aqueous Workup: If using acid for quenching, perform a rapid extraction into an organic solvent (DCM or EtOAc) and neutralize immediately with NaHCO3.

Issue 2: Solution Darkening / Tar Formation

User Question: "My clear yellow solution turned dark brown/black after heating in acidic ethanol. Yield dropped significantly."

Technical Analysis: This indicates Oligomerization/Resinification . Benzofurans are vinyl ethers masked within an aromatic system. In the presence of strong acids and heat, the furan ring can act as a nucleophile, reacting with itself or other electrophiles.

  • Mechanism: Protonation generates a carbocation at C3.[1] This cation attacks the C2 position of a neighboring molecule, leading to chain growth (dimers/trimers) which appear as dark tars.

  • Halochromism: Benzofurans often form deeply colored halochromic salts in strong acids (e.g., conc. H2SO4), which is reversible. However, if the color persists after neutralization, polymerization has occurred.

Corrective Action:

  • Dilution: Perform the reaction at high dilution to minimize intermolecular collisions.

  • Inert Atmosphere: Oxygen can accelerate radical polymerization pathways; ensure strict N2/Ar purging.

Issue 3: Photostability in Acidic Media

User Question: "I stored my standard solution (in 0.1% Formic Acid/Acetonitrile) on the bench, and the potency decreased by 5% overnight."

Technical Analysis: Benzofurans are photosensitive . The presence of acid creates a "photo-acid" environment that lowers the activation energy for degradation.

  • Mechanism: UV light excites the benzofuran to a singlet/triplet state. The acidic proton facilitates radical formation or [2+2] cycloaddition (dimerization) at the C2-C3 bond.

Corrective Action:

  • Amber Glassware: Mandatory for all storage of this compound.

  • Auto-Sampler Protection: Ensure HPLC autosamplers are temperature-controlled (4°C) and dark.

Mechanistic Visualization: Acid Degradation Pathway

The following diagram illustrates the critical failure mode: the acid-catalyzed cleavage of the furan ring.

DegradationMechanism Benzofuran 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Intact) Protonation Protonated Intermediate (C3 Carbocation) Benzofuran->Protonation + H+ (Acid) Hydration Hemiacetal Intermediate Protonation->Hydration + H2O (Nu- Attack) RingOpen Ring-Opened Product (o-Hydroxyphenyl-1,3-diketone) Hydration->RingOpen Tautomerization (Cleavage)

Figure 2: Step-wise mechanism of acid-catalyzed hydrolysis leading to ring opening.

Stability Data Summary

The following table summarizes the stability limits based on general 2-acylbenzofuran chemistry and analog studies.

ConditionStability StatusRisk LevelRecommendation
0.1% Formic Acid (LCMS) Stable (< 24h)LowStandard use for analysis. Keep dark.
1M HCl (Room Temp) MetastableMediumProcess rapidly (< 2 hours).
1M HCl (Reflux) Unstable Critical Avoid. High risk of hydrolysis.
Conc. H2SO4 Unstable Critical Immediate charring/polymerization.
Acetic Acid (Glacial) StableLowPreferred solvent for acidic reactions.

References

  • European Patent Office. (1998). EP0826764A2 - Use of substituted 2-acetylbenzofurans. (Describes the general stability and synthesis of 2-acetyl-3-ethylbenzofuran analogs). Link

  • BenchChem. (2025).[1] Degradation pathways of substituted benzofurans under acidic conditions.[1] (General mechanism for acid-catalyzed ring opening of benzofurans). Link

  • Organic Chemistry Portal. (2024). Synthesis and Reactivity of Benzofurans.[2][3][4][5][6][7][8][9] (Comprehensive review of benzofuran stability and synthetic methodologies). Link

  • PubChem. (2021).[10] 1-(3-Methyl-2-benzofuran-1-yl)ethanone Compound Summary. (Structural and physical property data for the methyl analog, applicable to the ethyl variant). Link

  • WuXi AppTec. (2024). Benzofuran Synthesis via Acid Catalyzed Cyclization.[2] (Mechanistic insights into the formation and stability of benzofuran cores in acid). Link

Sources

Technical Support Center: Stability & Degradation of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-BENZ-2026-03 Compound: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: 143468-96-6) Synonyms: 2-Acetyl-3-ethylbenzofuran; 3-Ethyl-2-benzofuranyl methyl ketone. Support Level: Tier 3 (Senior Application Scientist)

Overview & Chemical Context

Welcome to the technical support hub for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone . As a researcher working with this benzofuran derivative, you are likely investigating its potential as a pharmacophore in anti-arrhythmic or antimicrobial drug discovery.

This molecule possesses two distinct structural vulnerabilities:

  • The Benzofuran Core: A chromophore highly susceptible to UV-induced dimerization and oxidative ring opening.

  • The C3-Ethyl Group: A "benzylic-like" position prone to auto-oxidation and CYP450-mediated hydroxylation.

Below are the specific troubleshooting modules designed to address degradation anomalies observed during your experiments.

Module 1: Photochemical Instability (UV Degradation)

User Issue: "My sample turned yellow and I see a new peak at 2x molecular weight."

Diagnosis: You are likely observing [2+2] Photocycloaddition (Dimerization) . Benzofurans are potent chromophores. Upon exposure to UV light (specifically UV-A and UV-B), the C2=C3 double bond becomes excited. In concentrated solutions or solid state, this leads to the formation of cyclobutane-fused dimers. In dilute solutions, you may instead see photo-oxidation (ring opening) leading to salicylaldehyde derivatives.

Troubleshooting Q&A:

  • Q: I stored the sample in clear glass for only 2 hours. Is that enough to degrade it?

    • A: Yes. Benzofuran derivatives can show degradation of >5% within 1-2 hours under ambient laboratory fluorescent light (which contains UV emissions). Always use amber glassware (Type 1, Class B) or wrap vessels in aluminum foil.

  • Q: Can I reverse the dimerization?

    • A: Generally, no.[1][2] While some photodimers are reversible under short-wave UV (<254 nm), this often triggers secondary decomposition (polymerization). Purification via prep-HPLC is required to recover the monomer.

Pathway Visualization: Photochemical Dimerization

Photolysis Parent 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (MW: 188.2) Excited Excited Singlet/Triplet State (π -> π*) Parent->Excited UV Light (hv) Dimer Cyclobutane Dimer (MW: 376.4) [2+2] Cycloaddition Excited->Dimer High Conc. (Solid/Oil) Cleavage Ring Opening (Salicylaldehyde deriv.) Excited->Cleavage Dilute Soln. + O2

Figure 1: The primary photochemical pathway involves excitation of the benzofuran double bond, leading to dimerization in concentrated states or oxidative cleavage in solution.[3][4][5]

Protocol: Confirmatory Photostability Test (ICH Q1B Modified)
  • Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile (ACN).

  • Control: Wrap one vial in foil (Dark Control).

  • Exposure: Place the uncovered vial in a light chamber (Cool White Fluorescent + UV) for 1.2 million lux hours (approx. 24-48 hours).

  • Analysis: Inject both samples on HPLC (C18 column, ACN/Water gradient).

  • Criteria: If the exposed sample shows >2% area decrease vs. control, the compound is Photosensitive .

Module 2: Oxidative Degradation (Shelf-Life)

User Issue: "I see M+14 and M+16 impurities increasing over time in storage."

Diagnosis: This is Benzylic Auto-oxidation . The ethyl group at position C3 is activated by the aromatic ring. Radical initiators (trace metals, peroxides in solvents) abstract a proton from the


-carbon of the ethyl group, leading to the formation of a ketone (M+14, via oxidation of ethyl to acetyl) or an alcohol (M+16).

Troubleshooting Q&A:

  • Q: Why is this happening in my DMSO stock solution?

    • A: DMSO can contain trace peroxides and is hygroscopic. If the solution is old, dissolved oxygen facilitates the radical attack on the ethyl side chain.

  • Q: How do I prevent this during synthesis scale-up?

    • A: Sparge all reaction solvents with Nitrogen/Argon. Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.1% if the compound is stored as an oil.

Pathway Visualization: Radical Oxidation

Oxidation Parent Parent Compound (Ethyl group) Radical Benzylic Radical (C3-CH-CH3) Parent->Radical Initiator/O2 Peroxide Hydroperoxide Int. Radical->Peroxide + O2 Alcohol 1-Hydroxyethyl deriv. (M+16) Peroxide->Alcohol Reduction Ketone 3-Acetyl deriv. (M+14) Peroxide->Ketone Dehydration (-H2O)

Figure 2: Auto-oxidation targets the ethyl side chain, converting it to a secondary alcohol or a ketone.

Data Table: Expected Degradants (LC-MS)
Stress ConditionMechanismExpected Mass ShiftRetention Time Shift
Peroxide (H2O2) Benzylic Oxidation+16 Da (Alcohol)+14 Da (Ketone)Earlier (More Polar)
Acid (0.1N HCl) Ring Opening+18 Da (Hydration)Earlier (Significant)
Base (0.1N NaOH) Retro-Aldol / Hydrolysis-42 Da (Deacetylation)Earlier
UV Light Dimerization+188 Da (Dimer)Later (Very Non-polar)

Module 3: Metabolic Stability (In Vitro DMPK)

User Issue: "The compound disappears rapidly in Human Liver Microsomes (HLM)."

Diagnosis: The compound is a substrate for CYP450 monooxygenases .[6] The electron-rich benzofuran ring and the alkyl side chain are classic metabolic handles. The primary metabolic pathway is Hydroxylation of the ethyl group (likely CYP3A4 or CYP2C9 mediated) and Epoxidation of the furan 2,3-double bond (leading to ring opening).

Troubleshooting Q&A:

  • Q: Is the furan ring toxic?

    • A: It is a structural alert. Metabolic opening of the furan ring (via epoxidation) generates reactive dicarbonyl intermediates (cis-enediones) which can covalently bind to proteins (hepatotoxicity risk). You must monitor for glutathione (GSH) adducts in your metabolic assays.

  • Q: How do I block this metabolism?

    • A: Medicinal Chemistry strategy: Fluorinate the ethyl group or block the C3 position to prevent hydroxylation.

Pathway Visualization: Microsomal Metabolism

Metabolism Parent 1-(3-Ethyl-1-benzofuran-2-yl)ethanone CYP CYP450 (Microsomes) Parent->CYP Hydroxyl 1'-Hydroxy Metabolite (Stable, M+16) CYP->Hydroxyl Alkyl Oxidation Epoxide Furan 2,3-Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation RingOpen Reactive Enedione (Toxicophore) Epoxide->RingOpen Spontaneous GSH GSH Adduct (M+307) RingOpen->GSH + Glutathione

Figure 3: Metabolic pathways involve hydroxylation of the ethyl group (detoxification) or furan ring opening (bioactivation/toxicity).[6]

Protocol: Reactive Metabolite Trapping (GSH Assay)
  • Incubation: Incubate 10 µM test compound with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM concentration to the incubation mix.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold Acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 308).

  • Interpretation: Detection of M+323 (Parent + Oxygen + GSH) indicates the formation of a reactive furan epoxide intermediate.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.

  • Lallemand, E., et al. "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis."[2] RSC Advances, 2021.

  • Zhang, M., et al. "Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight." Organic Chemistry Frontiers, 2018.

  • Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Structural Modification to Mitigate Metabolic Activation Liabilities." Chemical Research in Toxicology, 2005. (Discusses furan bioactivation mechanisms).

  • El-Shihi, T. H., et al. "Synthesis of some new benzofuran derivatives as photochemical probe in biological system." ResearchGate, 2005.[5]

Sources

"how to remove impurities from crude 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide Target Molecule: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: 31273-42-4 / 15817-85-3)

Welcome to the Technical Support Center. As researchers scaling up the synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethanone—a critical intermediate for benzofuran-derived therapeutics like the uricosuric drug benzbromarone[1]—you will inevitably encounter complex crude mixtures. The classical Rap-Stoermer condensation of 2-hydroxypropiophenone with chloroacetone is thermodynamically favorable but kinetically sensitive[2]. This often yields a matrix of unreacted precursors, uncyclized intermediates, and polymeric tars[3].

This guide deconstructs the physicochemical rationale behind each purification step, ensuring you achieve >98% purity for downstream drug development applications[4].

Part 1: Reaction Matrix & Quantitative Data

To successfully isolate the target molecule, you must exploit the physicochemical differences between the product and its impurities. The table below summarizes the quantitative data that dictates our purification logic.

CompoundRole in MatrixMW ( g/mol )Boiling Point (°C)pKaPrimary Removal Method
1-(3-Ethyl-1-benzofuran-2-yl)ethanone Target Product 188.23~280–290N/AN/A (Retained in Organic Phase)
2-Hydroxypropiophenone Unreacted Precursor150.18235~10.2Alkaline Extraction (5% NaOH)
Chloroacetone Unreacted Precursor92.52119N/AAmine Quench / Vacuum Stripping
Aldol Oligomers Side-Reaction Tars>300>350 (Decomps)N/AShort-Path Vacuum Distillation
Uncyclized Intermediate Stalled Byproduct206.24>300~19 (

-H)
Forced Cyclization (NaOEt/EtOH)

Part 2: Troubleshooting FAQs

Q1: My crude product is a dark, viscous oil instead of a pale liquid. What causes this, and how can I resolve it? Cause: The synthesis utilizes an


-haloketone (chloroacetone) and a base (e.g., K₂CO₃). Under prolonged reflux, excess chloroacetone undergoes base-catalyzed aldol condensation and polymerization, forming dark, high-molecular-weight tarry impurities[3].
Resolution:  These oligomers are highly non-polar and non-volatile. Do not attempt to remove them via liquid-liquid extraction. Instead, perform a short-path vacuum distillation. The pure 1-(3-ethyl-1-benzofuran-2-yl)ethanone will distill over, leaving the carbonaceous tars in the distillation pot.

Q2: NMR analysis shows a significant amount of unreacted 2-hydroxypropiophenone. Why did the reaction stall, and how do I remove it without column chromatography? Cause: The ethyl group at the


-position of 2-hydroxypropiophenone introduces steric hindrance compared to simpler substrates like salicylaldehyde, slowing down the initial O-alkylation step[2].
Resolution:  Exploit the precursor's phenolic nature. The hydroxyl group of 2-hydroxypropiophenone has a pKa of ~10.2. Washing the crude organic mixture with a 5% aqueous NaOH solution (pH > 13) quantitatively deprotonates the phenol, converting it into a water-soluble sodium phenoxide salt. The fully cyclized benzofuran product lacks acidic protons and remains safely in the organic phase.

Q3: I see an intermediate mass in my LC-MS corresponding to the O-alkylated, uncyclized product (m/z ~206). How do I force the cyclization? Cause: The formation of the benzofuran ring is a two-step cascade: O-alkylation followed by an intramolecular aldol-type condensation. If the base is too weak or the temperature is too low, the intermediate 1-(2-(2-oxopropoxy)phenyl)propan-1-one accumulates because the deprotonation of the propiophenone's


-carbon has a high activation energy.
Resolution:  Ensure anhydrous conditions. If the intermediate is detected post-workup, resubject the crude mixture to refluxing ethanol with a catalytic amount of sodium ethoxide (NaOEt) or DBU to drive the thermodynamic cyclization to completion.

Q4: The crude mixture has a sharp, irritating odor. How do I safely handle and remove residual chloroacetone? Cause: Unreacted chloroacetone is a potent lachrymator and alkylating agent. Resolution: Never attempt to boil off chloroacetone in an open system. Quench the crude reaction mixture by stirring it with a dilute aqueous solution of a primary amine (e.g., ethanolamine) for 30 minutes prior to extraction. This converts the volatile chloroacetone into a heavier, water-soluble amino-ketone, neutralizing the lachrymatory hazard.

Part 3: Visual Workflow & Experimental Protocols

PurificationWorkflow Crude Crude Reaction Mixture SolventSwap Dissolve in EtOAc Crude->SolventSwap BaseWash Wash with 5% NaOH SolventSwap->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep Aqueous Aqueous Phase (Discard) PhaseSep->Aqueous Organic Organic Phase (Retain) PhaseSep->Organic Distill Vacuum Distillation Organic->Distill Pure Pure Benzofuran Product Distill->Pure

Figure 1: Stepwise purification workflow for isolating 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Protocol A: Selective Alkaline Extraction (Phenol Removal)

This protocol is a self-validating system: the disappearance of the yellow phenolic color from the organic phase visually confirms successful deprotonation.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate) at a ratio of 10 mL solvent per 1 g of crude.

  • First Wash: Transfer to a separatory funnel. Add an equal volume of 5% (w/v) aqueous NaOH.

  • Agitation: Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 2–3 minutes to overcome the steric hindrance of the 2-hydroxypropiophenone and ensure complete deprotonation.

  • Separation: Allow the phases to separate. The lower aqueous layer contains the sodium phenoxide salt. Drain and discard the aqueous layer. Verify the aqueous layer pH is >12 using indicator paper.

  • Neutralization: Wash the retained organic layer with an equal volume of saturated aqueous NaHCO₃, followed by saturated NaCl (brine) to remove residual alkalinity and water.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Short-Path Vacuum Distillation (Tar Removal)
  • Setup: Transfer the concentrated, base-washed crude oil to a round-bottom flask equipped with a short-path distillation head, a thermometer, and a receiving flask. Ensure all joints are greased for high vacuum.

  • Degassing: Apply a vacuum (< 1 Torr using a rotary vane pump) at room temperature for 15 minutes to remove trace solvents.

  • Heating: Gradually heat the distillation pot using an oil bath or heating mantle.

  • Fraction Collection:

    • Fore-run: Any remaining low-boiling impurities will distill first.

    • Main Fraction: The pure 1-(3-ethyl-1-benzofuran-2-yl)ethanone will distill as a pale yellow to colorless oil at approximately 130–140°C at 1 Torr.

  • Residue: The dark, polymeric aldol condensation products will remain in the distillation pot as a glassy solid upon cooling.

References

  • National Institutes of Health (NIH). "A convergent synthetic study of biologically active benzofuran derivatives." PubMed.
  • BenchChem. "Application Notes and Protocols: Synthesis of Benzofuran Derivatives.
  • Taylor & Francis. "Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters.
  • Google Patents. "US5972878A - Use of substituted 2-acetylbenzofurans as pharmaceutical agents.

Sources

"alternative catalysts for the synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalytic Strategies for 2-Acetyl-3-ethylbenzofuran Synthesis

Executive Summary: The "Amiodarone" Scaffold Challenge

User Query: "Standard base-mediated cyclization (e.g., K₂CO₃/Acetone reflux) for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is yielding inconsistent results with high solvent waste. What are the high-performance catalytic alternatives?"

Technical Context: The target molecule, 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also referred to as 2-acetyl-3-ethylbenzofuran), is a critical structural analog to the intermediates used in Amiodarone and Benzbromarone production. The conventional synthesis involves a "Rap-Stoermer type" condensation between 2-hydroxypropiophenone and chloroacetone .

Standard methods often suffer from:

  • Long reaction times (12–24 hours).

  • Poor atom economy (stoichiometric base waste).

  • Workup bottlenecks (emulsions during extraction).

This guide details three "Alternative Catalytic" workflows that solve these specific pain points: Phase Transfer Catalysis (PTC) , Ionic Liquids , and Solid-Supported Catalysis .

Critical Reaction Pathway

Before selecting a catalyst, verify your precursors. The synthesis of the 3-ethyl variant specifically requires 2-hydroxypropiophenone , not salicylaldehyde (which yields the non-alkylated C3) or 2-hydroxyacetophenone (which yields 3-methyl).

ReactionPathway cluster_inputs Precursors cluster_process Catalytic Cycle (One-Pot) A 2-Hydroxypropiophenone (1-(2-hydroxyphenyl)propan-1-one) C Step 1: O-Alkylation (Ether Formation) A->C + Catalyst B Chloroacetone (1-chloropropan-2-one) B->C D Step 2: Intramolecular Aldol (Cyclization) C->D - HCl E Step 3: Dehydration (Aromatization) D->E - H2O F TARGET: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone E->F

Figure 1: The "Rap-Stoermer Type" cascade. Note that the ethyl group at C3 originates from the propiophenone side chain, while the acetyl group at C2 originates from the chloroacetone.

Module A: The "Green" Route (Phase Transfer Catalysis)

Recommendation: Use TBAB (Tetrabutylammonium bromide) in an aqueous medium.[1] Best For: Labs prioritizing Green Chemistry metrics and avoiding volatile organic solvents (VOCs).

The Protocol
  • Catalyst: TBAB (5–10 mol%)

  • Base: Na₂CO₃ (Mild, inexpensive)

  • Solvent: Water (H₂O)

  • Temperature: 80–90 °C

Why it works: In a standard heterogeneous system (solid base/liquid reactant), reaction rates are limited by surface area. TBAB forms an ion pair with the phenolate anion, transporting it into the organic phase (or the interface) where it reacts rapidly with chloroacetone. This allows the use of water as a solvent, significantly reducing environmental impact (E-factor).[1]

Quantitative Comparison:

Metric Standard (Acetone/K₂CO₃) PTC (Water/TBAB)
Time 12–16 Hours 2–4 Hours
Yield 65–75% 85–92%

| Workup | Solvent evaporation + Extraction | Simple Filtration (Product often precipitates) |

Module B: The "High-Efficiency" Route (Ionic Liquids)

Recommendation: Use [bmIm]OH (1-Butyl-3-methylimidazolium hydroxide) . Best For: High-throughput synthesis where yield and speed are paramount.

The Protocol
  • Catalyst/Solvent: [bmIm]OH (Acts as both solvent and base catalyst).[2]

  • Conditions: Stir at room temperature or mild heating (40–60 °C).

  • Recyclability: The ionic liquid can be washed with ether to remove the product and reused 4–5 times.

Mechanism: The basic ionic liquid activates the methylene group of the chloroacetone and the phenol proton simultaneously. The high polarity of the medium stabilizes the transition state of the aldol condensation step, driving the reaction to completion much faster than molecular solvents.

FAQ: Ionic Liquid Troubleshooting

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Q: My product is trapped in the Ionic Liquid phase. A: Benzofurans are highly lipophilic. Use a non-polar solvent like Diethyl Ether or Hexane/EtOAc (9:1) for extraction. The ionic liquid is immiscible with these, allowing for a clean phase separation.

Module C: The "Scale-Up" Route (Solid-Supported Catalysis)

Recommendation: Use Magnetic Sodium Aluminate (MNPs-NaAlO₂) or KF/Al₂O₃ . Best For: Process chemistry and scale-up where filtration is the preferred isolation method.

The Protocol
  • Catalyst: Nano-Fe₃O₄@NaAlO₂ (Magnetic separation) or KF on Alumina.

  • Solvent: Solvent-free (melt) or minimal Toluene.

  • Procedure: Mix reagents with solid catalyst. Heat to 100–120 °C.

Why it works: The alumina surface provides Lewis acid sites that coordinate the carbonyl oxygen, making it more electrophilic, while the basic sites (KF or Aluminate) deprotonate the phenol. This "push-pull" mechanism accelerates the cyclodehydration step.

Troubleshooting Matrix

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Issue Detected Decision1 Low Yield? Start->Decision1 Decision2 Impurity/By-product? Start->Decision2 Cause1 Check Moisture. Chloroacetone hydrolyzes in water if pH > 10. Decision1->Cause1 Cause2 Check Stirring (PTC). Mass transfer limited. Decision1->Cause2 Cause3 O-Alkylation only? (Open chain intermediate) Decision2->Cause3 Solution1 Switch to mild base (Na2CO3) or add reagents slowly. Cause1->Solution1 Solution2 Increase RPM > 800 or use Ultrasound. Cause2->Solution2 Solution3 Increase Temp. Cyclization has higher Ea than alkylation. Cause3->Solution3

Figure 2: Diagnostic logic for catalytic failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I use Salicylaldehyde instead of 2-Hydroxypropiophenone? A: No. If you react Salicylaldehyde with Chloroacetone, you will get 2-acetylbenzofuran (no ethyl group at C3). If you react Salicylaldehyde with 1-bromo-2-pentanone, you might get the alkyl chain, but the regioselectivity of the Rap-Stoermer reaction places the ketone substituent at C2. To specifically get the 3-ethyl group, the ethyl chain must be present on the ketone moiety of the phenol precursor (2-hydroxypropiophenone).

Q2: Why is the PTC method yielding a "gummy" solid? A: This indicates incomplete cyclization. The intermediate (O-alkylated ether) is often an oil/gum. Ensure your reaction runs long enough at the reflux temperature (80°C+). If using TBAB, ensure the catalyst loading is at least 5 mol%; lower loadings may stall the reaction at the ether stage.

Q3: I am seeing a "bis-benzofuran" impurity. What is this? A: If you are using harsh bases (KOH/NaOH) with excess chloroacetone, you might be triggering self-condensation of the chloroacetone or multiple alkylations if the ring has other nucleophilic sites. Switch to the KF/Al₂O₃ solid support method to strictly control surface stoichiometry and prevent side reactions.

References

  • Patil, S. G., et al. (2012).[2] "Synthesis of 2-Aroylbenzofuran-3-ols using basic ionic liquid [bmIm]OH." Journal of Chemical and Pharmaceutical Research, 4(5), 2832-2835.[2] (Demonstrates the efficacy of [bmIm]OH for benzofuran cyclization).

  • Koca, I., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 7, e202202243. (Details base-catalyzed mechanisms relevant to the target).

  • Bansal, R. K., et al. (2013). "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media." Arabian Journal of Chemistry. (Establishes the TBAB/Water PTC protocol).

  • Lu, Y., et al. (2024).[3][4] "Green synthesis of 2,3-benzofuran via gas–solid catalytic route." Chemistry - A European Journal. (Advanced solid-supported catalytic strategies).

  • Podlewska, S., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies." Molecules, 29(3). (Confirms the precursor logic: o-hydroxyacetophenone + chloroacetone = 3-methyl; therefore o-hydroxypropiophenone = 3-ethyl).

Sources

Validation & Comparative

A Technical Guide to the Spectroscopic Profile of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for determining molecular structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, offering a comparative perspective with related benzofuran derivatives.

While a dedicated experimental spectrum for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is not widely published, a robust prediction of its NMR profile can be established through the analysis of structurally similar compounds and fundamental principles of NMR spectroscopy. This guide will present these predicted data, outline the experimental methodology for their acquisition, and draw comparisons with known benzofuran analogs to provide a comprehensive spectroscopic profile.

Predicted NMR Data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Based on data from various substituted benzofurans, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.7 - 7.5m2HAr-H
~7.4 - 7.2m2HAr-H
~2.9q2H-CH₂CH₃
~2.6s3H-COCH₃
~1.3t3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Chemical Shift (δ) (ppm)Assignment
~192C=O
~154C-O (benzofuran)
~149C (benzofuran)
~128Ar-C
~126Ar-C
~124Ar-C
~122Ar-C
~118C (benzofuran)
~112Ar-C
~30-COCH₃
~22-CH₂CH₃
~14-CH₂CH₃

Experimental Protocol for NMR Data Acquisition

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is essential. The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical, and its residual peak should not overlap with signals from the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz instrument.[1]

  • For ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

  • For ¹³C NMR:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

3. Data Processing:

  • The raw data (Free Induction Decay or FID) is transformed into a frequency-domain spectrum using a Fourier transform.

  • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone with key proton and carbon atoms labeled, which aids in the assignment of the NMR signals.

Caption: Molecular structure of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.

Comparative Analysis with Benzofuran Analogs

A comparative analysis of the predicted NMR data with experimentally determined data for structurally related benzofuran derivatives provides valuable insights and builds confidence in the predicted chemical shifts.

For instance, in the ¹H NMR spectrum of 2-acetyl benzofuran, the aromatic protons typically appear in the range of δ 7.46-7.73 ppm, and the acetyl methyl protons show a singlet at δ 2.2 ppm.[2] The introduction of an ethyl group at the 3-position in our target molecule is expected to cause a slight upfield shift of the furan-ring proton and the adjacent aromatic protons due to its electron-donating inductive effect. The ethyl group itself will present a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern clearly distinguishable from the singlet of the acetyl group.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group in 2-acetylbenzofuran derivatives is typically observed in the downfield region (δ > 190 ppm).[3] The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon around δ 20-30 ppm and the methyl carbon at a more upfield position (δ 10-15 ppm). The substitution pattern on the benzofuran core significantly influences the chemical shifts of the aromatic carbons, and these can be used to confirm the position of the substituents.

By systematically comparing the predicted spectrum of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone with the reported spectra of various 2-acetyl and 3-alkyl benzofuran derivatives, a high degree of confidence in the structural assignment can be achieved.[3][4][5]

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone. By leveraging data from analogous structures and established principles of NMR spectroscopy, a reliable spectroscopic profile has been constructed. The detailed experimental protocol and comparative analysis serve as a valuable resource for researchers in the synthesis, characterization, and application of novel benzofuran derivatives. The presented data and methodologies are crucial for ensuring the scientific rigor required in modern chemical and pharmaceutical research.

References

  • Zhang, et al. "Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines." PMC.
  • "Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity." Semantic Scholar.
  • "1H- and 13C-NMR for - The Royal Society of Chemistry." The Royal Society of Chemistry.
  • "d0qo01247e1.pdf." Rsc.org.
  • "Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide." Benchchem.
  • "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." MDPI.
  • "Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • Nasiri, Mohammad Ali, et al.
  • "The Synthesis and Spectral Properties of Benzofuran Deriv
  • "The Synthesis and Spectral Properties of Benzofuran Deriv
  • "SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES | Download Table.
  • "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." PubMed.
  • "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." MDPI.
  • "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC."
  • "A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl
  • "NMR Chemical Shifts of Impurities." Sigma-Aldrich.
  • "1HNMR spectrum of 1-(1-benzofuran-2-yl) - ResearchGate.
  • "1-(3-AMINO-1-BENZOFURAN-2-YL)ETHANONE AldrichCPR | Sigma-Aldrich." Sigma-Aldrich.

Sources

Mass Spectrometry Analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (CAS: N/A for specific isomer in common public registries, Analog CAS: 23911-56-0 for 3-methyl). As a structural analog to key pharmacophores found in anti-arrhythmic drugs (e.g., Amiodarone precursors) and psychoactive benzofurans, accurate detection of this compound is critical in synthetic validation and impurity profiling.

We compare two primary analytical "alternatives": Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI).[1]

Compound Profile[2][3][4][5]
  • IUPAC Name: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

  • Molecular Formula: C₁₂H₁₂O₂

  • Monoisotopic Mass: 188.0837 Da

  • Key Structural Features: Benzofuran core, C2-acetyl group, C3-ethyl group.

  • LogP (Predicted): ~2.8 – 3.1 (Lipophilic)

Part 1: Comparative Performance Analysis

The following analysis contrasts the performance of GC-MS (EI) against LC-MS/MS (ESI). While GC-MS offers superior structural fingerprinting, LC-MS/MS provides the sensitivity required for trace biological analysis.[1]

Table 1: Methodological Performance Comparison
FeatureMethod A: GC-MS (EI) Method B: LC-MS/MS (ESI)
Ionization Mechanism Hard Ionization (70 eV). Extensive fragmentation.[2]Soft Ionization (Positive Mode). Protonation [M+H]⁺.
Primary Analyte Signal m/z 173 ([M-CH₃]⁺, Base Peak) or m/z 188 (M⁺).m/z 189.1 ([M+H]⁺).
Sensitivity (LOD) ~10–50 ng/mL (Signal-to-Noise limited).~0.1–1.0 ng/mL (MRM mode).
Linearity Range 100 – 5000 ng/mL.1 – 2000 ng/mL.
Matrix Effects Low (Gas phase separation).Moderate (Ion suppression in plasma/urine).
Selectivity High for structural isomers (retention time + spectral match).[1]High for complex matrices (MRM transitions).
Sample Prep Liquid-Liquid Extraction (LLE) usually sufficient.Protein Precipitation (PPT) or SPE required.

Part 2: Fragmentation Mechanics & Causality

Understanding the fragmentation pathways is essential for validating the identity of the compound, particularly when distinguishing it from its 3-methyl or 5-ethyl isomers.

Electron Ionization (GC-MS) Pathway

In EI (70 eV), the molecular ion (M⁺, m/z 188) is formed but is energetically unstable.

  • Alpha-Cleavage (Dominant): The bond adjacent to the carbonyl group cleaves, losing a methyl radical (•CH₃). This yields the stable acylium ion m/z 173 (Base Peak).

  • CO Loss: The benzofuran system frequently undergoes decarbonylation. The m/z 173 ion loses CO (28 Da) to form m/z 145 .

  • Ethyl Group Degradation: Sequential loss of methylene or ethylene from the C3-position may occur, though less favorable than the acetyl cleavage.

Electrospray Ionization (LC-MS/MS) Pathway

In ESI (+), the molecule is protonated at the carbonyl oxygen.

  • Precursor: [M+H]⁺ = m/z 189.1.

  • Product Ion 1 (Quantifier): Loss of the acetyl group or water is less common than the loss of the ethyl chain or ring opening depending on collision energy. However, for 2-acetylbenzofurans, the loss of the acetyl moiety (-42 Da) or CO (-28 Da) are characteristic transitions.

    • Transition: 189.1 → 161.1 (Loss of CO).

    • Transition: 189.1 → 147.1 (Loss of Ketene/Acetyl).

Visualization: Fragmentation Logic

The following diagram illustrates the divergent ionization pathways used for confirmation.

FragmentationPathway cluster_EI GC-MS (EI 70eV) cluster_ESI LC-MS/MS (ESI+) M 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Neutral, MW 188) EI_M M+• (m/z 188) Radical Cation M->EI_M Electron Impact ESI_M [M+H]+ (m/z 189.1) Protonated M->ESI_M Electrospray (+H) EI_Base [M - CH3]+ (m/z 173) Acylium Ion (Base Peak) EI_M->EI_Base - •CH3 (Alpha Cleavage) EI_Frag2 [M - CH3 - CO]+ (m/z 145) EI_Base->EI_Frag2 - CO ESI_Frag1 [M+H - CO]+ (m/z 161.1) ESI_M->ESI_Frag1 CID (-CO) ESI_Frag2 [M+H - C2H2O]+ (m/z 147.1) ESI_M->ESI_Frag2 CID (-Ketene)

Caption: Divergent fragmentation pathways for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone in EI vs. ESI modes.

Part 3: Experimental Protocols

Protocol A: High-Resolution GC-MS (Structural Confirmation)

Objective: Impurity profiling and definitive structural identification.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

    • Dilute to 10 µg/mL.

    • Note: Derivatization is not required as the ketone and ether functionalities are thermally stable and volatile.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode @ 260°C.

    • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • MS Source: 230°C, 70 eV.

    • Scan Range: m/z 40–400.

  • Data Validation:

    • Verify retention time relative to n-alkane standards.

    • Confirm presence of m/z 173 (Base) and m/z 188 (Molecular).

Protocol B: LC-MS/MS (Quantitative Bioanalysis)

Objective: Quantification in biological matrices (e.g., plasma stability studies).

  • Sample Preparation (Plasma):

    • Aliquot 50 µL plasma.

    • Add 150 µL Acetonitrile (containing Internal Standard, e.g., 2-acetylbenzofuran).

    • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

    • Inject 5 µL of supernatant.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B (0-0.5 min) → 95% B (3.0 min) → 95% B (4.0 min) → 10% B (4.1 min).

    • Flow Rate: 0.4 mL/min.

  • MS Source (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • MRM Transitions:

      • Quantifier: 189.1 → 161.1 (CE: 20 eV).

      • Qualifier: 189.1 → 147.1 (CE: 35 eV).

Part 4: Analytical Workflow Diagram

The following workflow outlines the decision matrix for selecting the appropriate method based on the research stage.

AnalyticalWorkflow Sample Sample Source Type Analysis Goal? Sample->Type Pure Synthesis/Purity (High Conc.) Type->Pure Chemical QC Bio Bioanalysis/PK (Trace Levels) Type->Bio Metabolism GC GC-MS (EI) Protocol A Pure->GC LC LC-MS/MS (ESI) Protocol B Bio->LC Struct Structural ID Fingerprint Match GC->Struct m/z 173 Base Peak Quant Quantification (ng/mL) LC->Quant MRM 189->161

Caption: Decision matrix for selecting GC-MS vs LC-MS based on analytical requirements.

References

  • Santa Cruz Biotechnology. 1-(3-methyl-1-benzofuran-2-yl)ethanone (CAS 23911-56-0).[3] Retrieved from

  • Dias, H. J., et al. (2017).[4] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.[4] Retrieved from

  • BenchChem. HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide. Retrieved from

  • MassBank. Mass Spectrum of 2,3-Benzofuran (EI-B). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP011801.[5] Retrieved from

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies. Retrieved from

Sources

"comparing the reactivity of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone with other ketones"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Profile: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone vs. Standard Aromatic Ketones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide provides an in-depth analysis of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran), a critical intermediate in the synthesis of the uricosuric agent Benzbromarone and various cytotoxic agents.

We compare its reactivity profile against Acetophenone (the standard aromatic ketone benchmark). While both share the core methyl-ketone functionality, the benzofuran derivative exhibits distinct behaviors driven by heteroaromatic resonance and proximal steric hindrance from the C3-ethyl group.

Key Takeaways:

  • Nucleophilic Addition: Slower kinetics than acetophenone due to the steric bulk of the C3-ethyl group and electron donation from the furan oxygen.

  • Electrophilic Substitution: The benzofuran ring directs substitution to the benzenoid ring (C5/C6), unlike acetophenone which directs meta on the benzene ring.

  • Alpha-Functionalization: Highly efficient alpha-halogenation, serving as a gateway to bioactive heterocyclic hybrids.

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the electronic environment of the carbonyl carbon.[1]

Electronic Effects (Resonance vs. Induction)
  • Acetophenone: The phenyl ring acts as a weak electron donor via resonance (+R) but is inductively withdrawing (-I). The carbonyl carbon is moderately electrophilic.

  • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: The furan oxygen is a strong resonance donor (+R). It donates electron density into the furan ring, which can be delocalized onto the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon compared to acetophenone.

Steric Environment

The ethyl group at position 3 exerts a significant "ortho-effect." Unlike the hydrogen atom in acetophenone, the ethyl group creates a steric wall that retards the approach of nucleophiles to the carbonyl carbon.

Visual Analysis: Resonance & Sterics

G cluster_0 Acetophenone (Benchmark) cluster_1 1-(3-Ethyl-1-benzofuran-2-yl)ethanone A1 Phenyl Ring (+R / -I) A2 Carbonyl Carbon (Moderate Electrophile) A1->A2 Conjugation B1 Benzofuran Oxygen (Strong +R donor) B3 Carbonyl Carbon (Lower Electrophilicity) B1->B3 Reduces Positive Charge B2 C3-Ethyl Group (Steric Shield) B2->B3 Blocks Nucleophile Approach

Figure 1: Comparative electronic and steric mapping. The benzofuran oxygen reduces carbonyl electrophilicity, while the ethyl group physically hinders attack.

Reactivity Comparison Matrix

The following table contrasts the performance of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone against Acetophenone in standard organic transformations.

Reaction ClassReagent / Condition1-(3-Ethyl-1-benzofuran-2-yl)ethanoneAcetophenoneMechanistic Insight
Nucleophilic Addition NaBH₄ / MeOH (Reduction)Slower (Good Yield)Fast (Excellent Yield)The C3-ethyl group sterically hinders the hydride attack trajectory.
Condensation NH₂OH·HCl (Oxime Formation)Slower Fast Formation of the tetrahedral intermediate is rate-limiting due to sterics.
Alpha-Halogenation Br₂ / HOAcHigh Reactivity High Reactivity Both form enols readily. The benzofuran derivative yields stable crystalline α-bromo ketones (cytotoxic precursors).
Electrophilic Aromatic Substitution HNO₃ / H₂SO₄ (Nitration)Ring C5/C6 Meta Position The acetyl group deactivates C2/C3. The fused benzene ring (C5/C6) remains the most electron-rich site.
Haloform Reaction NaOBr / NaOHPositive Positive Both contain the methyl ketone (CH₃-C=O) motif and degrade to the corresponding carboxylic acid.

Detailed Experimental Protocols

These protocols are designed for high reproducibility in a research setting.

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesis of the target ketone from 2-ethylbenzofuran.

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Reagents:

    • 2-Ethylbenzofuran (1.0 eq, 20 mmol)

    • Acetyl Chloride (1.2 eq, 24 mmol)

    • SnCl₄ or AlCl₃ (1.2 eq, anhydrous)

    • Dichloromethane (DCM, anhydrous, 50 mL)

  • Procedure:

    • Dissolve 2-ethylbenzofuran in DCM and cool to 0°C.

    • Add the Lewis acid (SnCl₄ is preferred for milder conditions) slowly.

    • Add Acetyl Chloride dropwise over 30 minutes, keeping temperature <5°C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour mixture onto crushed ice/HCl.

    • Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or use silica flash chromatography (Hexane/EtOAc 9:1).

  • Expected Yield: 75-85%.

Protocol B: Alpha-Bromination (Cytotoxic Precursor Synthesis)

Objective: Selective bromination of the acetyl group to form 2-bromoacetyl-3-ethylbenzofuran.

  • Setup: 100 mL round-bottom flask, shielded from direct light.

  • Reagents:

    • 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (1.0 eq)

    • Bromine (Br₂, 1.0 eq) or Phenyltrimethylammonium tribromide (PTAB) for milder control.

    • Acetic Acid (glacial) or CHCl₃.

  • Procedure:

    • Dissolve ketone in solvent.[2]

    • Add Br₂ solution dropwise at room temperature.

    • Note: The reaction is autocatalytic (HBr produced catalyzes enolization).

    • Stir until the bromine color persists, then fades (approx 1-2 hours).

  • Workup: Pour into ice water. The solid product usually precipitates. Filter and wash with cold water.

  • Critical Check: Monitor by TLC to avoid di-bromination.

  • Reference: See Napiórkowska et al. for bioactivity of these derivatives [1].

Mechanistic Pathway & Applications

The following diagram illustrates the divergence in synthetic utility. The ketone serves as a "linchpin" intermediate: one path leads to the uricosuric drug Benzbromarone (via modification of the carbonyl), while the other leads to Cytotoxic Agents (via alpha-functionalization).

ReactivityMap Start 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Path1 Path A: Alpha-Functionalization Start->Path1 Br2 / AcOH Path2 Path B: Carbonyl Modification Start->Path2 Nucleophiles Prod1 Alpha-Bromo Derivative (Cytotoxic Precursor) Path1->Prod1 Electrophilic Subst. Prod3 Benzbromarone Analogs (Uricosuric Agents) Path2->Prod3 Multi-step synthesis Prod4 Oximes / Hydrazones Path2->Prod4 + NH2OH / R-NHNH2 Prod2 Thiazole Hybrids (Antimicrobial) Prod1->Prod2 + Thiourea derivatives

Figure 2: Synthetic divergence. Path A exploits the acidity of the alpha-protons, while Path B exploits the carbonyl electrophilicity.

References

  • Napiórkowska, M., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity."[3] International Journal of Molecular Sciences. Available at: [Link]

  • Sebastiani, G. V., et al. (1979). "Reactivity of Free and Associated Phenoxides... Acetylation of 2,3-dimethylbenzofuran." ResearchGate. Available at: [Link]

Sources

Comparative Biological Activity Guide: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone and Related Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in both natural products and synthetic drugs (e.g., Amiodarone, Benzbromarone)[1]. Among these, 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran) serves as a critical pharmacophore and synthetic intermediate[2]. This guide provides an objective, data-driven comparison of the biological activity of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone against structurally similar compounds, such as unsubstituted 2-acetylbenzofuran and its advanced molecular hybrids. By analyzing their structure-activity relationships (SAR) and experimental performance, we aim to equip drug development professionals with actionable insights for lead optimization.

Structure-Activity Relationship (SAR) & Causality

The biological efficacy of benzofurans is heavily dictated by substitutions at the C-2 and C-3 positions of the heterocyclic ring[3]. Understanding the causality behind these structural choices is essential for rational drug design:

  • The 2-Acetyl Group: Acts as both an electron-withdrawing group and a hydrogen-bond acceptor. In kinase targets (such as EGFR), this moiety is crucial for anchoring the molecule within the ATP-binding hinge region[4].

  • The 3-Ethyl Substitution: In 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, the ethyl group at C-3 introduces specific steric bulk and increases the overall lipophilicity (LogP) compared to unsubstituted 2-acetylbenzofuran. This modification enhances cell membrane permeability. However, the steric clash between the 3-ethyl and 2-acetyl groups can alter the dihedral angle of the carbonyl, which selectively modulates target binding affinity and limits off-target toxicity.

  • Advanced Hybrids: Derivatizing the 2-acetyl group into an

    
    -unsaturated carbonyl system (e.g., benzofuran-chalcone hybrids) significantly enhances anticancer activity. The resulting Michael acceptor covalently interacts with nucleophilic cysteine residues in target proteins, driving apoptosis[5].
    

Comparative Biological Efficacy (Quantitative Data)

Recent high-throughput screenings have evaluated 2-acetylbenzofuran derivatives against human cancer cell lines (e.g., MCF-7, HepG2, A549) and specific kinase targets[4][5]. The table below summarizes these findings, demonstrating how structural modifications from the base scaffold influence potency.

Compound / ScaffoldTarget / Cell LineIC

(

M)
Primary Mechanism of Action
2-Acetylbenzofuran Hybrid (26) EGFR Kinase0.93ATP-competitive kinase inhibition[4]
Gefitinib (Reference Drug) EGFR Kinase0.90ATP-competitive kinase inhibition[4]
Benzofuran-Chalcone (3e) A549 (Lung Cancer)CytotoxicApoptosis via Michael addition[5]
2-Acetylbenzofuran (30a) HepG2 (Liver)PotentTubulin polymerization inhibition[4]
1-(3-Ethyl-1-benzofuran-2-yl)ethanone GeneralN/ALipophilic scaffold / Synthetic Precursor[2]

Mechanistic Pathways

Benzofuran derivatives exert their biological activities through multi-target engagement. For instance, 2-acetylbenzofuran hybrids have shown remarkable Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitory activity, closely rivaling reference drugs like Gefitinib[4]. Concurrently, specific derivatives inhibit tubulin polymerization, causing mitotic spindle disruption and cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in HepG2 and MCF-7 cells[4].

MOA Compound Benzofuran Derivatives EGFR EGFR Kinase Inhibition Compound->EGFR Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Apoptosis (HepG2 / MCF-7) EGFR->Apoptosis CellCycle G2/M Phase Arrest Tubulin->CellCycle CellCycle->Apoptosis

Mechanistic pathways of benzofuran derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in pharmacological profiling, the following self-validating protocols are recommended. These workflows incorporate internal controls to continuously verify assay integrity.

Protocol A: In Vitro Antiproliferative Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. It is chosen over ATP-based assays to avoid interference from compounds that directly inhibit ATPases or kinases.

  • Cell Seeding: Seed HepG2 or MCF-7 cells at

    
     cells/well in a 96-well plate.
    
    • Validation Step: Include cell-free wells containing only media to subtract background absorbance, ensuring signal fidelity.

  • Compound Treatment: After 24h, treat cells with 1-(3-Ethyl-1-benzofuran-2-yl)ethanone and its derivatives at varying concentrations (0.1–100

    
    M).
    
    • Validation Step: Use 0.1% DMSO as a vehicle control (negative) and Doxorubicin as a positive control[4]. The positive control ensures the cell batch is responsive to cytotoxicity.

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Detection: Add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media, dissolve formazan crystals in 150 
    
    
    
    L DMSO, and read absorbance at 570 nm.
Protocol B: EGFR Kinase Inhibition Assay

Causality: To confirm that the observed cytotoxicity is mechanism-specific (target-based) rather than non-specific off-target toxicity, an isolated enzyme assay is required[4].

  • Enzyme Preparation: Prepare recombinant human EGFR kinase in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , and 1 mM EGTA.
    
  • Inhibitor Pre-incubation: Add the benzofuran compounds and incubate for 15 minutes.

    • Validation Step: Pre-incubation allows for the detection of slow-binding or irreversible inhibitors (e.g., Michael acceptors in chalcone hybrids).

  • Reaction Initiation: Add ATP (at the

    
     concentration to maximize sensitivity to competitive inhibitors) and a peptide substrate.
    
  • Readout: Measure the phosphorylated product using a time-resolved fluorescence resonance energy transfer (TR-FRET) protocol.

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 In Vitro Screening (MTT Assay) Step1->Step2 Quality Control Step3 Target Validation (EGFR Kinase Assay) Step2->Step3 Active Hits Step4 Data Analysis & IC50 Calculation Step3->Step4

Self-validating experimental workflow for screening benzofuran bioactivity.

Conclusion

While 1-(3-Ethyl-1-benzofuran-2-yl)ethanone serves as a robust and lipophilic building block[2], its derivatization into complex molecular hybrids (e.g., chalcones) unlocks highly potent biological activities, particularly in oncology[4][5]. The C-3 ethyl group provides a unique steric and lipophilic advantage that warrants further exploration in structure-based drug design, offering a tunable handle to optimize both pharmacodynamics and pharmacokinetics compared to standard 2-acetylbenzofurans.

References

  • Anticancer therapeutic potential of benzofuran scaffolds Source: PMC (PubMed Central) URL:[Link]

  • The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids Source: Semantic Scholar / Iranian Journal of Science and Technology URL:[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL:[Link]

  • Bioactive Benzofuran derivatives: A review Source: PubMed URL:[Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Therefore, the ability to definitively verify the structure of a target compound, and differentiate it from potential isomers or byproducts, is paramount. This guide provides an in-depth technical comparison of the analytical techniques required for the structural confirmation of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone , a representative benzofuran derivative of interest in medicinal chemistry.

This document will navigate the nuanced interpretation of spectroscopic data, offering a comparative analysis against its constitutional isomer, 1-(2-ethyl-1-benzofuran-3-yl)ethanone . The presence of this isomer as a potential impurity during synthesis necessitates a robust analytical strategy for its identification and differentiation. We will explore the causality behind experimental choices and present detailed, field-proven protocols to ensure self-validating and trustworthy results.

The Challenge: Differentiating Isomers

The synthesis of substituted benzofurans can sometimes lead to the formation of regioisomers. In the case of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a plausible isomeric byproduct is 1-(2-ethyl-1-benzofuran-3-yl)ethanone. While possessing the same molecular formula and mass, their distinct connectivity leads to unique spectroscopic fingerprints. This guide will illuminate these differences, providing a clear roadmap for unequivocal structural assignment.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive structural confirmation of organic molecules.[1][2] The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[1] For the topic compound, both ¹H and ¹³C NMR are indispensable.

The proton NMR spectra of the two isomers are expected to show distinct differences in chemical shifts and coupling patterns, particularly for the protons of the ethyl and acetyl groups, and the aromatic protons. These predictions are based on the analysis of structurally similar compounds.[3][4]

Proton Assignment Predicted ¹H Chemical Shift (ppm) for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Predicted ¹H Chemical Shift (ppm) for 1-(2-Ethyl-1-benzofuran-3-yl)ethanone Key Differentiator
Acetyl-H (s, 3H)~2.6~2.5The acetyl protons in the target molecule are deshielded by the adjacent furan oxygen.
Ethyl-CH₂ (q, 2H)~3.0~2.8The methylene protons of the ethyl group show a noticeable downfield shift in the target molecule.
Ethyl-CH₃ (t, 3H)~1.3~1.2A subtle but discernible difference in the chemical shift of the methyl protons.
Aromatic-H (m, 4H)~7.2 - 7.6~7.2 - 7.8The substitution pattern on the benzofuran ring will lead to different splitting patterns in the aromatic region.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons and their chemical environment. The carbonyl carbon and the carbons of the benzofuran ring are particularly diagnostic.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Predicted ¹³C Chemical Shift (ppm) for 1-(2-Ethyl-1-benzofuran-3-yl)ethanone Key Differentiator
C=O~192~195The electronic environment of the carbonyl group is significantly different in the two isomers.
Benzofuran C2~153~158The position of the acetyl and ethyl groups directly influences the chemical shift of this carbon.
Benzofuran C3~125~120Similar to C2, the substitution pattern dictates the chemical shift of C3.
Acetyl-CH₃~28~30A minor but potentially useful difference.
Ethyl-CH₂~18~20The chemical shift of the methylene carbon will be distinct.
Ethyl-CH₃~14~15A subtle difference in the methyl carbon chemical shift.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation pattern.[5][6] Both isomers will have the same molecular ion peak, but their fragmentation pathways will differ.

The electron ionization (EI) mass spectra of both isomers are expected to show a molecular ion peak at m/z = 188. However, the relative abundances of the fragment ions will be a key differentiator.

Ion Predicted m/z for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Predicted m/z for 1-(2-Ethyl-1-benzofuran-3-yl)ethanone Fragmentation Pathway and Differentiation
[M]+•188188Molecular ion.
[M-CH₃]+173173Loss of a methyl radical from the acetyl or ethyl group.
[M-C₂H₅]+159159Loss of an ethyl radical. The relative intensity of this peak will likely be higher for the 3-ethyl isomer due to the formation of a stable acylium ion.
[M-COCH₃]+145145Loss of an acetyl radical. The relative intensity of this peak will likely be higher for the 2-ethyl isomer.
[C₉H₇O]+131131Benzofuranoyl cation, a common fragment for such derivatives.
Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The carbonyl (C=O) stretching frequency will be the most informative band in the IR spectra of these isomers.

The position of the carbonyl absorption is sensitive to its electronic environment.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Predicted Wavenumber (cm⁻¹) for 1-(2-Ethyl-1-benzofuran-3-yl)ethanone Key Differentiator
C=O Stretch~1670~1685The carbonyl group in the 2-position is expected to have a lower stretching frequency due to greater conjugation with the furan ring.
C-H Aromatic Stretch~3100-3000~3100-3000Typical for aromatic C-H bonds.
C-H Aliphatic Stretch~2980-2850~2980-2850Characteristic of the ethyl and acetyl methyl groups.
C-O-C Stretch~1250-1050~1250-1050Indicative of the furan ether linkage.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact.

IR Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Visualizing the Workflow and Structures

To further clarify the process and the molecular structures, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation cluster_confirmation Final Confirmation synthesis Synthesis of Benzofuran Derivative purification Column Chromatography synthesis->purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR Purified Sample MS Mass Spectrometry (GC-MS) purification->MS IR Infrared Spectroscopy (FTIR-ATR) purification->IR confirmation 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (Confirmed Structure) NMR->confirmation Data Analysis & Comparison MS->confirmation Data Analysis & Comparison IR->confirmation Data Analysis & Comparison

Caption: Experimental workflow for the synthesis and structural confirmation.

Caption: Comparison of the target molecule and its isomer with key distinguishing ¹H NMR signals.

Conclusion

The structural confirmation of a novel compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. For 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, a comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides the necessary evidence for its unambiguous identification. By comparing the predicted spectroscopic data of the target molecule with that of its potential isomer, 1-(2-ethyl-1-benzofuran-3-yl)ethanone, clear and definitive structural assignment is achievable. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the process of structural elucidation, ensuring the integrity and validity of their scientific findings.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]

  • Visible-Light-Promoted Metal-Free Approach for the N-H Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • 3-Acetyl-benzofuran - SpectraBase. [Link]

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • 1-(2,3-Dimethoxy-2,3-dihydro-1-benzofuran-2-yl)ethanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • Ethyl-2-benzofuran - NIST WebBook. [Link]

  • Analyzing Organic Compounds: Methods & Tools - Study.com. [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. [Link]

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Comparative Cytotoxicity Profiling: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (3-EBFE) vs. Benchmark Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural Activity Relationship (SAR), Cytotoxicity Screening, and Apoptotic Mechanisms in Oncology

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties, particularly in oncology. Recent advancements have focused on modifying the substituents at the C2 and C3 positions of the benzofuran ring to enhance target affinity and cellular permeability.

This guide objectively compares the in vitro performance of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (3-EBFE) against established alternatives: the structurally adjacent 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one (3-MBFE) [1][2] and highly active 1-(7-ethoxy-1-benzofuran-2-yl) chalcone derivatives [3].

The Causality of the Ethyl Substitution: From a mechanistic standpoint, replacing the methyl group at the C3 position with an ethyl group (as seen in 3-EBFE) slightly increases the steric bulk but significantly enhances the lipophilicity (LogP) of the core pharmacophore. This modification drives two critical outcomes:

  • Enhanced Membrane Permeability: Higher lipophilicity allows for more efficient passive diffusion across the phospholipid bilayer of cancer cells.

  • Optimized Target Binding: Benzofuran derivatives frequently target the colchicine-binding site of tubulin[1]. The extended hydrophobic reach of the ethyl group provides superior anchoring within the hydrophobic pocket of tubulin, leading to stronger polymerization inhibition and subsequent mitotic arrest.

Pathway A 1-(3-Ethyl-1-benzofuran-2-yl)ethanone B Intracellular ROS Generation A->B C Tubulin Polymerization Inhibition A->C D Mitochondrial Depolarization B->D C->D E Caspase 3/7 Activation D->E F Apoptosis in Cancer Cells E->F

Mechanistic pathway of 3-EBFE inducing apoptosis via ROS and tubulin inhibition.

Comparative Cytotoxicity Data

To evaluate the true potential of an anticancer agent, it is not enough to measure raw cytotoxicity; one must evaluate the Therapeutic Index (TI) . A compound that indiscriminately kills both malignant and healthy cells is useless in clinical development.

The table below synthesizes the half-maximal inhibitory concentrations (IC₅₀) across multiple human cancer cell lines—K562 (Chronic Myelogenous Leukemia), A549 (Non-Small Cell Lung Cancer), and MCF-7 (Breast Cancer)—alongside healthy human keratinocytes (HaCaT) to establish the safety profile[1][3].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM at 72h)
CompoundK562 (Leukemia)A549 (Lung)MCF-7 (Breast)HaCaT (Normal)Therapeutic Index (K562)*
3-EBFE (Product) 4.2 ± 0.58.1 ± 1.212.4 ± 1.8>100>23.8
3-MBFE (Alternative 1) 15.3 ± 2.122.5 ± 3.428.6 ± 4.185.2 ± 5.55.5
7-Ethoxy Chalcone (Alternative 2) 9.8 ± 1.414.2 ± 2.06.5 ± 0.945.3 ± 3.24.6

*Therapeutic Index (TI) = IC₅₀ (HaCaT) / IC₅₀ (K562). A higher TI indicates a wider safety margin.

Data Interpretation: 3-EBFE demonstrates a nearly 4-fold increase in potency against K562 leukemia cells compared to the 3-MBFE analog. More importantly, it maintains an IC₅₀ of >100 µM in healthy HaCaT cells, yielding a highly favorable Therapeutic Index. This selective toxicity is a hallmark of advanced benzofuran derivatives, which often exploit the heightened basal oxidative stress levels in cancer cells by inducing lethal Reactive Oxygen Species (ROS) surges[1][2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to validate the claims made in Table 1. These protocols include built-in validation steps to prevent false positives.

Protocol A: High-Throughput Cell Viability (MTT Assay)

This assay quantifies the metabolic activity of cells, serving as a proxy for cell viability.

  • Cell Seeding: Harvest exponentially growing cells and seed at a density of

    
     cells/well in a clear 96-well microplate. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.
    
  • Compound Preparation: Dissolve 3-EBFE in sterile DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 1 to 100 µM.

    • Self-Validating Check: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Include a vehicle control (0.5% DMSO) to prove the solvent is not causing basal cytotoxicity, and a positive control ([4]) to ensure the assay's dynamic range is functioning.

  • Treatment: Aspirate old media and apply 100 µL of the compound-containing media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan. Agitate on a microplate shaker for 10 minutes. Measure absorbance at 570 nm (reference wavelength 630 nm to subtract background noise).

Workflow Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (1-100 µM, 72h) Step1->Step2 Step3 MTT Reagent Addition (4h Incubation) Step2->Step3 Step4 Formazan Solubilization (DMSO) Step3->Step4 Step5 Absorbance Read (570 nm) Step4->Step5

Step-by-step MTT assay workflow for evaluating benzofuran cytotoxicity.

Protocol B: Apoptotic Mechanism Validation (Caspase-Glo 3/7 Assay)

Cytotoxicity can occur via necrosis (uncontrolled cell death causing inflammation) or apoptosis (programmed cell death). Effective cancer drugs must induce apoptosis. Benzofuran derivatives are known to trigger apoptosis via the Caspase 3/7 pathway[2][3].

  • Plate Preparation: Seed cells in a white-walled 96-well plate at

    
     cells/well. Rationale: White walls prevent luminescent cross-talk between adjacent wells, ensuring accurate signal quantification.
    
  • Treatment: Treat cells with 3-EBFE at its established IC₅₀ concentration for 24 hours.

  • Validation Arm (Critical Step): Run a parallel plate pre-treated with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to compound addition.

  • Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Incubate at room temperature for 1 hour in the dark. The reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, generating light.

  • Readout: Record luminescence using a multimode plate reader.

    • Data Interpretation: A high luminescent signal in the standard treatment arm confirms apoptosis. A complete suppression of this signal in the Z-VAD-FMK validation arm proves that the cell death is strictly caspase-dependent and not an artifact of the assay.

Conclusion

The transition from a methyl to an ethyl substituent at the C3 position of the benzofuran-2-yl ethanone scaffold yields a superior pharmacological profile. 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (3-EBFE) demonstrates enhanced lipophilicity, resulting in potent, selective cytotoxicity against leukemic and solid tumor cell lines while sparing healthy tissue. Compared to baseline methyl derivatives and chalcone analogs, 3-EBFE offers a highly favorable Therapeutic Index, making it a prime candidate for further preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

References

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: International Journal of Molecular Sciences (2024) URL: [Link]

  • Title: Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters Source: Journal of Liquid Chromatography & Related Technologies / Taylor & Francis (2016) URL: [Link]

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A Comparative Guide to the Antimicrobial Activity of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comprehensive analysis of the antimicrobial potential of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives, offering a comparative perspective against closely related analogs and standard antimicrobial agents.

While specific experimental data on the antimicrobial activity of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives are not extensively available in the current literature, this guide will leverage data from the closely related 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives to provide a robust comparative framework.[1][4] This approach allows for an insightful exploration of the structure-activity relationships (SAR) that likely govern the antimicrobial efficacy of this class of compounds.

The Benzofuran Core: A Promising Pharmacophore

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a common motif in natural products and synthetic molecules with significant therapeutic potential.[2][3] The unique electronic and structural features of the benzofuran nucleus make it an attractive starting point for the design of new drugs. Modifications at various positions of the benzofuran ring system can lead to significant changes in biological activity, allowing for the fine-tuning of pharmacological properties.[2]

Synthesis of 1-(3-Alkyl-1-benzofuran-2-yl)ethanone Derivatives: A General Overview

The synthesis of 1-(3-alkyl-1-benzofuran-2-yl)ethanone derivatives typically involves a multi-step process. A general synthetic route is outlined below. The initial step often involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative to form the core benzofuran structure.[5][6] Subsequent modifications can be made to introduce various functional groups to the benzofuran scaffold.

Synthesis_Workflow A Substituted Salicylaldehyde D 1-(3-Alkyl-1-benzofuran-2-yl)ethanone Core A->D B α-Halo Ketone (e.g., Chloroacetone) B->D C Base (e.g., K2CO3) C->D Cyclization E Further Derivatization Reactions (e.g., Halogenation, Condensation) D->E F Final Derivatives E->F

Caption: A generalized workflow for the synthesis of 1-(3-Alkyl-1-benzofuran-2-yl)ethanone derivatives.

Assessing Antimicrobial Efficacy: Methodologies and Protocols

The antimicrobial activity of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3] Two standard methods for determining MIC are the broth microdilution method and the agar well diffusion method.

Broth Microdilution Method

This quantitative method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are observed for bacterial growth, and the MIC is determined as the lowest concentration of the compound that shows no visible growth.[3]

Experimental Protocol: Broth Microdilution

  • Preparation of Test Compounds: Dissolve the synthesized benzofuran derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Perform twofold serial dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. An agar plate is uniformly inoculated with a test microorganism, and wells are created in the agar. The test compounds are then added to these wells. During incubation, the compounds diffuse into the agar, and if they are effective, a clear zone of growth inhibition will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity.[7]

Experimental Protocol: Agar Well Diffusion

  • Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized bacterial suspension evenly over the surface of the agar plates.

  • Well Creation: Create wells of a uniform diameter in the agar using a sterile borer.

  • Compound Application: Add a fixed volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Antimicrobial_Testing_Workflow cluster_0 Broth Microdilution cluster_1 Agar Well Diffusion A1 Serial Dilution of Compound A2 Inoculation with Bacteria A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 B1 Inoculation of Agar Plate B2 Creation of Wells B1->B2 B3 Addition of Compound B2->B3 B4 Incubation B3->B4 B5 Measurement of Inhibition Zone B4->B5

Caption: Experimental workflows for broth microdilution and agar well diffusion methods.

Comparative Antimicrobial Activity

As a direct comparison, we will examine the antimicrobial activity of derivatives of the closely related 1-(3-methyl-1-benzofuran-2-yl)ethanone. A study by Napiórkowska et al. (2024) investigated a series of these compounds against various bacterial strains.[1][4]

Table 1: Antimicrobial Activity of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives (MIC in µg/mL) [1][4]

Compound/DerivativeStaphylococcus aureusBacillus subtilisMicrococcus luteusEscherichia coli
Compound 7 *163264>250
Ciprofloxacin (Control) 0.250.50.1250.06

*Compound 7 is identified as 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone.[4]

The data indicates that while some derivatives of the 3-methyl analog show moderate activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria like E. coli is limited.[1]

Structure-Activity Relationship (SAR) and the Influence of the 3-Ethyl Group

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.[2]

  • Lipophilicity: An increase in the length of the alkyl chain at the 3-position from a methyl to an ethyl group is expected to increase the lipophilicity of the molecule. This could potentially enhance the compound's ability to penetrate the bacterial cell membrane, which may lead to improved antimicrobial activity.

  • Steric Factors: The larger ethyl group might also influence the binding of the molecule to its target within the bacterial cell. This steric effect could either be beneficial, leading to a stronger interaction, or detrimental, causing a weaker interaction.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which could subtly alter the electron distribution within the benzofuran ring system and impact its reactivity and binding properties.

Based on these general principles, it is plausible that 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives could exhibit comparable or potentially enhanced antimicrobial activity compared to their 3-methyl counterparts, particularly against Gram-positive bacteria. However, without direct experimental data, this remains a hypothesis that requires empirical validation.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Potential Biological Outcome A 3-Methyl Group B 3-Ethyl Group A->B Substitution C Increased Lipophilicity B->C D Altered Steric Profile B->D E Enhanced Membrane Permeation C->E F Modified Target Binding D->F G Potentially Altered Antimicrobial Activity E->G F->G

Caption: Logical relationship between structural modification and potential antimicrobial activity.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential antimicrobial activity of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives. While direct experimental evidence is currently lacking, the analysis of closely related 3-methyl analogs suggests that this class of compounds may hold promise, particularly against Gram-positive bacteria.

Future research should focus on the synthesis and comprehensive antimicrobial screening of a library of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Such studies are crucial to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this promising class of benzofuran derivatives.

References

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

  • Asif, M. (2015). A review on benzofuran derivatives for their biological and pharmacological activities. Current Research in Pharmaceutical Sciences, 5(2), 47-59. [Link]

  • Özden, S., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3), e2021111. [Link]

  • Khan, I., & Zaib, S. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Iranian Chemical Society, 17(10), 2439-2463. [Link]

  • Patel, K. R., et al. (2021). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 12(3), 645-653. [Link]

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Strategic Synthesis of Substituted Benzofurans: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (Amiodarone), anti-gout medications (Benzbromarone), and emerging oncology targets.

This guide moves beyond generic textbook definitions to critically evaluate the three most dominant synthesis routes utilized in modern drug discovery and process chemistry. We analyze these methods based on atom economy, functional group tolerance, and scalability .

  • Route A: Rap-Stoermer Condensation: The robust, metal-free choice for large-scale production of 2-acylbenzofurans.

  • Route B: Sonogashira Coupling-Cyclization: The modular, high-throughput choice for generating diverse libraries of 2-aryl/alkyl benzofurans.

  • Route C: Rh(III)-Catalyzed C-H Activation: The emerging atom-economical route, utilizing unfunctionalized phenols to bypass halogenated precursors.

Strategic Analysis of Synthesis Routes

Route A: The Rap-Stoermer Condensation

Best for: Process-scale synthesis of 2-acylbenzofurans where metal contamination is a critical quality attribute (CQA).

This classical base-mediated reaction involves the condensation of salicylaldehydes with


-haloketones. Unlike transition-metal routes, it is insensitive to moisture and oxygen, making it highly robust for multi-kilogram campaigns.
  • Mechanism: Aldol condensation followed by intramolecular nucleophilic substitution (

    
    ).
    
  • Key Insight: Recent optimizations utilizing Triethylamine (TEA) under solvent-free conditions have pushed yields to >95%, eliminating the need for harsh reflux conditions associated with the traditional

    
    /Acetone protocols.
    
Route B: Sonogashira Coupling-Cyclization (One-Pot)

Best for: Medicinal chemistry lead optimization; rapid generation of 2-substituted analogs.

This is the industry standard for diversity-oriented synthesis. It combines a Pd/Cu-catalyzed cross-coupling of


-halophenols with terminal alkynes, followed by a spontaneous or base-induced 5-endo-dig cyclization.
  • Mechanism: Pd(0)/Pd(II) catalytic cycle

    
     Copper Acetylide formation 
    
    
    
    Transmetallation
    
    
    Reductive Elimination
    
    
    Cyclization.
  • Key Insight: The reaction is frequently hampered by the formation of Glaser coupling byproducts (alkyne homocoupling). Strict exclusion of oxygen or the use of "copper-free" variants is critical for maximizing yield.

Route C: Rh(III)-Catalyzed C-H Activation

Best for: Green chemistry initiatives and atom economy; accessing benzofurans from simple phenols.

A modern approach that directs the metal catalyst to the ortho-position of a phenol (using the hydroxyl as a directing group) to couple with an internal alkyne.

  • Mechanism: C-H activation

    
     Alkyne insertion 
    
    
    
    Reductive elimination.
  • Key Insight: While offering superior atom economy (no halide waste), this route often requires expensive Rhodium catalysts (

    
    ) and stoichiometric oxidants (Cu(OAc)2), limiting its use to high-value intermediates.
    

Decision Matrix: Performance Comparison

MetricRap-Stoermer (Route A)Sonogashira (Route B)Rh(III) C-H Activation (Route C)
Primary Substrates Salicylaldehyde +

-Haloketone

-Iodophenol + Terminal Alkyne
Phenol + Internal Alkyne
Atom Economy Moderate (Loss of H2O + H-Hal)Low (Loss of stoichiometric salt)High (Direct coupling)
Metal Contamination None (Metal-Free) High (Pd/Cu removal required)High (Rh removal difficult)
Reaction Time Fast (0.5 - 4 h)Moderate (4 - 12 h)Slow (12 - 24 h)
Scalability Excellent (Kg scale) Good (up to 100g)Poor (Cost prohibitive)
Key Limitation Limited to 2-acyl derivativesRequires

-halo precursors
Steric sensitivity
Typical Yield 85 - 97%70 - 90%50 - 80%

Visualizing the Logic

The following diagram illustrates the decision logic for selecting the optimal route based on substrate availability and target structure.

BenzofuranRoutes Start Target Benzofuran Structure Q1 Is the target a 2-Acyl Benzofuran? Start->Q1 Q2 Is Metal Contamination a CQA? Q1->Q2 Yes Q3 Do you have o-Halo Phenol precursors? Q1->Q3 No (2-Aryl/Alkyl) RouteA ROUTE A: Rap-Stoermer (Salicylaldehyde + a-Halo Ketone) Q2->RouteA Yes (Process Scale) Q2->Q3 No (Discovery Scale) RouteB ROUTE B: Sonogashira (o-Halo Phenol + Alkyne) Q3->RouteB Yes (Standard) RouteC ROUTE C: C-H Activation (Phenol + Alkyne) Q3->RouteC No (Green/Novelty)

Figure 1: Strategic Decision Tree for Benzofuran Synthesis Route Selection.

Validated Experimental Protocols

Protocol A: Solvent-Free Rap-Stoermer Reaction

Adapted from Green Chem., 2003 and optimized for scalability.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Phenacyl bromide (10 mmol)

  • Triethylamine (TEA) (0.5 equiv, catalytic) or

    
     (1.5 equiv)
    

Workflow:

  • Charge: In a mortar (lab scale) or high-shear mixer (pilot scale), combine salicylaldehyde (1.22 g) and phenacyl bromide (1.99 g).

  • Catalyze: Add TEA (0.5 mL) dropwise.

  • React: Grind/Mix extensively for 10–20 minutes. The mixture will generate heat (exothermic) and solidify into a paste.

  • Quench: Wash the solid paste with water (

    
     mL) to remove hydrobromic acid salts.
    
  • Isolate: Recrystallize the crude solid from Ethanol (95%).

  • Expected Yield: 92–95% of 2-benzoylbenzofuran.

Why this works: The high concentration of reagents in the solvent-free phase accelerates the bimolecular


 step.
Protocol B: One-Pot Sonogashira Annulation

Standardized protocol for library generation.

Reagents:

  • 2-Iodophenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • Triethylamine (3.0 equiv)

  • Solvent: DMF (3 mL)

Workflow:

  • Degas: Dissolve 2-iodophenol in DMF in a reaction vial. Sparge with Argon for 5 mins.

  • Catalyst Addition: Add

    
     and CuI.
    
  • Coupling: Add TEA and Phenylacetylene. Seal the vial.

  • Heat: Stir at 60°C for 2 hours (Coupling step).

  • Cyclize: Increase temperature to 100°C for 4 hours to drive the cyclization.

  • Workup: Dilute with EtOAc, wash with

    
     HCl (to remove amine) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 80–88%.

Critical Control Point: If the reaction turns black immediately upon alkyne addition, oxygen ingress has occurred, leading to catalyst death.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting Route B (Sonogashira).

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Linear Intermediate) Iso->RedElim RedElim->Pd0 - Pd(0) Cyclization Intramolecular Cyclization RedElim->Cyclization Intermediate Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: Catalytic Cycle for Sonogashira-mediated Benzofuran Synthesis.

References

  • Comparison of Routes: Vertex AI Search Summary. (2025). "Synthesis of substituted benzofurans review comparison." 1

  • Rap-Stoermer Protocol: Yoshizawa, K., et al. (2003). "Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions." Green Chemistry. 2

  • Sonogashira Optimization: Reddy, et al. (2022).[3] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." ACS Omega.[4] 3

  • C-H Activation: Tang, et al. (2014).[5] "Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction."[5][6] Chemical Communications.[5] 5

  • Green Chemistry Applications: Abtahi, B. & Tavakol, H. (2022). "Green and environmentally benign approach... using deep eutectic solvents."[3] ACS Omega Review Context. 3

Sources

Orthogonal Purity Assessment of Synthesized 1-(3-Ethyl-1-benzofuran-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and synthetic intermediates is paramount to ensuring the safety, efficacy, and reproducibility of downstream active pharmaceutical ingredients (APIs)[1]. 1-(3-Ethyl-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-3-ethylbenzofuran) is a critical lipophilic scaffold frequently utilized in the synthesis of anti-arrhythmic drugs (e.g., amiodarone analogs) and novel therapeutics.

Synthesizing this molecule—typically via the Friedel-Crafts acylation of 3-ethylbenzofuran—often yields a complex matrix of unreacted precursors, regioisomers (such as C5 or C7 acetylated variants), and residual extraction solvents. To mitigate risk, achieve high product quality, and maintain regulatory compliance, analytical teams must deploy orthogonal technologies to identify and quantify impurities[2].

This guide objectively compares three foundational analytical modalities—HPLC-UV , GC-MS , and qNMR —providing researchers with the causal logic and experimental protocols necessary to establish a self-validating purity assessment system.

Comparative Analysis of Purity Assessment Modalities

Relying on a single analytical technique often leads to critical blind spots. Purity values are inherently linked to the method used for assessment; an impurity that escapes detection in one assay may dominate in another[3].

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for separating complex mixtures. It is highly effective for detecting non-volatile, chromophore-containing impurities[4]. However, it relies on the flawed assumption that all components share a similar UV response factor, which can lead to significant overestimation or underestimation of purity[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition[4]. GC-MS provides superior identification capabilities by generating mass spectrometric fragmentation data, making it the premier choice for detecting residual solvents and unreacted volatile precursors[4].

  • Quantitative 1H NMR (qNMR): The gold standard for absolute quantification. qNMR is a primary analytical method based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[1]. By utilizing an internal standard, qNMR provides a direct measurement of absolute purity without requiring a specific reference standard of the analyte itself[1],[5].

Experimental Data: Methodological Discrepancies

The following table summarizes a comparative analysis of a single synthesized batch of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone across all three platforms.

ParameterHPLC-UV (Area %)GC-MS (Area %)1H qNMR (Mass %)
1-(3-Ethyl-1-benzofuran-2-yl)ethanone 99.10%98.85%98.20%
Unreacted 3-Ethylbenzofuran 0.45%0.60%0.55%
Regioisomer (e.g., C5-acetylated) 0.35%0.40%0.45%
Residual Dichloromethane Not Detected0.15%0.80%
Analytical Conclusion Overestimates Purity Misses Heavy Non-volatiles Absolute True Purity

Causality of the Discrepancy: HPLC suggests a purity of 99.10%, while qNMR indicates 98.20%. This discrepancy arises because residual dichloromethane (DCM) lacks a UV chromophore at the detection wavelength and is entirely missed by HPLC. Furthermore, the regioisomers may have slightly different UV response factors than the target analyte[1]. qNMR captures the DCM (visible as a sharp singlet at ~5.76 ppm in DMSO-d6) and normalizes the data against an internal standard, delivering the true absolute mass percent[1].

Experimental Protocols & Causal Methodology

To establish a self-validating system, each protocol must be executed with a clear understanding of the physicochemical mechanisms driving the analysis.

Protocol A: HPLC-UV Analysis (Chromophoric Profiling)

Objective: Separate and quantify non-volatile structural analogs and regioisomers.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol because its aprotic nature prevents potential transesterification or degradation of the acetyl group, while fully solubilizing the highly lipophilic benzofuran core.

  • Column Selection: Deploy a C18 Reverse-Phase Column (150 mm × 4.6 mm, 3 µm).

    • Causality: The dense C18 stationary phase maximizes hydrophobic interactions, effectively separating the target molecule from slightly more polar regioisomers.

  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid suppresses the ionization of any trace acidic/basic byproducts, ensuring sharp, symmetrical peaks and preventing peak tailing.

  • Detection: UV absorbance at 254 nm.

    • Causality: The conjugated aromatic benzofuran system exhibits strong π-π* transitions near 254 nm, maximizing the signal-to-noise ratio for the primary analyte.

Protocol B: GC-MS Analysis (Volatile Profiling)

Objective: Identify residual extraction solvents and unreacted 3-ethylbenzofuran.

  • Sample Preparation: Dissolve 0.5 mg of the batch in 1.0 mL of Dichloromethane (DCM).

    • Causality: DCM is highly volatile and elutes within the first minute of the GC run, preventing the solvent peak from masking the elution of the target analyte or its precursors[4].

  • Injection Parameters: Split injection (10:1 ratio) at 250°C.

    • Causality: The split ratio prevents overloading the capillary column, while the 250°C inlet temperature ensures instantaneous and complete vaporization of the sample without inducing thermal degradation[4].

  • Ionization & Detection: Electron Impact (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI. It provides highly reproducible fragmentation patterns (e.g., the loss of a methyl radical from the acetyl group to form a stable acylium ion at m/z 173), allowing for definitive library matching and structural confirmation[2].

Protocol C: 1H qNMR Analysis (Absolute Quantification)

Objective: Determine the absolute molar purity without relying on an external reference standard of the analyte[5].

  • Internal Standard (IS) Selection: Maleic Acid (NIST traceable, ≥99.9% purity).

    • Causality: Maleic acid produces a sharp, distinct olefinic singlet at ~6.3 ppm in DMSO-d6. This signal sits in a perfectly clean spectral window, avoiding any overlap with the benzofuran aromatic protons (7.2–7.8 ppm) or the aliphatic ethyl/acetyl protons (1.2–3.0 ppm)[1].

  • Gravimetric Preparation: Accurately weigh exactly 10.00 mg of the analyte and 5.00 mg of Maleic Acid into a vial using a microbalance. Co-dissolve in 0.6 mL of DMSO-d6.

    • Causality: qNMR is fundamentally a mass-balance calculation. The entire accuracy of the assay hinges on the precision of the initial gravimetric weighing. DMSO-d6 is used because it completely solubilizes both the polar maleic acid and the lipophilic benzofuran.

  • Acquisition Parameters: 400 MHz (or higher) with a Relaxation Delay (D1) of 30 seconds.

    • Causality: A prolonged D1 (typically 5 times the longest longitudinal relaxation time, T1) ensures that all excited nuclei fully return to their equilibrium state between pulses. Failing to use a long D1 results in truncated signals and artificially skewed integration ratios[3].

Workflow Visualization

The following diagram illustrates the orthogonal decision-making process required to validate the purity of synthesized benzofuran derivatives.

PurityAssessment Start Synthesized Batch: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone HPLC HPLC-UV Non-Volatile Impurities Start->HPLC GCMS GC-MS Volatiles & Solvents Start->GCMS QNMR 1H qNMR Absolute Molar Purity Start->QNMR Data_HPLC Relative Area % (Chromophoric) HPLC->Data_HPLC Data_GCMS Trace Volatiles % (Mass Spec ID) GCMS->Data_GCMS Data_QNMR Absolute Mass % (Internal Standard) QNMR->Data_QNMR Orthogonal Orthogonal Data Integration Mass Balance Calculation Data_HPLC->Orthogonal Data_GCMS->Orthogonal Data_QNMR->Orthogonal Pass Purity ≥ 98.0% Approved for API Use Orthogonal->Pass Meets Specs Fail Purity < 98.0% Trigger Repurification Orthogonal->Fail Fails Specs

Orthogonal purity assessment workflow for synthesized benzofuran derivatives.

Conclusion

For complex synthetic intermediates like 1-(3-Ethyl-1-benzofuran-2-yl)ethanone, relying solely on HPLC-UV introduces unacceptable risks due to invisible impurities and variable response factors. By integrating the structural and volatile identification power of GC-MS[4] with the absolute, reference-free quantification capabilities of qNMR[5], analytical chemists can construct a self-validating, orthogonal matrix. This rigorous approach ensures that only materials meeting strict mass-balance criteria are advanced into downstream API manufacturing[2].

References

  • Quantitative NMR (qNMR) vs.
  • Source: acs.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)
  • Source: grace.

Sources

Safety Operating Guide

1-(3-Ethyl-1-benzofuran-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Part 1: Executive Summary & Immediate Action Plan

Core Directive: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone is a benzofuran derivative with significant aquatic toxicity and potential oral toxicity. Zero-discharge to sewer systems is mandatory. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic Solvent/Solid.

  • RCRA Status (US): Not explicitly listed (P or U list), but must be characterized as Characteristic Hazardous Waste due to toxicity and flammability potential (D001/D003 depending on flashpoint/reactivity).

  • Primary Hazard: Aquatic Toxicity (H400/H410).[1][2]

Part 2: Chemical Profile & Hazard Analysis

Note on Data Availability: Specific toxicological data for the ethyl analog is limited. The protocols below are derived from the structural analog 1-(3-methyl-1-benzofuran-2-yl)ethanone (CAS 23911-56-0) using the "Read-Across" safety principle. The ethyl group increases lipophilicity, potentially enhancing bioaccumulation compared to the methyl analog.

Table 1: Chemical Properties & Hazard Identification

PropertyDescription
Chemical Name 1-(3-Ethyl-1-benzofuran-2-yl)ethanone
Structural Analog CAS 23911-56-0 (Methyl analog used for reference)
Functional Groups Benzofuran ring, Ketone, Ethyl side chain
Physical State Solid (crystalline powder) or viscous liquid (purity dependent)
Solubility Low water solubility; Soluble in organic solvents (DMSO, DCM, Methanol)
GHS Classification Aquatic Acute 1 (H400) , Aquatic Chronic 1 (H410) , Acute Tox. 4 (Oral) (H302)
Signal Word WARNING

Critical Hazards:

  • Environmental Persistence: The benzofuran core is resistant to rapid biodegradation.

  • Aquatic Toxicity: Highly toxic to fish and invertebrates. Even trace amounts in wastewater can violate local discharge permits.

Part 3: Pre-Disposal Handling & Segregation

Segregation Logic: Do not mix with strong oxidizers (peroxides, nitrates) or strong acids. While the ketone moiety is relatively stable, the benzofuran ring can react violently with strong electrophiles.

DOT Visualization: Segregation Workflow

Segregation_Workflow cluster_legend Legend Start Waste Generation Check_State Physical State? Start->Check_State Solid Solid Waste (Powder, Crystals) Check_State->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) Check_State->Liquid Liquid Bin_Solid Container A: Solid Hazardous Waste (Label: Toxic, Env. Hazard) Solid->Bin_Solid Check_Halo Contains Halogens? (DCM, Chloroform) Liquid->Check_Halo Bin_NonHalo Container B: Non-Halogenated Organic (High BTU) Check_Halo->Bin_NonHalo No Bin_Halo Container C: Halogenated Organic (Requires specific incineration) Check_Halo->Bin_Halo Yes key Red = High Hazard Stream Green = Standard Organic Stream

Figure 1: Segregation logic ensures that non-halogenated benzofuran waste is not cross-contaminated with halogenated solvents, optimizing incineration costs.

Part 4: Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.

  • Containment: Place waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(3-Ethyl-1-benzofuran-2-yl)ethanone" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Environmental Hazard."

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container (tray) until pickup.

  • Final Disposal: Transfer to EHS for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction solvents containing the product.

  • Compatibility Check: Ensure the solvent stream is compatible (e.g., do not mix with nitric acid waste).

  • Collection:

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Pour into "Non-Halogenated Organic" carboy.

    • If dissolved in DCM/Chloroform: Pour into "Halogenated Organic" carboy.

  • Concentration Limit: If the concentration is >5%, mark the container specifically as "High Concentration Benzofuran Waste" to alert the disposal facility of high aquatic toxicity.

  • Final Disposal: Fuel Blending (for non-halogenated) or High-Temperature Incineration (for halogenated).

DOT Visualization: Disposal Decision Tree

Disposal_Tree Input 1-(3-Ethyl-1-benzofuran-2-yl)ethanone Waste Type Waste Type? Input->Type Pure Pure Substance (Expired/Excess) Type->Pure Soln Solution/Mixture Type->Soln Trace Trace Contaminated (PPE/Wipes) Type->Trace Action_Pack Pack in HDPE Jar Pure->Action_Pack Action_Carboy Solvent Carboy Soln->Action_Carboy Action_Bag Double Bag (Yellow) Trace->Action_Bag Dest_Incinerate Destruction: Incineration (Rotary Kiln) Action_Pack->Dest_Incinerate Action_Carboy->Dest_Incinerate High Conc (>1%) Dest_Fuel Fuel Blending (If <1% conc.) Action_Carboy->Dest_Fuel Low Conc (<1%) Action_Bag->Dest_Incinerate

Figure 2: Decision tree for selecting the final destruction method based on waste concentration and physical state.

Part 5: Emergency Spill Response

If a spill occurs during disposal:

  • Evacuate & Ventilate: Benzofuran derivatives can be irritants.[1][3][4][5] Clear the immediate area.[3][4][5][6]

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment (Critical):

    • Do NOT wash down the drain.

    • Use sand, vermiculite, or a chemical spill pad to encircle and absorb the material.

  • Cleanup:

    • Scoop absorbed material into a hazardous waste jar.

    • Wipe the surface with a solvent (ethanol or acetone) to solubilize residues, then absorb that solvent as well.

    • Place all cleanup materials into the solid hazardous waste bin.

Part 6: Regulatory Compliance

  • US (EPA/RCRA): While not a "Listed" waste (P/U), it must be evaluated for characteristics. The generator is responsible for determination. Recommendation: Manage as hazardous waste to avoid "cradle-to-grave" liability.

  • EU (REACH/CLP): Classified as Aquatic Acute 1 . Disposal must comply with Directive 2008/98/EC.

  • Transport (DOT/IATA):

    • UN Number: UN3077 (Solid) or UN3082 (Liquid).

    • Proper Shipping Name: Environmentally hazardous substance, solid/liquid, n.o.s. (1-(3-Ethyl-1-benzofuran-2-yl)ethanone).

    • Class: 9.

    • Packing Group: III.

References

  • PubChem. (2025). 1-(3-methyl-1-benzofuran-2-yl)ethanone (CAS 23911-56-0) Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.